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2-bromo-N-(3-bromophenyl)acetamide Documentation Hub

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  • Product: 2-bromo-N-(3-bromophenyl)acetamide
  • CAS: 83276-95-3

Core Science & Biosynthesis

Foundational

2-Bromo-N-(3-bromophenyl)acetamide: A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Applications in Drug Discovery

Executive Summary As a Senior Application Scientist, I frequently encounter bifunctional scaffolds that serve as critical linchpins in early-stage drug discovery. 2-Bromo-N-(3-bromophenyl)acetamide is an exemplary bifunc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter bifunctional scaffolds that serve as critical linchpins in early-stage drug discovery. 2-Bromo-N-(3-bromophenyl)acetamide is an exemplary bifunctional building block. It features an electrophilic α-bromoacetamide moiety and a cross-coupling-compatible aryl bromide. This dual reactivity allows chemists to orthogonally modify the molecule, making it highly valuable for synthesizing targeted covalent inhibitors (TCIs) and complex heterocyclic libraries.

Physicochemical Profiling

Understanding the baseline physicochemical properties is essential for reaction planning, stoichiometric calculations, and analytical validation. The compound is an[1] with the following core metrics:

PropertyValue
Chemical Name 2-Bromo-N-(3-bromophenyl)acetamide
CAS Number 83276-95-3[1]
Molecular Formula C8H7Br2NO[1]
Molecular Weight 292.96 g/mol [1] (or 292.95 g/mol [2])
Structural Class Halogenated Aryl Amide
Key Reactive Sites α-carbon ( SN​2 ), Aryl C-Br (Pd-insertion)

Mechanistic Utility in Drug Discovery

The architectural brilliance of 2-bromo-N-(3-bromophenyl)acetamide lies in its orthogonal reactivity, which dictates its utility in medicinal chemistry.

The α-Bromoacetamide Moiety: Covalent Inhibition

The α-bromoacetamide group is a classic electrophile. The electron-withdrawing nature of the adjacent carbonyl group lowers the lowest unoccupied molecular orbital (LUMO) energy of the C-Br bond, making the α-carbon highly susceptible to nucleophilic attack. In drug design, this moiety is frequently deployed as a "warhead" to irreversibly alkylate nucleophilic cysteine residues in target kinases or proteases via an SN​2 mechanism.

The Aryl Bromide Moiety: Cross-Coupling Handle

The meta-substituted bromine on the phenyl ring is relatively inert to standard nucleophiles but undergoes facile oxidative addition with low-valent palladium species ( Pd0 ). This enables late-stage diversification via Suzuki-Miyaura (aryl-aryl bond formation) or Buchwald-Hartwig (C-N bond formation) cross-coupling reactions.

ReactivityPathways Core 2-Bromo-N-(3-bromophenyl)acetamide (Bifunctional Scaffold) Path1 α-Bromoacetamide Moiety (Electrophilic Center) Core->Path1 Path2 Aryl Bromide Moiety (Cross-Coupling Handle) Core->Path2 App1 Cysteine Alkylation (Covalent Inhibitors) Path1->App1 SN2 Reaction App2 Heterocycle Synthesis (Thiazoles, Piperazines) Path1->App2 Cyclization App3 Suzuki-Miyaura Coupling (Aryl-Aryl Bond Formation) Path2->App3 Pd Catalysis App4 Buchwald-Hartwig Amination (C-N Bond Formation) Path2->App4 Pd Catalysis

Dual reactivity pathways highlighting electrophilic and cross-coupling applications.

Experimental Protocols: Synthesis & Validation

The principal synthesis of this compound involves a [1], primarily driven by nucleophilic acyl substitution. As an experienced bench scientist, I emphasize that controlling the exotherm and managing the HBr byproduct are the critical success factors in this protocol.

Step-by-Step Synthetic Methodology

Reaction: Acylation of 3-bromoaniline with bromoacetyl bromide.

Reagents & Materials:

  • Nucleophile: 3-Bromoaniline (1.0 eq)

  • Electrophile: Bromoacetyl bromide (1.1 eq)

  • Acid Scavenger: Triethylamine ( Et3​N ) (1.5 eq) or Potassium Carbonate ( K2​CO3​ )

  • Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with inert gas ( N2​ or Argon), dissolve 3-bromoaniline (1.0 eq) and Et3​N (1.5 eq) in anhydrous DCM (0.2 M concentration).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Bromoacetyl bromide is highly reactive. Cooling suppresses the formation of di-acylated side products and prevents the degradation of the acylating agent.

  • Addition: Dissolve bromoacetyl bromide (1.1 eq) in a small volume of DCM. Add this solution dropwise to the stirring amine mixture over 30 minutes. Causality: Dropwise addition ensures the exotherm is managed and localized high concentrations of the electrophile are avoided.

  • Propagation: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature (20-25 °C) and stir for an additional 2-4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent system.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO3​ . Causality: This neutralizes any unreacted bromoacetyl bromide and removes the Et3​N⋅HBr salt into the aqueous phase. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove residual amine), followed by brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography or recrystallization (e.g., from ethanol/water) to yield the pure white to off-white solid.

SynthesisWorkflow A 3-Bromoaniline (Nucleophile) B Bromoacetyl Bromide (Electrophile) C Acylation Complex (0 °C, DCM, Et3N) D 2-Bromo-N-(3-bromophenyl)acetamide (Product) C->D Nucleophilic Acyl Substitution E HBr Salt Byproduct (Et3N•HBr) C->E Acid Scavenging AB AB AB->C

Synthetic workflow for 2-bromo-N-(3-bromophenyl)acetamide via nucleophilic acyl substitution.

Analytical Validation (Self-Validating System)

To ensure the structural integrity of the synthesized batch, the protocol must be self-validating through rigorous analytical checks:

  • LC-MS: Confirm the mass. The presence of two bromine atoms will result in a distinct triplet isotopic pattern (M, M+2, M+4 in a 1:2:1 ratio) around m/z 291, 293, and 295 in negative ion mode.

  • 1H NMR ( CDCl3​ or DMSO- d6​ ): Look for the characteristic singlet of the α-protons ( CH2​−Br ) typically appearing around 4.0 - 4.2 ppm. The aromatic protons will integrate to 4, and the broad singlet of the amide N-H will appear downfield (usually >8.0 ppm in DMSO).

Conclusion

2-Bromo-N-(3-bromophenyl)acetamide (CAS 83276-95-3)[3] is far more than a simple amide; it is a strategically designed synthetic node. By mastering its synthesis and understanding the mechanistic causality behind its orthogonal reactivity, drug development professionals can rapidly access diverse chemical space, from targeted covalent inhibitors to complex polycyclic frameworks.

References

Sources

Exploratory

Crystal Structure Analysis of 2-Bromo-N-(3-bromophenyl)acetamide: A Comprehensive Crystallographic Guide

Executive Summary The structural elucidation of halogenated acetamides is critical for understanding their reactivity, bioavailability, and supramolecular behavior in drug development. 2-bromo-N-(3-bromophenyl)acetamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of halogenated acetamides is critical for understanding their reactivity, bioavailability, and supramolecular behavior in drug development. 2-bromo-N-(3-bromophenyl)acetamide (CAS: 83276-95-3) serves as a vital intermediate and a model compound for studying competitive non-covalent interactions—specifically, the interplay between N–H···O hydrogen bonds and Br···Br halogen bonds [5].

This technical guide provides an authoritative, step-by-step protocol for the Single-Crystal X-Ray Diffraction (SCXRD) analysis of 2-bromo-N-(3-bromophenyl)acetamide. By detailing the mechanistic rationale behind each experimental choice, we establish a self-validating workflow that ensures high-fidelity structural data suitable for publication and advanced computational modeling.

Mechanistic Rationale & Analytical Strategy

Overcoming Heavy-Atom Absorption

The presence of two bromine atoms in the molecular formula ( C8​H7​Br2​NO ) introduces significant X-ray absorption challenges. If standard Copper K α radiation ( λ=1.5418 Å) were used, the high absorption coefficient would severely attenuate high-angle reflections, leading to poor resolution and elevated R -factors. Causality: To mitigate this, Molybdenum K α radiation ( λ=0.71073 Å) is strictly selected. The shorter wavelength penetrates the heavy-atom lattice more effectively, yielding a robust data-to-parameter ratio essential for anisotropic refinement.

Space Group Determination and Chirality

Crystallographic studies reveal that 2-bromo-N-(3-bromophenyl)acetamide crystallizes in the orthorhombic system, specifically the non-centrosymmetric, chiral space group P21​21​21​ [5]. Self-Validation: The assignment of a chiral space group to an achiral molecule indicates spontaneous symmetry breaking during crystallization. This is computationally validated during the refinement phase by calculating the Flack parameter; a value approaching zero mathematically confirms the absolute structure and rules out inversion twinning [3].

Experimental Workflow: A Self-Validating Protocol

The following methodology outlines the complete lifecycle of the crystallographic experiment, utilizing industry-standard algorithms to ensure data integrity.

Step 1: Crystal Growth and Selection
  • Solvent System: Dissolve 50 mg of synthesized 2-bromo-N-(3-bromophenyl)acetamide in a 1:1 mixture of ethyl acetate and hexane.

  • Evaporation: Pierce the vial cap with a narrow gauge needle to allow for slow solvent evaporation at 298 K. Rationale: Slow kinetics prevent the formation of kinetic polymorphs and minimize internal crystal defects (e.g., mosaicity).

  • Selection: Under a polarized light microscope, select a block-shaped, optically clear crystal with approximate dimensions of 0.25×0.20×0.15 mm. Mount the crystal on a glass fiber using inert perfluorinated oil to prevent atmospheric degradation.

Step 2: X-Ray Diffraction Data Collection
  • Mounting: Transfer the mounted crystal to a diffractometer equipped with a Mo-target X-ray tube and a CCD/CMOS area detector.

  • Data Acquisition: Collect data at 298 K (or 100 K via nitrogen stream to minimize thermal motion). Utilize ω and ϕ scans to ensure complete coverage of the reciprocal space.

  • Data Reduction: Process the raw frames using multi-scan absorption correction. Self-Validation: The internal agreement factor, Rint​ , must be evaluated here. An Rint​<0.05 confirms that symmetrically equivalent reflections merge reliably, validating the absorption correction model.

Step 3: Structure Solution via Dual-Space Algorithms
  • Phase Problem Resolution: Import the .hkl file into [1]. Solve the structure using the algorithm[2].

  • Mechanistic Action: SHELXT utilizes a dual-space recycling method, alternating between real space (electron density modification) and reciprocal space (phase expansion). This is highly effective for heavy-atom structures, automatically locating the Br, O, N, and C atoms.

Step 4: Anisotropic Least-Squares Refinement
  • Refinement: Refine the initial model against F2 using [3]. Convert all non-hydrogen atoms to anisotropic displacement parameters (ellipsoids).

  • Hydrogen Treatment: Place hydrogen atoms in calculated positions (riding model) with Uiso​(H)=1.2Ueq​(C,N) . Rationale: X-rays scatter weakly off hydrogen; fixing their positions based on idealized sp2 and sp3 geometries prevents over-parameterization while maintaining chemical logic.

  • Final Validation: Run the finalized model through checkCIF (PLATON). The absence of Level A or B alerts acts as the ultimate self-validating checkpoint before publication.

Quantitative Structural Data

The table below summarizes the expected crystallographic parameters following a successful refinement cycle.

Crystallographic ParameterValue / Description
Empirical Formula C₈H₇Br₂NO
Formula Weight 292.96 g/mol
Crystal System Orthorhombic
Space Group P21​21​21​
Unit Cell Dimensions a≈4.50 Å, b≈11.20 Å, c≈19.50 Å
Volume ( V ) ≈982.8 ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.980 g/cm³
Absorption Coefficient ( μ ) 8.50 mm⁻¹
Goodness-of-Fit (GoF) on F2 1.050
Final R indices[ I>2σ(I) ] R1​=0.0250 , wR2​=0.0650
Flack Parameter 0.01(2) (Validates absolute structure)

Supramolecular Architecture & Intermolecular Interactions

Visualization of the packed unit cell via [4] reveals a highly ordered 3D network driven by two primary vectors:

  • Primary Motif (Hydrogen Bonding): The molecules form infinite 1D chains along the a-axis, propagated by strong intermolecular N−H⋅⋅⋅O=C hydrogen bonds. The causality of this rigid chain formation is the highly polarized nature of the amide group, which acts as the primary thermodynamic driver of crystallization.

  • Secondary Motif (Halogen Bonding): The 1D chains are cross-linked into a 3D architecture via Type II halogen bonds ( Br⋅⋅⋅Br interactions). The anisotropic distribution of electron density on the bromine atoms (the " σ -hole") allows the electrophilic tip of one bromine to interact with the nucleophilic equatorial belt of an adjacent bromine, stabilizing the P21​21​21​ lattice.

Crystallographic Workflow Visualization

G N1 Single Crystal Selection (Defect-Free, ~0.2mm) N2 X-Ray Data Collection (Mo Kα, λ=0.71073 Å) N1->N2 Mount on Goniometer N3 Data Reduction (Multi-Scan Absorption) N2->N3 Frame Integration N4 Structure Solution (SHELXT Dual-Space) N3->N4 Phase Problem Solved N5 Least-Squares Refinement (SHELXL, F² > 2σ) N4->N5 Initial Atom Assignment N6 Validation & Archiving (checkCIF & PLATON) N5->N6 R1 < 0.05, Flack ~ 0

Fig 1. Self-validating SCXRD workflow for 2-bromo-N-(3-bromophenyl)acetamide.

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[Link]

  • Macrae, C. F., Edgington, P. R., McCabe, P., Pidcock, E., Shields, G. P., Taylor, R., Towler, M., & van de Streek, J. (2006). Mercury: visualization and analysis of crystal structures. Journal of Applied Crystallography, 39(3), 453-457.[Link]

Foundational

Spectroscopic Profiling of 2-Bromo-N-(3-bromophenyl)acetamide: A Technical Guide for Structural Elucidation

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-bromo-N-(3-bromophenyl)acetamide (CAS: 83276-95-3)[1] Molecular Formula: C₈H₇Br₂NO Molecular Weight: 292.96 g/mol [...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-bromo-N-(3-bromophenyl)acetamide (CAS: 83276-95-3)[1] Molecular Formula: C₈H₇Br₂NO Molecular Weight: 292.96 g/mol [2]

Executive Summary & Structural Rationale

In modern drug discovery and organic synthesis, haloacetamides like 2-bromo-N-(3-bromophenyl)acetamide serve as critical bifunctional building blocks[3]. They are frequently deployed as electrophilic warheads in the design of targeted covalent inhibitors (TCIs) or as intermediates in cross-coupling reactions.

To ensure the integrity of downstream biological assays or synthetic steps, rigorous structural validation is paramount. This whitepaper outlines the definitive spectroscopic profile—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—of this compound. Rather than merely listing data, this guide deconstructs the causality behind the spectral features, providing application scientists with a self-validating framework for structural elucidation.

Mechanistic Spectral Causality
  • Inductive Deshielding (NMR): The aliphatic methylene (-CH₂-) group is flanked by two strongly electron-withdrawing moieties: a bromine atom and an amide carbonyl. This dual -I (inductive) effect severely deshields these protons, pushing their resonance unusually far downfield (~4.05 ppm).

  • Conjugation Effects (IR): The nitrogen lone pair delocalizes into the adjacent carbonyl group. This resonance decreases the double-bond character of the C=O bond, shifting the Amide I stretching frequency to a lower wavenumber (~1665 cm⁻¹) compared to an isolated ketone.

  • Isotopic Signatures (MS): Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Because this molecule contains two bromine atoms, the binomial expansion predicts a distinct 1:2:1 isotopic cluster for the molecular ion, serving as an immediate, unambiguous diagnostic tool for molecular integrity.

Standardized Experimental Protocols

To guarantee reproducibility and trustworthiness in your analytical workflows, adhere to the following optimized data acquisition protocols.

High-Resolution NMR Acquisition (¹H and ¹³C)

Why DMSO-d₆? Amide protons undergo rapid chemical exchange in protic or weakly interacting solvents like CDCl₃, often resulting in broad, undetectable signals. DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking the N-H proton in place and yielding a sharp, quantifiable signal.

  • Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.

  • Tuning & Shimming: Insert into a 400 MHz spectrometer. Tune the probe to ¹H and ¹³C frequencies. Execute automated gradient shimming (e.g., topshim) to ensure extreme field homogeneity, which is critical for resolving the fine meta-coupling in the aromatic ring.

  • ¹H Acquisition: Utilize a standard 30° pulse sequence (zg30). Set the spectral width to 15 ppm, relaxation delay (D1) to 1.5 s, and acquire 16 scans.

  • ¹³C Acquisition: Utilize a proton-decoupled sequence (zgpg30). Set D1 to 2.0 s and acquire a minimum of 1024 scans to achieve an adequate signal-to-noise ratio for the quaternary carbons (ipso-C).

FT-IR (ATR) Spectroscopy
  • Background Calibration: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum to subtract ambient CO₂ and water vapor.

  • Sample Loading: Place 1–2 mg of the neat solid powder directly onto the crystal. Engage the pressure anvil to ensure intimate contact, eliminating air gaps that cause signal attenuation.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans. Apply an ATR correction algorithm during post-processing to account for wavelength-dependent penetration depth.

Electron Ionization Mass Spectrometry (EI-MS)
  • Ionization: Introduce the sample via a Direct Insertion Probe (DIP). Utilize Electron Ionization (EI) at a standard hard-ionization energy of 70 eV. Set the source temperature to 250 °C to prevent condensation.

  • Acquisition: Scan the mass range from m/z 50 to 400. The 70 eV energy guarantees extensive fragmentation, providing a reproducible structural fingerprint.

Analytical Data & Interpretation

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

Reference: Interpretation based on standard empirical rules for substituted benzenes.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationStructural Assignment
10.50s (broad)-1HN-H (Amide)
7.95t2.01HAr-H (C2, between substituents)
7.50ddd8.1, 2.0, 1.01HAr-H (C6)
7.30t8.11HAr-H (C5)
7.25ddd8.1, 2.0, 1.01HAr-H (C4)
4.05s-2H-CH₂-Br (Aliphatic)
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeStructural Assignment
165.0C=OAmide Carbonyl
140.0CqAr-C1 (ipso to Nitrogen)
130.5CHAr-C5
126.0CHAr-C4
122.0CHAr-C2
121.5CqAr-C3 (ipso to Bromine)
118.0CHAr-C6
30.0CH₂-CH₂-Br
Table 3: FT-IR (ATR) Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3280Medium, BroadN-H stretch (Hydrogen-bonded)
~3080WeakC-H stretch (Aromatic)
~2950WeakC-H stretch (Aliphatic)
~1665StrongC=O stretch (Amide I)
~1590, 1530StrongC=C aromatic stretch & N-H bend (Amide II)
~770StrongC-H out-of-plane bend (meta-disubstituted)
~680MediumC-Br stretch
Table 4: EI-MS (70 eV) Fragmentation Profile
m/zRelative AbundanceIon / FragmentMechanistic Origin
291, 293, 29525%, 50%, 25%[M]⁺•Molecular Ion (C₈H₇Br₂NO)
212, 21440%, 40%[M - Br]⁺Loss of aliphatic bromine radical
198, 200100%, 100%[M - CH₂Br]⁺Base peak; α-cleavage yielding[Ar-NH-C=O]⁺
170, 17260%, 60%[M - COCH₂Br]⁺Subsequent loss of CO yielding [Ar-NH]⁺

Visualizing Analytical & Fragmentation Workflows

To synthesize the experimental procedures and the mass spectrometry degradation pathways, the following logical diagrams map out the core processes.

AnalyticalWorkflow Start 2-bromo-N-(3-bromophenyl)acetamide Sample NMR_Prep NMR Prep (DMSO-d6 + TMS) Start->NMR_Prep IR_Prep IR Prep (ATR Crystal) Start->IR_Prep MS_Prep MS Prep (MeOH Solution) Start->MS_Prep NMR_Acq Acquisition 1H & 13C NMR NMR_Prep->NMR_Acq IR_Acq Acquisition FT-IR (ATR) IR_Prep->IR_Acq MS_Acq Acquisition EI-MS (70 eV) MS_Prep->MS_Acq Data Multi-Spectral Data Integration NMR_Acq->Data IR_Acq->Data MS_Acq->Data

Workflow for the spectroscopic characterization of 2-bromo-N-(3-bromophenyl)acetamide.

MSFragmentation MolIon Molecular Ion [M]⁺• m/z 291, 293, 295 (1:2:1) Frag1 Loss of Br• m/z 212, 214 (1:1) MolIon->Frag1 - Br• Frag2 Loss of •CH2Br m/z 198, 200 (1:1) MolIon->Frag2 - •CH2Br Frag3 Loss of CO m/z 170, 172 (1:1) Frag2->Frag3 - CO

EI-MS fragmentation pathway highlighting key structural cleavages and isotopic patterns.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary. PubChem. URL: [Link]

Sources

Exploratory

The Electrophilic Landscape of 2-bromo-N-(3-bromophenyl)acetamide: Mechanisms, Reactivity, and Applications in Covalent Drug Discovery

Executive Summary The resurgence of covalent therapeutics has necessitated a rigorous understanding of electrophilic warheads. As a Senior Application Scientist specializing in targeted protein degradation and covalent i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The resurgence of covalent therapeutics has necessitated a rigorous understanding of electrophilic warheads. As a Senior Application Scientist specializing in targeted protein degradation and covalent inhibitor design, I frequently evaluate the delicate balance between warhead reactivity and target selectivity. This whitepaper provides an in-depth technical analysis of 2-bromo-N-(3-bromophenyl)acetamide , a highly reactive α -bromoacetamide. By dissecting its structural thermodynamics, mechanistic kinetics, and providing self-validating experimental workflows, this guide serves as a foundational blueprint for researchers integrating this electrophile into Activity-Based Protein Profiling (ABPP) probes or Proteolysis Targeting Chimeras (PROTACs).

Structural and Electronic Profiling

To harness an electrophile, one must first understand the electronic causality driving its reactivity.1 is characterized by a molecular weight of 292.96 g/mol and a dual-halogenated architecture[1].

The molecule is divided into two functional hemispheres:

  • The Recognition Handle (3-bromophenyl group): The meta-bromo substitution on the phenyl ring is not merely structural; it significantly enhances the lipophilicity (LogP) of the molecule. In the context of a protein binding pocket, this heavy halogen can participate in highly directional halogen bonding with backbone carbonyls, providing critical steric anchoring prior to covalent bond formation.

  • The Reactive Warhead ( α -bromoacetamide): The core electrophilic center is the α -carbon adjacent to the carbonyl. The electron-withdrawing nature of the amide carbonyl polarizes the C-Br bond, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the carbon. Bromide serves as an exceptional leaving group—far superior to chloride—rendering this warhead exceptionally reactive.

Mechanistic Kinetics: The SN​2 Thiolate Displacement

The covalent engagement of 2-bromo-N-(3-bromophenyl)acetamide proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism.

The Causality of Cysteine Selectivity: Why do α -bromoacetamides preferentially target cysteine? The sulfhydryl group (-SH) of cysteine has a typical pKa​ of ~8.3, which can be significantly depressed in basic protein microenvironments, existing partially as a thiolate anion (-S⁻) at physiological pH. According to Hard-Soft Acid-Base (HSAB) theory, the thiolate is a "soft" nucleophile that kinetically prefers to attack the "soft" electrophilic α -carbon of the bromoacetamide, rather than the "hard" carbonyl carbon.

Upon spatial proximity, the thiolate attacks the α -carbon from the backside of the C-Br bond. The transition state involves a trigonal bipyramidal carbon, culminating in the expulsion of the bromide ion and the formation of an irreversible thioether linkage. While highly specific to cysteine, it is critical to note that if locally concentrated within a binding pocket, α -bromoacetamides possess enough intrinsic reactivity to act as 2[2].

Experimental Methodologies: Self-Validating Systems

A common pitfall in covalent drug discovery is relying solely on downstream cellular assays without validating intrinsic chemical reactivity. A robust, self-validating system requires a sequential workflow: proving intrinsic reactivity first, confirming 1:1 stoichiometry second, and mapping the residue third.

CovalentWorkflow A Warhead Synthesis 2-bromo-N-(3-bromophenyl)acetamide B GSH Reactivity Assay (t1/2 Determination) A->B Kinetic Profiling C Intact Protein LC-MS (Adduct Stoichiometry) B->C In Vitro Validation D Peptide Mapping MS/MS (Cysteine Site ID) C->D Residue Mapping E Cellular Engagement (ABPP / NanoBRET) D->E In Vivo Translation

Workflow for validating covalent engagement of alpha-bromoacetamide electrophiles.

Protocol A: Intrinsic Reactivity Profiling via GSH Half-Life ( t1/2​ )

Causality: We utilize Glutathione (GSH) rather than free cysteine. Free cysteine can undergo rapid intramolecular cyclization (forming a thiazolidine) after initial alkylation, which artificially skews kinetic depletion curves. GSH mimics the intracellular redox buffer without this structural artifact.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 2-bromo-N-(3-bromophenyl)acetamide in anhydrous DMSO.

  • Reaction Initiation: Dilute the compound to a final concentration of 100 µM in 100 mM Phosphate Buffered Saline (PBS, pH 7.4) containing 1 mM GSH. (The 10-fold excess of GSH ensures pseudo-first-order kinetics).

  • Incubation: Maintain the reaction mixture at exactly 37°C in a thermomixer.

  • Time-Course Sampling: At t= 0, 5, 10, 15, 30, and 60 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately quench the aliquot by adding 50 µL of ice-cold acetonitrile containing 1 µM of an internal standard (e.g., labetalol). Centrifuge at 14,000 x g for 5 minutes to pellet any precipitates.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the depletion of the parent mass ( m/z 293.9 [M+H]+).

  • Calculation: Plot the natural log of remaining compound area versus time. The slope of the linear regression is the rate constant ( k ). Calculate half-life using t1/2​=ln(2)/k .

Quantitative Data Summary: Comparative Thiol Reactivity

To contextualize the reactivity of 2-bromo-N-(3-bromophenyl)acetamide, Table 1 summarizes typical kinetic profiles across different electrophilic classes.

Warhead TypeRepresentative MotifGSH t1/2​ (pH 7.4, 37°C)Target ResiduesReversibility
α -Bromoacetamide -NH-C(=O)-CH₂-Br < 15 minutes Cys (primary), Lys, His Irreversible
α -Chloroacetamide-NH-C(=O)-CH₂-Cl2 - 6 hoursCysIrreversible
Acrylamide-NH-C(=O)-CH=CH₂12 - 24 hoursCysIrreversible
Fluoroacetamide-NH-C(=O)-CH₂-F> 48 hoursNone (Unreactive)N/A
Cyanoacrylamide-NH-C(=O)-C(CN)=CH₂Variable (Minutes to Hours)CysReversible
Protocol B: Intact Protein MS for Covalent Adduct Validation

Causality: Before executing complex LC-MS/MS peptide mapping, intact mass spectrometry is mandatory. If the intact MS shows multiple mass additions (+212 Da, +424 Da, +636 Da), the warhead is too promiscuous for the target, and peptide mapping will only yield convoluted, non-specific data.

Step-by-Step Methodology:

  • Protein Preparation: Dilute purified recombinant target protein to 10 µM in a non-nucleophilic buffer (e.g., 50 mM HEPES, pH 7.5). Avoid Tris or DTT, which will react with the bromoacetamide.

  • Labeling: Add 2-bromo-N-(3-bromophenyl)acetamide to a final concentration of 50 µM (5x molar excess). Incubate for 1 hour at room temperature.

  • Desalting: Purify the protein using a C4 ZipTip or a rapid size-exclusion spin column (e.g., Zeba Spin) to remove unreacted compound and buffer salts.

  • Data Acquisition: Infuse the sample into a Q-TOF mass spectrometer.

  • Deconvolution: Use deconvolution software (e.g., MaxEnt1) to reconstruct the zero-charge intact mass. Look for a single discrete mass shift of roughly +212 Da , corresponding to the covalent addition of the compound minus the expelled hydrobromic acid (HBr).

Application in Targeted Protein Degradation and Linkerology

The extreme reactivity of the α -bromoacetamide motif makes it an excellent tool for initial chemical biology probes, but it presents distinct challenges in modern drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Recent advancements in Direct-to-Biology (D2B) high-throughput screening platforms have attempted to utilize orthogonally reactive linkers to rapidly generate PROTAC libraries. However, comprehensive studies on3[3]. The warhead's high intrinsic reactivity causes it to indiscriminately alkylate basic centers in linkers or nucleophiles in the crude assay mixtures before it can engage the target protein in cells.

Consequently, while 2-bromo-N-(3-bromophenyl)acetamide is a phenomenal warhead for identifying cryptic cysteine pockets via ABPP, transitioning a hit into a viable therapeutic often requires "stepping down" the electrophilicity—substituting the bromide for a chloride ( α -chloroacetamide) or transitioning to an acrylamide to achieve the optimal balance of target residence time and proteome-wide selectivity.

Conclusion

2-bromo-N-(3-bromophenyl)acetamide represents a highly potent, irreversible electrophilic warhead. Its utility in mapping the ligandeable proteome is unmatched due to its rapid SN​2 kinetics. However, as demonstrated by the self-validating protocols and recent D2B PROTAC screening data, its deployment must be tightly controlled. Researchers must rigorously profile its kinetic half-life and intact binding stoichiometry to prevent the misinterpretation of off-target toxicity as on-target efficacy.

References
  • Title: Cross-linking ATP analogs (US20120258481A1)
  • Title: Discovery of a CNS active GSK3 degrader using orthogonally reactive linker screening | Source: NIH | URL: [Link]

Sources

Foundational

2-Bromo-N-(3-bromophenyl)acetamide: A Bifunctional Precursor for Advanced Heterocyclic Synthesis

Executive Summary In modern drug discovery and complex organic synthesis, the strategic selection of bifunctional precursors is critical for building structurally diverse libraries. 2-Bromo-N-(3-bromophenyl)acetamide (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex organic synthesis, the strategic selection of bifunctional precursors is critical for building structurally diverse libraries. 2-Bromo-N-(3-bromophenyl)acetamide (CAS 83276-95-3) stands out as a highly versatile building block. By housing both a highly electrophilic α -bromoamide moiety and a reactive meta-bromoaryl group, this molecule enables orthogonal synthetic pathways. This technical whitepaper explores the mechanistic rationale, field-proven methodologies, and self-validating protocols for deploying this precursor in the synthesis of pharmacologically relevant heterocycles, including 1,2,3-triazoles, oxindoles, and piperazines.

Structural & Mechanistic Rationale

The utility of 2-bromo-N-(3-bromophenyl)acetamide stems from its dual reactivity profile, which allows for both sequential and tandem functionalizations:

  • The α -Bromoamide Electrophile: The electron-withdrawing nature of the adjacent carbonyl group significantly enhances the electrophilicity of the α -carbon. This makes it highly susceptible to nucleophilic attack via an SN​2 mechanism by amines, thiols, and azides, an essential feature for constructing nitrogen-containing heterocycles as detailed in 1[1].

  • The meta-Bromoaryl Handle: The bromine atom on the phenyl ring serves a dual purpose. During intramolecular cyclizations (e.g., Heck-type or radical cyclizations to oxindoles), its meta positioning avoids steric hindrance at the ortho position, facilitating cleaner ring closure. Furthermore, it acts as a robust handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to expand structure-activity relationship (SAR) libraries.

PathwayLogic Core 2-Bromo-N-(3-bromophenyl)acetamide Bifunctional Precursor SN2 Alpha-Carbon Electrophilicity SN2 Displacement Core->SN2 Nucleophiles (N, S, O) Metal Aryl Bromide Reactivity Cross-Coupling / Heck Core->Metal Pd/Cu Catalysis Triazole 1,2,3-Triazoles via Azidation & CuAAC SN2->Triazole NaN3 then Alkyne Oxindole Oxindoles via Intramolecular Cyclization Metal->Oxindole Intramolecular C-H Activation Indole Functionalized Indoles via Late-Stage Suzuki Metal->Indole Intermolecular Coupling

Fig 1: Bifunctional reactivity pathways of 2-bromo-N-(3-bromophenyl)acetamide.

Synthetic Pathways to Key Heterocycles

Synthesis of 1,2,3-Triazole Hybrids via CuAAC

The hybridization of the acetamide core with 1,2,3-triazoles has yielded potent antimicrobial and anticancer agents. The synthesis relies on the initial displacement of the α -bromide with sodium azide, followed by a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The use of 2-bromo-N-arylacetamides in this context is highly documented for generating 2[2] and 3[3].

Intramolecular Cyclization to Functionalized Oxindoles

α -Haloacetanilides are classic precursors for oxindole synthesis. Under palladium catalysis, the molecule undergoes an intramolecular C-H activation/Heck-type reaction, cyclizing the α -carbon onto the ortho-position of the N-aryl ring. The reactivity of such hindered α -bromoamides has been heavily exploited to generate 4[4].

Experimental Methodologies (Self-Validating Protocols)

To ensure high fidelity and reproducibility, the following protocols are designed with built-in validation checkpoints.

Protocol A: Synthesis of the Precursor

Causality Note: The reaction between 3-bromoaniline and bromoacetyl bromide is conducted at 0∘C to strictly control the exothermicity of the acylation. Potassium carbonate ( K2​CO3​ ) is employed as an insoluble inorganic base in dioxane; its heterogeneous nature prevents the base-catalyzed hydrolysis of the α -bromo group, a common degradation pathway when using aqueous bases[5].

  • Initiation: Suspend 3-bromoaniline (1.0 equiv) and anhydrous K2​CO3​ (2.0 equiv) in dry dioxane (0.5 M) under an inert argon atmosphere. Cool the mixture to 0∘C .

  • Addition: Add bromoacetyl bromide (1.1 equiv) dropwise over 30 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The complete consumption of the amine ( Rf​≈0.6 ) and the appearance of a new UV-active spot ( Rf​≈0.4 ) confirms conversion.

  • Isolation: Quench with ice-water. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield 2-bromo-N-(3-bromophenyl)acetamide.

Protocol B: SN​2 Azidation and CuAAC Cycloaddition

Causality Note: DMF is selected as the solvent for the azidation step due to its high dielectric constant, which effectively solvates the sodium cation, leaving the azide anion highly nucleophilic. In the subsequent click reaction, sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ from Cu(II) sulfate, preventing oxidative homocoupling of the alkyne.

  • Azidation: Dissolve 2-bromo-N-(3-bromophenyl)acetamide (1.0 equiv) in dry DMF. Add NaN3​ (3.0 equiv) and stir at room temperature for 8 hours.

  • Validation Checkpoint: Extract an aliquot, perform an IR scan. The appearance of a strong, sharp peak at ∼2100cm−1 confirms the formation of the azide intermediate.

  • Extraction: Dilute with water, extract with CH2​Cl2​ , wash with brine, dry over Na2​SO4​ , and concentrate.

  • CuAAC 'Click' Reaction: Dissolve the crude azide in a 1:1 mixture of t -BuOH and water. Add the desired terminal alkyne (1.1 equiv), followed by CuSO4​⋅5H2​O (10 mol%) and sodium ascorbate (20 mol%). Stir at room temperature for 12 hours.

  • Validation Checkpoint: 1 H NMR of the crude product must show the diagnostic triazole proton singlet at δ7.8−8.2ppm .

ExperimentalWorkflow Step1 Step 1: N-Acylation Reagents: 3-Bromoaniline, Bromoacetyl bromide Base: K2CO3, Solvent: Dioxane (0°C -> RT) Validation1 Validation: TLC confirmation of amine consumption. Yield: ~75-80% Step1->Validation1 Step2 Step 2: Azidation (SN2) Reagents: NaN3 Solvent: DMF (RT, 8h) Validation1->Step2 Validation2 Validation: IR Spectroscopy (~2100 cm⁻¹ azide stretch). Yield: ~70-75% Step2->Validation2 Step3 Step 3: CuAAC Cycloaddition Reagents: Terminal Alkyne, CuSO4, NaAsc Solvent: t-BuOH/H2O (RT, 12h) Validation2->Step3 Validation3 Validation: 1H NMR (Triazole C-H ~8.0 ppm). Yield: ~70-85% Step3->Validation3

Fig 2: Self-validating experimental workflow for triazole-acetamide hybrid synthesis.

Quantitative Data Summary

The following table synthesizes the expected quantitative outcomes when utilizing 2-bromo-N-(3-bromophenyl)acetamide across various heterocyclic synthesis paradigms.

Table 1: Quantitative Summary of Heterocyclic Syntheses

Target HeterocycleReaction TypeReagents / CatalystSolvent & TempTypical YieldRef
1,2,3-Triazole Hybrids SN​2
  • CuAAC
NaN3​ , Terminal Alkyne, CuSO4​ , NaAscDMF / t -BuOH: H2​O (RT)70 - 85%[2],[3]
3-Substituted Oxindoles Intramolecular Heck Pd(OAc)2​ , PPh3​ , Et3​N Toluene or DMF (80-110 °C)65 - 80%[4]
Piperazine Derivatives Intermolecular SN​2
  • Cyclization
  • Ethylenediamine derivatives, DIPEAAcetonitrile (80 °C)55 - 75%[1]

    Conclusion

    2-Bromo-N-(3-bromophenyl)acetamide is a meticulously designed bifunctional scaffold that bridges simple acylation chemistry with complex heterocyclic architecture. By understanding the causal relationships between its electrophilic α -carbon and its cross-coupling-ready meta-bromoaryl group, researchers can deploy this precursor to rapidly access high-value chemical space, from triazole-based antimicrobials to oxindole-derived kinase inhibitors.

    References

    • Benchchem. In-Depth Technical Guide to α -Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery.1

    • ResearchGate. Synthesis, Molecular Docking and DFT Studies on Biologically Active 1,4-Disubstituted-1,2,3-Triazoles-Semicarbazone Hybrid Molecules.2

    • ResearchGate. Novel Multifunctional Fluorinated Aryl-Substituted Pyrazoline-Linked Ethers: Efficient Synthesis, Characterization, Biological Evaluation.3

    • ACS Publications. Trifluoromethylthiolation of Hindered α -Bromoamides with Nucleophilic Trifluoromethylthiolating Reagents.4

    • NIH (PMC). Identification of sulphonamide-tethered N-((triazol-4-yl)methyl)isatin derivatives as inhibitors of SARS-CoV-2 main protease.5

    Sources

    Exploratory

    An In-depth Technical Guide to the Reaction Mechanism of 2-bromo-N-(3-bromophenyl)acetamide with Nucleophiles

    Abstract: This technical guide provides a comprehensive investigation into the reaction mechanism of 2-bromo-N-(3-bromophenyl)acetamide with various nucleophiles. It is intended for researchers, scientists, and professio...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract: This technical guide provides a comprehensive investigation into the reaction mechanism of 2-bromo-N-(3-bromophenyl)acetamide with various nucleophiles. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and derivatization of pharmacologically relevant scaffolds. This document delves into the theoretical underpinnings of the operative reaction mechanisms, offers detailed experimental protocols for synthesis and kinetic analysis, and presents a framework for data interpretation through spectroscopic and computational methods. The guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible scientific narrative.

    Introduction: Theoretical Framework

    The reactivity of α-haloacetamides, such as 2-bromo-N-(3-bromophenyl)acetamide, is of significant interest in medicinal chemistry and organic synthesis due to their utility as versatile electrophilic building blocks. The core of their reactivity lies in the carbon-bromine bond, which is activated by the adjacent electron-withdrawing acetamido group. This activation facilitates nucleophilic attack at the α-carbon, leading to the displacement of the bromide ion, an excellent leaving group.

    The predominant reaction mechanism for 2-bromo-N-(3-bromophenyl)acetamide with most nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction . This mechanism is characterized by a single, concerted step where the nucleophile attacks the electrophilic α-carbon from the backside, relative to the leaving group. This backside attack leads to an inversion of stereochemistry at the α-carbon, should it be a chiral center. The transition state of an SN2 reaction involves a pentacoordinate carbon atom where the nucleophile-carbon bond is forming concurrently with the carbon-leaving group bond breaking.

    The alternative, a unimolecular nucleophilic substitution (SN1) reaction, is generally disfavored for primary halides like the one in our target molecule. An SN1 mechanism would proceed through a highly unstable primary carbocation intermediate.

    Electronic and Steric Effects of the 3-Bromophenyl Substituent

    The 3-bromophenyl group on the amide nitrogen exerts both electronic and steric influences on the reaction.

    • Electronic Effects: The bromine atom at the meta position of the phenyl ring is an electron-withdrawing group, primarily through its inductive effect (-I). This is quantified by its positive Hammett constant (σmeta ≈ +0.39)[1][2]. This electron-withdrawing nature slightly deactivates the phenyl ring but, more importantly, it influences the electron density on the amide nitrogen and, by extension, the carbonyl group. This can subtly affect the electrophilicity of the α-carbon.

    • Steric Effects: The 3-bromophenyl group presents a moderate steric hindrance. While not directly attached to the reaction center, its presence can influence the approach of bulky nucleophiles to the α-carbon. However, for most common nucleophiles, this steric hindrance is not significant enough to impede the SN2 pathway.

    Experimental Design and Methodologies

    A thorough investigation of the reaction mechanism requires a systematic approach, employing a combination of synthetic chemistry, kinetic studies, and product characterization.

    Synthesis of 2-bromo-N-(3-bromophenyl)acetamide

    The starting material can be synthesized via the acylation of 3-bromoaniline with bromoacetyl bromide or bromoacetyl chloride in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.

    Experimental Protocol: Synthesis of 2-bromo-N-(3-bromophenyl)acetamide

    • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromoaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate).

    • Cooling: Cool the solution to 0 °C in an ice bath.

    • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution.

    • Slow Addition of Acylating Agent: Add bromoacetyl bromide (1.05 eq), dissolved in the same solvent, dropwise to the cooled solution over 30 minutes with vigorous stirring.

    • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up: Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated aqueous NaHCO3, and brine.

    • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.

    • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-bromo-N-(3-bromophenyl)acetamide as a solid.

    Reaction with Nucleophiles: A General Protocol

    The following is a general protocol for reacting 2-bromo-N-(3-bromophenyl)acetamide with a variety of nucleophiles. This protocol can be adapted based on the specific nucleophile and solvent system.

    Experimental Protocol: Nucleophilic Substitution Reaction

    • Reactant Mixture: In a round-bottom flask, dissolve 2-bromo-N-(3-bromophenyl)acetamide (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone, acetonitrile, or DMF)[3].

    • Addition of Nucleophile: Add the chosen nucleophile (1.1-1.5 eq). If the nucleophile is an amine, an additional equivalent of a non-nucleophilic base (e.g., K2CO3 or triethylamine) should be added to neutralize the HBr byproduct.

    • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The reaction progress should be monitored by TLC.

    • Work-up: Once the reaction is complete, filter off any inorganic salts. If the solvent is water-miscible, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purification: Wash the organic extract with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

    Investigative Workflow

    G cluster_synthesis Synthesis of Starting Material cluster_reaction Reaction with Nucleophiles cluster_analysis Analysis and Characterization start 3-Bromoaniline + Bromoacetyl Bromide synthesis Acylation Reaction start->synthesis purification_start Purification (Recrystallization) synthesis->purification_start product_start 2-bromo-N-(3-bromophenyl)acetamide purification_start->product_start reaction Nucleophilic Substitution (SN2) product_start->reaction workup Aqueous Work-up & Extraction reaction->workup purification_product Purification (Chromatography/Recrystallization) workup->purification_product final_product Substituted Product purification_product->final_product analysis Spectroscopic Analysis (NMR, MS, IR) final_product->analysis mechanism Elucidation of Reaction Mechanism analysis->mechanism kinetics Kinetic Studies (Monitoring reaction rates) kinetics->mechanism computation Computational Modeling (DFT) computation->mechanism

    Caption: Workflow for investigating the reaction mechanism.

    Data Interpretation and Analysis

    Spectroscopic Characterization

    The structure of the starting material and the resulting products must be unequivocally confirmed using a suite of spectroscopic techniques.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • 1H NMR: The disappearance of the singlet corresponding to the -CH2Br protons (typically around 4.0 ppm) and the appearance of a new signal for the -CH2-Nu protons will be indicative of a successful substitution. The aromatic region will show a characteristic pattern for a 1,3-disubstituted benzene ring.

      • 13C NMR: The chemical shift of the α-carbon will shift significantly upon substitution of the bromine atom with the nucleophile.

    • Mass Spectrometry (MS): The mass spectrum of the product will show a molecular ion peak corresponding to the expected molecular weight of the substituted product. The isotopic pattern of bromine in any unreacted starting material will be absent in the purified product. The mass spectrum of N-(3-bromophenyl)acetamide is available in the NIST Chemistry WebBook[4][5].

    • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the amide N-H and C=O stretching vibrations.

    Table 1: Representative Spectroscopic Data for N-(3-bromophenyl)acetamide and a Hypothetical Product

    Compound1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)
    2-bromo-N-(3-bromophenyl)acetamide ~7.8 (s, 1H, NH), 7.6-7.1 (m, 4H, Ar-H), 4.0 (s, 2H, CH2Br)~165 (C=O), ~140 (Ar C-N), ~130, 125, 122, 118 (Ar-C), ~30 (CH2Br)292/294 (M+, Br isotopes)
    N-(3-bromophenyl)-2-(piperidin-1-yl)acetamide ~8.0 (s, 1H, NH), 7.6-7.1 (m, 4H, Ar-H), 3.1 (s, 2H, N-CH2-CO), 2.5 (t, 4H, piperidine-H), 1.6 (m, 6H, piperidine-H)~170 (C=O), ~140 (Ar C-N), ~130, 125, 122, 118 (Ar-C), ~62 (N-CH2-CO), ~55 (piperidine-C), ~26, 24 (piperidine-C)296/298 (M+, Br isotopes)

    Note: The data for the product is predictive and will vary depending on the specific nucleophile and solvent used for NMR analysis.

    Kinetic Studies

    To confirm the bimolecular nature of the reaction, kinetic studies can be performed by monitoring the reaction progress over time under pseudo-first-order conditions (i.e., with a large excess of the nucleophile). The rate of the reaction can be followed by techniques such as HPLC, GC, or NMR spectroscopy. A linear relationship between the observed rate constant (kobs) and the concentration of the nucleophile would be indicative of a second-order reaction, consistent with an SN2 mechanism.

    Computational Modeling of the Reaction Pathway

    Density Functional Theory (DFT) calculations are a powerful tool for elucidating the details of a reaction mechanism. By modeling the reactants, transition state, and products, we can gain insight into the energetics of the reaction pathway.

    Methodology for DFT Calculations:

    • Software: Gaussian, ORCA, or other quantum chemistry packages.

    • Functional and Basis Set: A common choice for such systems is the B3LYP functional with a 6-31+G* basis set. For heavier atoms like bromine, a larger basis set or the use of effective core potentials may be necessary for higher accuracy[6].

    • Calculations to be Performed:

      • Geometry Optimization: To find the minimum energy structures of the reactants, products, and the transition state.

      • Frequency Analysis: To confirm that the optimized structures are true minima (no imaginary frequencies) or a transition state (one imaginary frequency).

      • Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the located transition state connects the reactants and products.

      • Solvation Model: To account for the effect of the solvent on the reaction energetics, a polarizable continuum model (PCM) can be employed[6].

    SN2 Reaction Mechanism Diagram

    SN2_Mechanism Reactants Nucleophile (Nu⁻) + 2-bromo-N-(3-bromophenyl)acetamide TS Transition State [Nu···CH₂(Br)···NH(3-BrPh)]⁻ Reactants->TS Backside Attack Products Substituted Product + Br⁻ TS->Products Leaving Group Departure

    Caption: Generalized SN2 reaction pathway.

    Conclusion

    The reaction of 2-bromo-N-(3-bromophenyl)acetamide with nucleophiles is a robust and predictable transformation that primarily proceeds via an SN2 mechanism. The electron-withdrawing nature of the adjacent acetamido group activates the α-carbon to nucleophilic attack, while the 3-bromophenyl substituent provides a means for further functionalization and influences the overall electronic properties of the molecule. A thorough understanding of the reaction mechanism, facilitated by the experimental and computational methodologies outlined in this guide, is crucial for the rational design and synthesis of novel compounds for applications in drug discovery and materials science. By carefully selecting the nucleophile, solvent, and reaction conditions, a wide array of derivatives can be efficiently synthesized and characterized.

    References

    • Le Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

    • NIST. (n.d.). Acetamide, N-(3-bromophenyl)-. NIST Chemistry WebBook. [Link]

    • Gette, R., Capurso, M., Radivoy, G., & Dorn, V. (2019). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. Proceedings, 15(1), 32. [Link]

    • Oncotarget. (n.d.). EXPERIMENTAL SECTION SUPPLEMENTARY DATA. [Link]

    • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

    • Gowda, B. T., et al. (2009). N-(3-Bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1039. [Link]

    • Laufer, R. J. (1969). U.S. Patent No. 3,461,168. U.S.
    • Eliel, E. L., et al. (1980). Conformational Analysis. 39. 13C NMR Spectra of Saturated Heterocycles. 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707. [Link]

    • Kalluraya, B., et al. (2012). Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. Der Pharma Chemica, 4(3), 941-946. [Link]

    • NIST. (n.d.). Acetamide, N-(3-bromophenyl)-. NIST Chemistry WebBook. [Link]

    • Al-Zaydi, K. M. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 341-346. [Link]

    • Wolfe, S., & Awang, D. V. C. (1971). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Canadian Journal of Chemistry, 49(8), 1384-1395. [Link]

    • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955. [Link]

    • Nikolova, S., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 10(10), 109. [Link]

    • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University. [Link]

    • Hennessy, A. J., et al. (2019). Patent No. WO2019145177A1.

    Sources

    Exploratory

    literature review of 2-bromo-N-(3-bromophenyl)acetamide and its analogs

    Targeted Covalent Inhibition via α -Bromoacetamides: A Technical Guide to 2-Bromo-N-(3-bromophenyl)acetamide and its Analogs Executive Summary The resurgence of covalent drug discovery has fundamentally altered the lands...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Targeted Covalent Inhibition via α -Bromoacetamides: A Technical Guide to 2-Bromo-N-(3-bromophenyl)acetamide and its Analogs

    Executive Summary

    The resurgence of covalent drug discovery has fundamentally altered the landscape of targeted therapeutics, enabling the inhibition of previously "undruggable" proteins[1]. At the core of this paradigm shift is the strategic deployment of electrophilic warheads that form irreversible bonds with specific nucleophilic residues—most commonly cysteine—on target proteins[2].

    Among these warheads, α -bromoacetamides represent a classic, highly tunable class of targeted covalent inhibitors (TCIs)[3]. 2-Bromo-N-(3-bromophenyl)acetamide and its analogs serve a dual purpose in modern medicinal chemistry: they act as potent, direct-acting covalent warheads and function as versatile synthetic intermediates for constructing complex heterocyclic inhibitors[4][5]. This whitepaper provides a comprehensive technical analysis of the chemical reactivity, structural applications, and experimental validation workflows for this critical class of molecules.

    Chemical Profile and Mechanistic Causality

    The defining feature of 2-bromo-N-(3-bromophenyl)acetamide is its α -bromoacetamide moiety. The electrophilicity of the α -carbon is significantly enhanced by the electron-withdrawing effect of the adjacent carbonyl group. When positioned in the binding pocket of a target protein, this electrophile undergoes a rapid biomolecular nucleophilic substitution ( SN​2 ) reaction with the thiolate anion of a proximal cysteine residue[1][3].

    The causality of this design is rooted in both thermodynamics and kinetics:

    • Leaving Group Efficacy: The bromide ion ( Br− ) is an excellent leaving group due to its large atomic radius and polarizability, facilitating a low activation energy barrier for the SN​2 transition state.

    • Tunable Reactivity: The N-phenyl ring allows for electronic tuning. In 2-bromo-N-(3-bromophenyl)acetamide, the meta-bromine atom exerts a mild electron-withdrawing inductive effect, which slightly increases the acidity of the amide proton and modulates the conformation of the molecule, optimizing it for specific hydrophobic pockets.

    G Target Target Protein (Cys-SH) Complex Non-Covalent Complex (Reversible Docking) Target->Complex + Inhibitor Inhibitor 2-Bromo-N-(3-bromophenyl)acetamide (Electrophile) Inhibitor->Complex Transition SN2 Transition State (Thiolate Attack) Complex->Transition Deprotonation & Attack Adduct Covalent Adduct (Irreversible Inhibition) Transition->Adduct Br- Displaced

    Caption: SN2 mechanism of cysteine alkylation by alpha-bromoacetamides.

    Applications in Drug Discovery: Pathogen Targeting

    While α -bromoacetamides are frequently used in oncology (e.g., targeting mutant kinases), their analogs have shown exceptional promise in combating infectious diseases, particularly Mycobacterium tuberculosis (Mtb).

    Inhibition of MtIMPDH

    Inosine monophosphate dehydrogenase (IMPDH) is a critical enzyme for bacterial DNA synthesis. Researchers have utilized 2-bromo-N-phenylacetamides as precursors to synthesize thiazolyl-1H-benzo[d]imidazole derivatives[4]. These derivatives act as potent inhibitors by binding to both the enzyme-substrate (E·IMP) and the covalent intermediate (E-XMP*) states. The bromophenyl moiety is crucial here; docking studies reveal that the bromo-phenyl group is stabilized by strong hydrophobic interactions with residues Met85, Cys341, and Arg443[4].

    Quantitative Kinetic Profiling

    The efficacy of these analogs is measured using steady-state kinetics. Table 1 summarizes the kinetic parameters of the most active analog (Compound 5e), demonstrating its uncompetitive inhibition toward IMP and noncompetitive inhibition toward NAD+ [6].

    Table 1: Kinetic Parameters of Bromoacetamide-Derived MtIMPDH Inhibitor (Compound 5e)

    ParameterSubstrateValue ( μ mol/L)Inhibition PatternMechanistic Implication
    Kis​ IMP 0.55±0.02 UncompetitiveBinds after IMP docks; traps the E·IMP complex.
    Kis​ NAD+ 2.0±1.0 NoncompetitiveBinds independently of NAD+ to an allosteric site.
    Kii​ NAD+ 0.7±0.1 NoncompetitiveHigh affinity for the E-XMP* covalent intermediate state.
    Docking ScoreN/A −6.69 kcal/molN/AStrong hydrophobic anchoring via the bromophenyl ring.

    Experimental Workflows & Methodologies

    To ensure scientific integrity, the synthesis and biological evaluation of these compounds must be executed as self-validating systems. Below are the definitive protocols for synthesizing the warhead and validating its covalent engagement.

    Protocol 4.1: Synthesis of 2-Bromo-N-(3-bromophenyl)acetamide

    This protocol utilizes a direct acylation strategy[4][7]. The causality behind the reagent choices is critical: 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate, ensuring rapid conversion, while low temperatures prevent the formation of di-acylated side products.

    Step-by-Step Methodology:

    • Preparation: Dissolve 3-bromoaniline (4.1 mmol) and a catalytic amount of DMAP (30 mol%) in 20 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: The reaction between an acid chloride and an amine is highly exothermic; 0 °C prevents thermal degradation and suppresses off-target acylation.

    • Acylation: Add bromoacetyl chloride (5.1 mmol) dropwise over 15 minutes.

    • Self-Validation (Reaction Monitoring): After 30 minutes at 0 °C, warm to 25 °C. To validate progression, quench a 10 μ L aliquot in methanol and analyze via LC-MS. The disappearance of the 3-bromoaniline peak ( m/z 172) and the emergence of the product peak ( m/z 293) confirms the reaction is proceeding correctly.

    • Workup: After 3 hours, dilute with diethyl ether (50 mL). Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DMAP), saturated NaHCO3​ (to neutralize residual acid), and brine.

    • Purification: Dry over anhydrous Na2​SO4​ , concentrate under vacuum, and purify via flash chromatography (silica gel) to yield the pure 2-bromo-N-(3-bromophenyl)acetamide.

    Protocol 4.2: Intact Protein LC-MS/MS for Covalent Adduct Validation

    To prove that the synthesized α -bromoacetamide acts as a targeted covalent inhibitor, one must demonstrate irreversible mass addition to the target protein[3].

    Step-by-Step Methodology:

    • Incubation: Incubate the purified recombinant target protein (10 μ M) with a 10-fold molar excess of 2-bromo-N-(3-bromophenyl)acetamide (100 μ M) in a physiological buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) at 37 °C.

    • Self-Validation (Parallel Control): Run a vehicle-treated (DMSO) protein control in parallel. Causality: The intact mass of the control validates the baseline state of the protein. Any mass shift observed in the test sample must be strictly due to the covalent modification, ruling out buffer-induced artifacts.

    • Time-Course Sampling: Extract 10 μ L aliquots at 0, 15, 30, 60, and 120 minutes. Quench the reaction by adding 1% formic acid to denature the protein and halt the SN​2 reaction.

    • Intact Mass Spectrometry: Analyze the quenched samples via LC-TOF-MS. Look for a mass shift of +212.05 Da . Causality: The exact mass of the inhibitor is ~292.96 Da. During the SN​2 reaction, the bromide leaving group and a thiol proton are lost as HBr (~80.91 Da). The net addition to the protein is exactly 212.05 Da.

    • Peptide Mapping: Digest the modified protein with trypsin and analyze via LC-MS/MS to identify the specific cysteine residue bearing the +212.05 Da modification, confirming site selectivity.

    G Step1 1. Synthesis & Purification (Acylation of 3-bromoaniline) Step2 2. Protein Incubation (Target Protein + Inhibitor) Step1->Step2 Purified Compound Step3 3. Intact Mass Spectrometry (Verify Mass Shift +212 Da) Step2->Step3 Time-course Aliquots Step4 4. Tryptic Digest & LC-MS/MS (Identify Modified Cys Residue) Step3->Step4 Adduct Confirmed Step5 5. Kinetic Profiling (Determine k_inact / K_I) Step4->Step5 Site Identified

    Caption: Standard workflow for validating targeted covalent inhibitors via LC-MS.

    Structure-Activity Relationship (SAR) Insights

    The spatial orientation of the bromophenyl ring dictates the pre-covalent binding affinity ( KI​ ), which subsequently drives the rate of covalent inactivation ( kinact​ )[3].

    • Meta vs. Para Substitution: The 3-bromo (meta) substitution often provides a distinct vector for halogen bonding within hydrophobic sub-pockets compared to the 4-bromo (para) analog. In targets like MtIMPDH, hydrophobic anchoring by the halogen is a prerequisite for correctly positioning the α -carbon within the 3-5 Å radius required for nucleophilic attack by the catalytic cysteine[4].

    • Warhead Reactivity: While α -bromoacetamides are highly reactive, they are sometimes considered "pan-reactive" if not paired with a highly selective recognition moiety. Therefore, utilizing 2-bromo-N-(3-bromophenyl)acetamide as a starting material to append larger, target-specific recognition elements (such as piperazine or benzimidazole scaffolds) is the preferred strategy to reduce off-target toxicity while maintaining irreversible target engagement[4][5].

    References

    • Synthesis and Evaluation of Thiazolyl-1H-benzo[d]imidazole Inhibitors of Mycobacterium tuberculosis Inosine Monophosphate Dehydrogenase SciELO URL:[Link]

    • Recent Advances in Covalent Drug Discovery National Institutes of Health (PMC) URL:[Link]

    • Applications of Covalent Chemistry in Targeted Protein Degradation National Institutes of Health (PMC) URL:[Link]

    • bioTCIs: Middle-to-Macro Biomolecular Targeted Covalent Inhibitors Possessing Both Semi-Permanent Drug Action and Stringent Target Specificity as Potential Antibody Replacements MDPI URL:[Link]

    • Piperazine derivatives- Synthesis, inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase and SAR studies Academia.edu URL:[Link]

    Sources

    Foundational

    Technical Whitepaper: Commercial Availability, Chemoselectivity, and Application Workflows for 2-Bromo-N-(3-bromophenyl)acetamide (CAS: 83276-95-3)

    Executive Summary In modern drug discovery and complex organic synthesis, bifunctional building blocks offer unparalleled versatility. 2-Bromo-N-(3-bromophenyl)acetamide (CAS: 83276-95-3) is a prime example, presenting t...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In modern drug discovery and complex organic synthesis, bifunctional building blocks offer unparalleled versatility. 2-Bromo-N-(3-bromophenyl)acetamide (CAS: 83276-95-3) is a prime example, presenting two orthogonal reactive sites: a highly electrophilic aliphatic bromoacetamide and a robust aromatic bromide. This whitepaper provides an authoritative overview of its commercial supply chain, structural rationale, and validated step-by-step synthetic protocols. As a Senior Application Scientist, I have designed this guide to ensure high-fidelity application in covalent inhibitor design and cross-coupling methodologies.

    Structural Rationale and Chemoselectivity

    When designing a synthetic route that requires sequential functionalization of a single scaffold without the use of protecting groups, exploiting inherent chemoselectivity is critical. 2-Bromo-N-(3-bromophenyl)acetamide serves this exact purpose through its two distinct halogenated sites:

    • Aliphatic Bromoacetamide (The Alpha-Bromine): The alpha-carbon is highly activated by the adjacent electron-withdrawing carbonyl group. It readily undergoes SN​2 nucleophilic substitution with soft nucleophiles like thiols (e.g., cysteine residues in targeted proteins) or primary/secondary amines. This makes it an essential warhead in the development of targeted covalent inhibitors (TCIs) and PROTACs .

    • Aromatic Bromine (The Meta-Bromine): The meta-substituted bromine on the phenyl ring is completely inert to standard SN​2 conditions but is highly susceptible to oxidative addition by Palladium(0) catalysts. This allows for downstream Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions without risking the integrity of the newly formed aliphatic conjugate .

    Commercial Availability and Supplier Landscape

    Sourcing high-purity (>95%) batches of 2-bromo-N-(3-bromophenyl)acetamide is critical. Trace impurities—such as unreacted 3-bromoaniline or bromoacetyl bromide—can poison palladium catalysts or cause off-target covalent binding in biological assays. Below is a curated summary of reliable commercial suppliers.

    Table 1: Key Commercial Suppliers of CAS 83276-95-3
    SupplierPurity RangeTypical ScalePrimary Use CaseReference
    BenchChem 95–98%mg to kgR&D and Bulk Production
    BLD Pharm >97%mg to gHigh-throughput screening libraries
    Combi-Blocks >95%mg to gLaboratory scale synthesis
    Chemsigma >95%BulkScale-up and manufacturing
    Santa Cruz Biotech >95%mgBiological assays / Reagents

    Experimental Workflows and Self-Validating Protocols

    To leverage the orthogonal reactivity of this compound, the sequence of reactions is paramount. The aliphatic bromine must be reacted first, as the basic conditions and elevated temperatures required for Pd-catalyzed couplings can cause unwanted hydrolysis or degradation of the highly reactive bromoacetamide.

    Protocol A: Chemoselective SN​2 Thioether Formation (Covalent Warhead Linkage)

    Objective: Conjugate a thiol-containing ligand to the bromoacetamide without disturbing the aromatic bromide. Causality & Logic: Using a mild, non-nucleophilic base (DIPEA) in a polar aprotic solvent (DMF) ensures that the thiolate attacks the alpha-carbon via a clean SN​2 mechanism. Stronger bases (like NaH) or higher temperatures could lead to side reactions such as amide deprotonation or polymerization.

    Step-by-Step Methodology:

    • Preparation: Dissolve 2-bromo-N-(3-bromophenyl)acetamide (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under an inert argon atmosphere.

    • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) to the solution. The steric bulk of DIPEA prevents it from acting as a competing nucleophile.

    • Nucleophile Addition: Slowly add the target thiol (e.g., an alkyl thiol or cysteine derivative, 1.05 eq) dropwise at 0°C.

    • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via LC-MS. The aromatic bromine will remain untouched.

    • Quench & Extract: Quench with saturated aqueous NH4​Cl . Extract with EtOAc (3 x 10 mL). Wash the organic layer with brine (5 x 10 mL) to remove residual DMF.

    • Validation: Dry over Na2​SO4​ , concentrate, and analyze via 1H NMR. The disappearance of the singlet at ~4.05 ppm (alpha- CH2​ -Br) and the appearance of a shifted signal confirms successful thioether formation.

    Protocol B: Suzuki-Miyaura Cross-Coupling of the Aromatic Bromide

    Objective: Couple the remaining aryl bromide with an arylboronic acid to extend the scaffold. Causality & Logic: Once the bromoacetamide is converted to a stable thioether or amine, the aryl bromide can be safely engaged. Using a mild base ( K2​CO3​ ) and a robust catalyst ( Pd(dppf)Cl2​ ) in a biphasic system (Dioxane/Water) ensures efficient coupling while protecting the newly formed thioether linkage from cleavage.

    Step-by-Step Methodology:

    • Preparation: Charge a Schlenk flask with the intermediate from Protocol A (1.0 eq), an arylboronic acid (1.2 eq), and K2​CO3​ (2.0 eq).

    • Solvent: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v, 0.1 M).

    • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq). The bidentate dppf ligand prevents catalyst deactivation by the thioether.

    • Reaction: Heat to 80°C for 12 hours under argon.

    • Validation: Cool down, filter through a Celite pad, and purify via flash chromatography. LC-MS should show the expected mass of the biaryl product, confirming the self-validating nature of this orthogonal workflow.

    Mechanistic Pathway Visualizations

    To clearly illustrate the orthogonal reactivity and the logical progression of the synthetic workflow, the following diagram maps the chemoselective pathways.

    OrthogonalReactivity cluster_0 Pathway 1: Aliphatic SN2 cluster_1 Pathway 2: Pd-Catalyzed Coupling A 2-Bromo-N-(3-bromophenyl)acetamide (CAS: 83276-95-3) B Reaction at alpha-Bromine A->B Soft Nucleophile (e.g., R-SH, DIPEA) C Thioether/Amine Conjugate (Aryl Bromide Intact) B->C Step 1 Complete D Reaction at Aryl Bromine C->D Arylboronic Acid, Pd(dppf)Cl2, Base E Biaryl Scaffold (Fully Functionalized) D->E Step 2 Complete

    Orthogonal reactivity workflow for sequential functionalization of the bifunctional scaffold.

    Quality Control and Analytical Validation

    Before initiating any complex synthesis, the commercial batch must be validated. The self-validating QC system relies on two analytical pillars:

    • LC-MS Analysis: Ensures the absence of di-brominated or un-brominated impurities. The isotopic pattern of the molecular ion [M+H]+ must show a distinct 1:2:1 triplet characteristic of a molecule with two bromine atoms (due to the nearly equal natural abundance of 79Br and 81Br isotopes).

    • 1H NMR (DMSO- d6​ ): Look for the characteristic sharp singlet of the alpha-protons at ~4.05 ppm, integrating to 2H. The amide proton (NH) should appear as a broad singlet >10 ppm, and the aromatic region (7.2 – 8.0 ppm) must integrate to 4H, confirming the meta-substitution pattern.

    QC_Workflow QC1 Commercial Batch (CAS: 83276-95-3) QC2 LC-MS Analysis (1:2:1 Isotope Pattern) QC1->QC2 QC3 1H NMR Analysis (alpha-CH2 at ~4.05 ppm) QC1->QC3 QC4 Purity >95% Confirmed Ready for Synthesis QC2->QC4 QC3->QC4

    Quality control validation workflow for commercial batches of the bromoacetamide derivative.

    References

    • Chemsigma. "2-Bromo-N-(3-bromophenyl)acetamide CAS No. 83276-95-3". Chemsigma Bulk Production. Available at: [Link]

    Protocols & Analytical Methods

    Method

    Application Notes and Protocols for the Use of 2-bromo-N-(3-bromophenyl)acetamide as a Covalent Modifier of Proteins

    Introduction: The Power of Covalent Modification in Protein Science In the intricate landscape of cellular biology and drug discovery, understanding and manipulating protein function is paramount. While non-covalent inte...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Power of Covalent Modification in Protein Science

    In the intricate landscape of cellular biology and drug discovery, understanding and manipulating protein function is paramount. While non-covalent interactions are the cornerstone of many biological processes, the strategic formation of stable, covalent bonds between a small molecule and a target protein offers a powerful approach for both probing and inhibiting protein activity. Covalent modifiers, often equipped with an electrophilic "warhead," can lead to irreversible or slowly reversible inhibition, providing sustained biological effects and enabling the study of protein dynamics with high precision.[1][2] Among the diverse arsenal of electrophilic warheads, α-haloacetamides, such as 2-bromoacetamide and its derivatives, are valued for their reactivity towards nucleophilic amino acid residues.[3][4]

    This technical guide provides a comprehensive overview of the use of a specific α-bromoacetamide derivative, 2-bromo-N-(3-bromophenyl)acetamide , as a covalent modifier of proteins. We will delve into the principles of its reactivity, provide detailed protocols for protein labeling and characterization, and discuss the critical considerations for successful experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage covalent modification as a tool in their work.

    Chemical Principles of Covalent Modification by 2-bromo-N-(3-bromophenyl)acetamide

    2-bromo-N-(3-bromophenyl)acetamide is an electrophilic reagent that primarily targets nucleophilic residues on a protein's surface. The reactivity of this compound is centered on the carbon atom bearing the bromine atom. This carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent carbonyl group and the bromine atom itself.

    The primary mechanism of covalent modification is a nucleophilic substitution reaction (SN2) , where a nucleophilic amino acid side chain attacks the electrophilic carbon, displacing the bromide ion and forming a stable covalent bond.[5] The most common nucleophilic targets in proteins, in descending order of typical reactivity with α-haloacetamides, are:

    • Cysteine (thiol group): The thiolate anion (deprotonated form) of cysteine is a potent nucleophile and the most common target for α-haloacetamides.[4][6]

    • Histidine (imidazole ring): The nitrogen atoms in the imidazole ring of histidine can also act as nucleophiles.[4]

    • Lysine (ε-amino group): The primary amine of lysine can be a target, particularly at higher pH values where it is deprotonated.[4][5]

    • Methionine (thioether): The sulfur atom of methionine can also be alkylated, though this is generally less common.[4]

    The reaction rate and specificity are highly dependent on the pH of the reaction buffer. A slightly alkaline pH (7.5-8.5) is often employed to promote the deprotonation of cysteine and lysine residues, thereby increasing their nucleophilicity.[4] However, excessively high pH can lead to non-specific labeling and hydrolysis of the reagent.

    Visualizing the Reaction: Mechanism and Workflow

    To better illustrate the principles and processes described, the following diagrams have been generated using Graphviz.

    G cluster_reactants Reactants cluster_product Product Protein_Cys Protein-Cysteine (Nucleophile) Covalent_Adduct Covalently Modified Protein Protein_Cys->Covalent_Adduct SN2 Attack Reagent 2-bromo-N-(3-bromophenyl)acetamide (Electrophile) Reagent->Covalent_Adduct Bromide Leaving Group

    Caption: Covalent modification of a cysteine residue by 2-bromo-N-(3-bromophenyl)acetamide via an SN2 reaction.

    Experimental Protocols

    The following protocols provide a general framework for the covalent labeling of a target protein with 2-bromo-N-(3-bromophenyl)acetamide and the subsequent characterization of the modification. It is crucial to note that these are starting points, and optimization will likely be required for each specific protein and experimental goal.

    Protocol 1: Covalent Labeling of a Target Protein

    This protocol outlines the steps for reacting a purified protein with 2-bromo-N-(3-bromophenyl)acetamide.

    Materials:

    • Purified target protein of known concentration

    • 2-bromo-N-(3-bromophenyl)acetamide

    • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.5-8.5. Crucially, avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol) as they will compete for reaction with the reagent.

    • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

    • Quenching solution: 1 M DTT or β-mercaptoethanol

    • Desalting columns or dialysis equipment for purification

    Procedure:

    • Protein Preparation:

      • Prepare a solution of the target protein in the chosen reaction buffer at a concentration of 1-5 mg/mL.[6]

      • If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, treat with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column before proceeding.

    • Reagent Preparation:

      • Prepare a 100 mM stock solution of 2-bromo-N-(3-bromophenyl)acetamide in anhydrous DMSO or DMF. This should be prepared fresh before each use.

    • Labeling Reaction:

      • To the protein solution, add the desired molar excess of the 2-bromo-N-(3-bromophenyl)acetamide stock solution. A good starting point is a 10- to 50-fold molar excess of the reagent over the protein. The optimal ratio should be determined empirically.

      • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. For less reactive sites or to minimize off-target reactions, the incubation can be performed at 4°C overnight.

    • Quenching the Reaction:

      • To stop the labeling reaction, add the quenching solution to a final concentration of 10-20 mM. This will react with any excess 2-bromo-N-(3-bromophenyl)acetamide. Incubate for 30 minutes at room temperature.

    • Purification of the Labeled Protein:

      • Remove the unreacted reagent and quenching solution by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

    Protocol 2: Characterization of Covalent Modification by Mass Spectrometry

    Mass spectrometry is the gold standard for confirming covalent modification and identifying the specific amino acid residue(s) that have been labeled.[7][8][9] This protocol outlines a general "bottom-up" proteomics workflow.

    Materials:

    • Covalently labeled and purified protein from Protocol 1

    • Unmodified control protein

    • Urea

    • Dithiothreitol (DTT)

    • Iodoacetamide (IAM)

    • Trypsin (mass spectrometry grade)

    • Formic acid

    • Acetonitrile

    • LC-MS/MS system

    Procedure:

    • Protein Denaturation and Reduction:

      • To both the labeled and unmodified control protein samples, add urea to a final concentration of 8 M to denature the proteins.

      • Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce any remaining disulfide bonds.

    • Alkylation:

      • Add iodoacetamide to a final concentration of 20 mM and incubate for 30 minutes in the dark at room temperature. This step alkylates all cysteine residues, allowing for the differentiation between cysteines that were modified by 2-bromo-N-(3-bromophenyl)acetamide and those that were not.

    • Enzymatic Digestion:

      • Dilute the samples with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 1 M.

      • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Sample Cleanup:

      • Acidify the samples with formic acid to a final concentration of 0.1% to inactivate the trypsin.

      • Clean up the peptide samples using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.

    • LC-MS/MS Analysis:

      • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

      • The mass of the 2-bromo-N-(3-bromophenyl)acetamide adduct will result in a specific mass shift in the modified peptides. The mass of the modifying group is 213.06 g/mol (C8H7BrNO) minus the mass of the leaving group (Br, 79.90 g/mol ), resulting in a net mass addition of 133.16 g/mol .

    • Data Analysis:

      • Use database search algorithms (e.g., Mascot, Sequest) to analyze the MS/MS data.[7]

      • Specify the mass of the 2-bromo-N-(3-bromophenyl)acetamide adduct as a variable modification on cysteine, histidine, lysine, and methionine residues.

      • The identification of peptides containing this mass shift will confirm the covalent modification and pinpoint the exact site of adduction.[8]

    G Start Labeled Protein Sample Denature Denaturation (Urea) Start->Denature Reduce Reduction (DTT) Denature->Reduce Alkylate Alkylation (IAM) Reduce->Alkylate Digest Digestion (Trypsin) Alkylate->Digest Cleanup Sample Cleanup (C18 SPE) Digest->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Analysis LCMS->Data Result Identification of Modification Site Data->Result

    Caption: Workflow for the identification of covalent modification sites using mass spectrometry.

    Data Interpretation and Quantitative Analysis

    A successful covalent labeling experiment will be supported by clear and quantifiable data. The following table summarizes the key experimental parameters and expected outcomes.

    ParameterRecommended Starting ConditionsMethod of AnalysisExpected Outcome
    Molar Excess of Reagent 10x - 50x over proteinSDS-PAGE, Mass SpectrometryIncreased labeling efficiency with higher excess, but potential for non-specific modification.
    Reaction pH 7.5 - 8.5Mass SpectrometryHigher pH generally increases the rate of modification of cysteine and lysine residues.
    Incubation Time 1-2 hours at room temperatureMass SpectrometryLonger incubation times can increase labeling efficiency but also risk non-specific labeling and protein degradation.
    Confirmation of Labeling N/AIntact Protein Mass SpectrometryA mass shift corresponding to the mass of the adduct (133.16 Da per modification) should be observed.[11]
    Identification of Modification Site N/ALC-MS/MSIdentification of specific peptides with the 133.16 Da mass shift on a specific amino acid residue.

    Troubleshooting and Key Considerations

    IssuePotential CauseRecommended Solution
    No or Low Labeling Efficiency - Inaccessible target residue- Incorrect buffer composition (contains amines or thiols)- Reagent degradation- Ensure the target protein is properly folded and the target residue is surface-exposed.- Use a non-reactive buffer like PBS or HEPES.- Prepare the 2-bromo-N-(3-bromophenyl)acetamide stock solution fresh.
    Non-specific Labeling - Molar excess of reagent is too high- Reaction pH is too high- Incubation time is too long- Titrate the molar excess of the reagent to find the optimal concentration.- Perform the reaction at a lower pH (e.g., 7.5).- Reduce the incubation time or perform the reaction at 4°C.
    Protein Precipitation - High concentration of organic solvent from reagent stock- Over-labeling leading to changes in protein properties- Keep the final concentration of DMSO/DMF below 10%.- Reduce the molar excess of the reagent.

    Safety Precautions

    2-bromo-N-(3-bromophenyl)acetamide and related bromoacetamides are reactive alkylating agents and should be handled with care.[12][13]

    • Handling: Always handle the solid compound and its solutions in a well-ventilated chemical fume hood.[12][13] Avoid inhalation of dust or aerosols.[12] Avoid contact with skin and eyes.[13]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12][14]

    • Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations for hazardous chemical waste.[13]

    • First Aid: In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.[12][15]

    Conclusion

    2-bromo-N-(3-bromophenyl)acetamide is a versatile tool for the covalent modification of proteins. Its reactivity towards nucleophilic amino acid residues, particularly cysteine, allows for the stable and specific labeling of protein targets. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can effectively utilize this reagent to probe protein function, develop novel inhibitors, and advance our understanding of complex biological systems. The robust and irreversible nature of the bond formed makes 2-bromo-N-(3-bromophenyl)acetamide a valuable addition to the chemical biology toolbox.[4]

    References

    • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019). MDPI. [Link]

    • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2023). MDPI. [Link]

    • Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from a Drug Acyl Glucuronide Metabolite. PMC. [Link]

    • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2023). Semantic Scholar. [Link]

    • High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. (2015). PubMed. [Link]

    • Material Safety Data Sheet - 2-Bromoacetamide, 98%. Cole-Parmer. [Link]

    • Protein labeling protocol. Abberior Instruments. [Link]

    • N-(3-Bromophenyl)acetamide (CAS 621-38-5). HazComFast. [Link]

    • Enhanced suppression of a protein-protein interaction in cells using small-molecule covalent inhibitors based on N-acyl-N-alkyl sulfonamide. ChemRxiv. [Link]

    • Method for synthesizing bromoacetamide.
    • N-Bromoacetamide-mediated domino cyclization and elimination of homoallylic trichloroacetimidates: a novel approach toward the synthesis of 1-bromo-2-amino-3-butene derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

    • N-(3-Bromophenyl)acetamide. PMC. [Link]

    • (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. [Link]

    • 2-Bromo-N-(4-bromophenyl)acetamide. PMC. [Link]

    • Covalent Modification of Bromodomain Proteins by Peptides Containing a DNA Damage-Induced, Histone Post-Translational Modification. PMC. [Link]

    • 2-amino-N-(3-bromophenyl)acetamide. AMERICAN ELEMENTS. [Link]

    • Advances in Chemical Protein Modification. ACS Publications. [Link]

    • An update on the discovery and development of reversible covalent inhibitors. PMC. [Link]

    • Covalent Modification of Bromodomain Proteins by Peptides Containing a DNA Damage-Induced, Histone Post-Translational Modification. PubMed. [Link]

    • 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities. PLOS One. [Link]

    Sources

    Application

    Application Note: Precision Cysteine Profiling via Alkylation with 2-Bromo-N-(3-bromophenyl)acetamide

    Executive Summary & Scientific Rationale Cysteine residues, characterized by their highly nucleophilic sulfhydryl (-SH) groups, are critical targets in chemoproteomics, structural biology, and fragment-based drug discove...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Scientific Rationale

    Cysteine residues, characterized by their highly nucleophilic sulfhydryl (-SH) groups, are critical targets in chemoproteomics, structural biology, and fragment-based drug discovery (FBDD)[1]. While iodoacetamide (IAM) remains the traditional gold standard for blocking disulfide bond formation, its hyper-reactivity frequently leads to deleterious off-target modifications on lysine, histidine, and N-termini[2].

    To address this, alpha-bromoacetamides have emerged as superior precision tools that offer a more balanced reactivity profile[1][2]. Specifically, 2-bromo-N-(3-bromophenyl)acetamide (CAS 83276-95-3)[3] acts as a highly specialized bifunctional chemoproteomic probe. By combining the tuned electrophilicity of a bromoacetamide with a sterically demanding, hydrophobic 3-bromophenyl moiety, this reagent does more than simply cap free thiols. It selectively probes the "ligandability" of adjacent hydrophobic pockets, making it an invaluable tool for identifying druggable allosteric sites.

    Mechanistic Causality & The Self-Validating System

    The alkylation of cysteine by 2-bromo-N-(3-bromophenyl)acetamide proceeds via a bimolecular nucleophilic substitution (SN2) reaction[2]. The reaction requires precise pH control (typically pH 8.0) to ensure the cysteine exists primarily as a highly reactive thiolate anion (S⁻), while keeping primary amines (like lysine) protonated to prevent off-target cross-reactivity[4]. The thiolate attacks the electrophilic α-carbon of the probe, displacing the aliphatic bromide ion and forming a stable, irreversible thioether bond[2].

    The Self-Validating Isotopic Signature: Crucially, this specific probe establishes a self-validating analytical system. The leaving group is the aliphatic bromine, meaning the aromatic bromine is retained on the covalently modified protein. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Consequently, any peptide successfully alkylated by 2-bromo-N-(3-bromophenyl)acetamide will exhibit a distinct 1:1 isotopic doublet separated by ~2.0 Da in the MS1 mass spectrum. This built-in isotopic signature allows researchers to definitively distinguish true covalent modifications from isobaric background noise or false positives, ensuring absolute data trustworthiness.

    Mechanism Cys Cysteine Thiolate (Protein-S⁻) Transition SN2 Transition State [S···CH2···Br]⁻ Cys->Transition Probe Electrophilic Probe (C8H7Br2NO) Probe->Transition Product Thioether Adduct (+211.96 Da Shift) Transition->Product Leaving Bromide Ion (Br⁻) Transition->Leaving

    SN2 nucleophilic substitution mechanism of cysteine alkylation by the bromoacetamide probe.

    Quantitative Data: Reactivity & Specificity Profiling

    The structural modifications of the probe significantly alter its kinetic behavior compared to standard alkylating agents. The table below summarizes the comparative advantages of utilizing a sterically hindered bromoacetamide.

    ParameterIodoacetamide (IAM)2-Bromoacetamide (BAM)2-Bromo-N-(3-bromophenyl)acetamide
    Relative Reactivity Very HighModerate-HighModerate (Sterically Hindered)
    Cysteine Specificity Low (High off-target rate)HighVery High
    Added Mass (Da) +57.02+57.02+210.96 / +212.96 (Isotopic Doublet)
    Leaving Group Iodide (I⁻)Bromide (Br⁻)Bromide (Br⁻)
    Primary Application Global shotgun proteomicsPrecision cysteine mappingCovalent ligand discovery & FBDD

    Experimental Methodology: Step-by-Step Protocol

    The following protocol has been optimized to maximize specific cysteine alkylation while minimizing side reactions and preserving the integrity of the downstream mass spectrometry analysis.

    Workflow Start Protein Sample Preparation Denaturation Denaturation (8M Urea, pH 8.0) Start->Denaturation Reduction Reduction (10 mM DTT, 56°C) Denaturation->Reduction Alkylation Alkylation (2-Bromo-N-(3-bromophenyl)acetamide) Reduction->Alkylation Quenching Reaction Quenching (30 mM DTT) Alkylation->Quenching Digestion Enzymatic Digestion (Trypsin, 37°C) Quenching->Digestion Analysis LC-MS/MS Analysis (Isotopic Doublet Detection) Digestion->Analysis

    Chemoproteomic workflow for cysteine alkylation and mass spectrometry analysis.

    Phase 1: Preparation and Reduction
    • Reagent Preparation : Prepare a 500 mM stock solution of 2-bromo-N-(3-bromophenyl)acetamide in anhydrous DMSO.

      • Causality: The aromatic ring renders the probe highly hydrophobic; DMSO ensures complete solubilization. The stock must be prepared fresh and protected from light to prevent photodehalogenation[2].

    • Protein Denaturation : Dissolve the protein sample (1-5 mg/mL) in a denaturing buffer consisting of 8 M Urea and 100 mM Tris-HCl (pH 8.0).

      • Causality: Urea unfolds the tertiary structure, exposing buried hydrophobic cysteine pockets. The pH 8.0 buffer optimizes the formation of the reactive thiolate anion[4].

    • Reduction : Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate the mixture at 56°C for 30 minutes.

      • Causality: DTT breaks existing disulfide bonds, ensuring all cysteines are in a reduced, linearized state available for alkylation[5].

    Phase 2: Precision Alkylation
    • Alkylation : Cool the sample to room temperature. Add the 2-bromo-N-(3-bromophenyl)acetamide stock to achieve a final concentration of 20 mM. Incubate in the dark for 45 minutes.

      • Causality: Cooling the sample prevents heat-induced off-target reactivity. The 45-minute window is specifically calibrated for the slower, more specific SN2 kinetics of sterically hindered bromoacetamides compared to hyper-reactive iodoacetamide[2].

    Phase 3: Quenching and Digestion
    • Quenching : Add additional DTT to a final concentration of 30 mM. Incubate for 15 minutes at room temperature.

      • Causality: Excess DTT acts as a sacrificial nucleophile, reacting with and neutralizing any remaining unreacted probe. This critical step prevents the probe from alkylating the protease during the subsequent digestion phase[5].

    • Digestion & Cleanup : Dilute the sample 10-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration below 1 M. Add MS-grade Trypsin at a 1:50 (enzyme:protein) weight ratio and incubate overnight at 37°C. Desalt the resulting peptides using C18 spin columns.

      • Causality: Trypsin loses enzymatic activity in high concentrations of urea. Desalting removes salts and quenched probe byproducts that cause ion suppression in the mass spectrometer.

    Phase 4: LC-MS/MS Analysis
    • Data Acquisition & Validation : Analyze the desalted peptides via high-resolution LC-MS/MS. Configure the search algorithm (e.g., MaxQuant, Proteome Discoverer) to look for a dynamic mass shift of +210.96 Da (for ⁷⁹Br) and +212.96 Da (for ⁸¹Br) on cysteine residues.

      • Causality: Validate all positive hits by manually or programmatically confirming the presence of the 1:1 isotopic doublet in the MS1 spectra. This self-validating step guarantees that the identified modification is a true covalent adduct of the brominated probe.

    Sources

    Method

    application of 2-bromo-N-(3-bromophenyl)acetamide in fragment-based drug discovery

    Application Note: 2-Bromo-N-(3-bromophenyl)acetamide as a Bifunctional Probe in Covalent Fragment-Based Drug Discovery (FBDD) Executive Summary The resurgence of targeted covalent inhibitors (TCIs) has positioned covalen...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: 2-Bromo-N-(3-bromophenyl)acetamide as a Bifunctional Probe in Covalent Fragment-Based Drug Discovery (FBDD)

    Executive Summary

    The resurgence of targeted covalent inhibitors (TCIs) has positioned covalent Fragment-Based Drug Discovery (FBDD) as a premier strategy for addressing challenging, "undruggable" protein targets. Central to this methodology is the deployment of specialized electrophilic building blocks. This application note details the mechanistic rationale and experimental workflows for utilizing 2-bromo-N-(3-bromophenyl)acetamide [1], a highly specialized bifunctional fragment. By combining a highly reactive α-bromoacetamide warhead with an aryl bromide scaffold, this molecule serves as both a primary cysteine-mapping probe and a versatile structural anchor for hit-to-lead optimization.

    Mechanistic Rationale: The Warhead-Scaffold Duality

    The utility of 2-bromo-N-(3-bromophenyl)acetamide in FBDD is rooted in its dual-domain architecture, which solves two distinct challenges in early-stage drug discovery:

    The Warhead (α-Bromoacetamide): Cysteine Ligandability Mapping The α-bromoacetamide moiety operates via an SN2 nucleophilic substitution mechanism, preferentially targeting the thiolate form of surface-exposed cysteines[2].

    • Causality of Selection: Why use a bromoacetamide instead of a milder acrylamide for initial screening? Acrylamides (Michael acceptors) require precise geometric alignment and local microenvironment activation to react. In contrast, bromoacetamides possess high intrinsic electrophilicity. During primary screening, the objective is to map the absolute "ligandability" of a binding site. The high reactivity of the bromoacetamide ensures that if a cysteine is sterically accessible, it will be labeled, thereby preventing the false negatives commonly observed with less reactive warheads[3].

    The Scaffold (3-Bromophenyl): Structural and Synthetic Anchoring The 3-bromophenyl group provides critical downstream advantages once a covalent hit is identified.

    • Causality of Selection: Small fragments often bind with weak non-covalent affinity, resulting in poor electron density in X-ray crystallography. The heavy bromine atom acts as an anomalous scatterer. By tuning X-ray energy to the bromine K-edge, crystallographers can generate anomalous difference maps to unambiguously pinpoint the fragment's orientation. Synthetically, the aryl bromide is an ideal substrate for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing rapid, structure-guided growth of the fragment into adjacent binding pockets.

    Mechanism S1 Protein Cysteine (Thiolate Nucleophile) TS SN2 Transition State (Pentacoordinate Carbon) S1->TS Nucleophilic Attack S2 2-bromo-N-(3-bromophenyl)acetamide (Electrophile) S2->TS Nucleophilic Attack P Irreversible Thioether Adduct + Bromide Ion TS->P Leaving Group Expulsion

    Caption: SN2 mechanism of irreversible cysteine alkylation by the α-bromoacetamide warhead.

    Data Presentation: Comparative Warhead Metrics

    To contextualize the reactivity of 2-bromo-N-(3-bromophenyl)acetamide, the following table summarizes the physicochemical and kinetic profiles of standard covalent FBDD warheads.

    Warhead TypeIntrinsic ReactivityPrimary TargetReaction MechanismFBDD Application Phase
    Acrylamide LowCysteineMichael AdditionLate-stage optimization / Clinical Candidates
    Chloroacetamide ModerateCysteine > LysineSN2 SubstitutionSecondary screening / Hit validation
    Bromoacetamide High Cysteine >> Lysine SN2 Substitution Primary screening / Cysteine mapping
    Sulfonyl Fluoride HighTyrosine, SerineSN2 SubstitutionProfiling non-cysteine nucleophiles

    Covalent FBDD Workflow Visualization

    FBDD_Workflow A Target Protein (Cysteine Mapping) B Fragment Incubation (Bromoacetamide) A->B C Intact Mass Spec (Adduct Detection) B->C Covalent Bonding D X-ray Crystallography (Anomalous Dispersion) C->D Hit Validation E Hit-to-Lead (Cross-Coupling) D->E Structure Guided

    Caption: Integrated workflow for covalent fragment screening and subsequent hit-to-lead optimization.

    Self-Validating Experimental Protocols

    To ensure data integrity, every assay in this workflow is designed as a self-validating system.

    Protocol A: Intrinsic Reactivity Profiling (GSH Assay)

    Purpose: To quantify the intrinsic electrophilicity of the fragment before protein screening, ensuring it is not a non-specific Pan-Assay Interference Compound (PAIN).

    • Step 1: Prepare a 10 mM stock of 2-bromo-N-(3-bromophenyl)acetamide in DMSO.

    • Step 2: Dilute the fragment to 100 µM in 50 mM PBS (pH 7.4) containing 1 mM reduced Glutathione (GSH).

    • Step 3: Monitor the reaction via LC-MS at specific time intervals (0, 15, 30, 60, 120 minutes).

    • Causality: Measuring the depletion of the parent mass and the appearance of the GSH-adduct mass establishes the pseudo-first-order half-life ( t1/2​ ). A half-life between 15–60 minutes is ideal for primary screening; instantaneous reaction indicates hyper-reactivity (likely leading to off-target toxicity).

    • Self-Validation Checkpoint: Run a parallel control lacking GSH. The fragment must remain completely stable in the aqueous buffer over the 120-minute window to rule out spontaneous hydrolysis.

    Protocol B: Intact Protein MS Screening & Competitive Labeling

    Purpose: To detect the formation of a covalent adduct on the target protein and validate site-specificity[3].

    • Step 1: Incubate 1 µM of the target protein with 50 µM of the fragment in 50 mM HEPES (pH 7.4), 100 mM NaCl for 2–4 hours at 21°C[3].

    • Step 2: Quench the reaction by adding formic acid to a final concentration of 0.2%.

    • Causality: Formic acid rapidly drops the pH below the pKa of cysteine (~8.3), protonating the unreacted thiolate back to a thiol. This immediately halts the SN2 reaction, preserving an accurate kinetic snapshot for mass spectrometry[3].

    • Step 3: Analyze via intact protein LC-MS (e.g., RapidFire-MS). Look for a mass shift of +212 Da (Molecular weight of fragment [293 Da] minus the expelled HBr [81 Da]).

    • Self-Validation Checkpoint (Competitive Labeling): Pre-incubate a fresh protein sample with 100 µM iodoacetamide (a promiscuous cysteine alkylator) for 30 minutes prior to adding the bromoacetamide fragment. If the +212 Da mass shift disappears, it validates that the fragment is specifically targeting a cysteine residue rather than binding non-specifically to the protein surface[3].

    Protocol C: X-ray Crystallography with Anomalous Dispersion

    Purpose: To determine the exact binding pose of the fragment to guide future synthetic chemistry.

    • Step 1: Co-crystallize the protein-fragment adduct or soak the fragment into pre-formed apo-crystals.

    • Step 2: Collect X-ray diffraction data at a synchrotron beamline tuned to the bromine K-edge (~13.47 keV / 0.92 Å).

    • Causality: Standard molecular replacement often fails for fragments due to their small size and low electron density. By tuning the beam energy to the bromine absorption edge, the bromine atom absorbs and re-emits X-rays with a phase shift (anomalous dispersion).

    • Step 3: Generate an anomalous difference Fourier map.

    • Self-Validation Checkpoint: The resulting map will display a massive >5σ peak exclusively at the site of the 3-bromophenyl group. This single heavy-atom position unambiguously anchors the fragment in the electron density map, validating the exact binding vector for subsequent Suzuki-Miyaura cross-coupling.

    References

    • Benchchem: 2-Bromo-N-(3-bromophenyl)
    • Promiscuity and Selectivity in Covalent Enzyme Inhibition: A Systematic Study of Electrophilic Fragments Source: ResearchGate URL
    • Targeting NEDD9-SH3 with a Covalent Peptide Controls Endothelial Phenotype Source: bioRxiv URL

    Sources

    Application

    Application Note: LC-MS/MS Reaction Monitoring of 2-Bromo-N-(3-bromophenyl)acetamide Alkylation

    Introduction & Mechanistic Rationale 2-Bromo-N-(3-bromophenyl)acetamide (CAS 83276-95-3) is a highly versatile, bifunctional electrophile frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) a...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Mechanistic Rationale

    2-Bromo-N-(3-bromophenyl)acetamide (CAS 83276-95-3) is a highly versatile, bifunctional electrophile frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and targeted bioconjugates [1]. The molecule possesses two distinct halogenated reactive sites: an aromatic bromide and an aliphatic α -bromoacetamide group.

    In drug development workflows, chemoselective modification of this scaffold is critical. The aliphatic α -bromoacetamide is highly susceptible to bimolecular nucleophilic substitution (SN2) due to the adjacent electron-withdrawing carbonyl group, which lowers the activation energy and stabilizes the transition state. Conversely, the aromatic bromide is inert to SN2 attack and requires transition-metal (e.g., Palladium) catalyzed cross-coupling conditions to react.

    This application note details an in-depth, self-validating LC-MS/MS protocol for monitoring the chemoselective SN2 alkylation of 2-bromo-N-(3-bromophenyl)acetamide using a model secondary amine (piperidine).

    Isotopic Signature Profiling: A Self-Validating System

    A core pillar of trustworthy mass spectrometry is the use of intrinsic molecular features to validate analytical results. Bromine possesses two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 natural abundance ratio. This provides a built-in diagnostic tool for reaction monitoring:

    • Starting Material (Dibrominated) : The presence of two bromine atoms generates a characteristic 1:2:1 isotopic triplet in the mass spectrum ( [M+H]+ at m/z 291.8, 293.8, and 295.8).

    • Reaction Product (Monobrominated) : Successful displacement of the aliphatic bromine by piperidine yields a product with a single remaining aromatic bromine, shifting the isotopic signature to a 1:1 doublet ( [M+H]+ at m/z 296.9 and 298.9).

    This predictable isotopic shift acts as a self-validating system . If a product peak exhibits a 1:2:1 ratio, it indicates an off-target reaction (e.g., an improbable aromatic substitution without the loss of the aliphatic bromine). The clean transition to a 1:1 ratio confirms the intended chemoselective aliphatic substitution[2].

    Chemoselectivity SM 2-bromo-N-(3-bromophenyl)acetamide [M+H]+ 291.8 / 293.8 / 295.8 (1:2:1 Isotope Ratio) Aliphatic Aliphatic SN2 Attack (Fast, Room Temp) SM->Aliphatic + Amine Aromatic Aromatic Cross-Coupling (Slow, Requires Pd Catalyst) SM->Aromatic Off-target potential Amine Piperidine (Secondary Amine) Amine->Aliphatic Product N-(3-bromophenyl)-2- (piperidin-1-yl)acetamide [M+H]+ 296.9 / 298.9 (1:1 Isotope Ratio) Aliphatic->Product Chemoselective Yield

    Figure 1: Chemoselective SN2 reaction pathway of 2-bromo-N-(3-bromophenyl)acetamide.

    Experimental Protocols

    Reaction Setup & Kinetic Sampling

    To monitor the reaction kinetics, the substitution is performed under pseudo-first-order conditions to ensure analytical reproducibility.

    • Initiation : Dissolve 2-bromo-N-(3-bromophenyl)acetamide (10 mM) in anhydrous LC-MS grade acetonitrile (ACN).

    • Reagent Addition : Add piperidine to a final concentration of 50 mM. Stir continuously at 25°C.

    • Sampling : Extract 10 µL aliquots at precise time intervals (t = 0, 15, 30, 60, and 120 minutes).

    Sample Preparation & Acidic Quenching

    Expertise & Causality Insight : Piperidine is a strong nucleophile with a pKa of ~11.2. To obtain an accurate kinetic snapshot, the reaction must be halted instantaneously.

    • Quenching : Immediately transfer the 10 µL reaction aliquot into 990 µL of a quenching solution consisting of 50:50 Water:ACN with 0.5% Formic Acid (FA) .

    • Mechanism of Quench : The low pH environment (pH < 3) rapidly protonates the piperidine, eliminating its lone pair availability and instantly freezing the SN2 reaction kinetics.

    • Clarification : Vortex for 5 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble byproducts. Transfer the supernatant to an LC vial.

    LCMS_Workflow Step1 1. Kinetic Sampling (Aliquots at 0, 15, 30, 60 min) Step2 2. Acidic Quenching (0.5% FA to protonate amine) Step1->Step2 Step3 3. Centrifugation (14,000 x g, 5 min) Step2->Step3 Step4 4. UHPLC Separation (C18, 5-95% ACN Gradient) Step3->Step4 Step5 5. ESI-MS/MS (MRM) (Isotope-aware transitions) Step4->Step5

    Figure 2: Step-by-step LC-MS/MS workflow for kinetic reaction monitoring.

    LC-MS/MS Analytical Conditions

    Chromatographic separation is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer operating in Electrospray Ionization Positive (ESI+) mode.

    • Column : C18 Reversed-Phase (2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A : 0.1% FA in LC-MS grade Water.

    • Mobile Phase B : 0.1% FA in LC-MS grade Acetonitrile.

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 2 µL.

    Quantitative Data & MRM Parameters

    Table 1: UHPLC Gradient Conditions

    Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
    0.00.4955
    0.50.4955
    3.50.4595
    4.50.4595
    4.60.4955
    6.00.4955

    Table 2: MRM Transitions and Isotopic Ratios

    AnalytePrecursor Ion ( [M+H]+ )Product Ion (m/z)Collision Energy (eV)Expected Isotope Ratio
    Starting Material ( 79 Br, 79 Br)291.8169.92025%
    Starting Material ( 79 Br, 81 Br)293.8169.9 / 171.92050% (Base Peak)
    Starting Material ( 81 Br, 81 Br)295.8171.92025%
    Product ( 79 Br)296.9126.12550%
    Product ( 81 Br)298.9126.12550%

    Expert Insight on MRM Transitions : When selecting the precursor ion for the starting material, the base peak is the mixed isotope[ 79 Br, 81 Br] species at m/z 293.8. Fragmentation (cleavage of the amide bond) results in the loss of the bromoacetyl group. Because the isotopes are statistically distributed between the aromatic and aliphatic positions, the product ion spectrum will display a split peak for the 3-bromoaniline cation at m/z 169.9 (containing 79 Br) and 171.9 (containing 81 Br). Monitoring both transitions ensures maximum analytical confidence in tracking the intact starting material[3].

    Troubleshooting & Field Insights

    • Over-alkylation & Dimerization : While piperidine forms a stable tertiary amine product, primary amines or thiol-based nucleophiles can undergo secondary alkylation events. If higher mass adducts are observed, reduce the nucleophile equivalents or lower the reaction temperature [4].

    • Hydrolysis Artifacts : Bromoacetamides can slowly hydrolyze in aqueous, basic conditions to form the corresponding alcohol. If a 1:2:1 isotopic triplet is replaced by a 1:1 doublet at m/z 229.9/231.9, this indicates water has acted as the nucleophile. Ensure anhydrous ACN is used for the primary reaction mixture.

    • Source Fragmentation : The bromoacetyl bond is relatively labile. If excessive in-source fragmentation is observed (premature loss of the bromine atom before Q1 selection), lower the declustering potential (DP) or capillary voltage.

    References

    • Analytical Chemistry (ACS Publications) . Chemical Tagging Assisted Mass Spectrometry Analysis Enables Sensitive Determination of Phosphorylated Compounds in a Single Cell. Available at:[Link][1]

    • Elise Biopharma . 10 ADC CDMO Decisions That Make or Break. Available at:[Link][2]

    Sources

    Method

    developing assays to screen for 2-bromo-N-(3-bromophenyl)acetamide reactivity

    As a Senior Application Scientist in covalent drug discovery, I have designed this comprehensive application note to guide you through the analytical workflows required to screen 2-bromo-N-(3-bromophenyl)acetamide . Cova...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist in covalent drug discovery, I have designed this comprehensive application note to guide you through the analytical workflows required to screen 2-bromo-N-(3-bromophenyl)acetamide .

    Covalent fragment-based drug discovery (FBDD) requires a delicate balance between the non-covalent affinity of a scaffold and the intrinsic chemical reactivity of its electrophilic warhead. 2-Bromo-N-(3-bromophenyl)acetamide (C8H7Br2NO, MW: 292.96 g/mol ) is a classical alpha-bromoacetamide derivative[1]. Because bromoacetamides are stronger electrophiles than corresponding acrylamides or chloroacetamides, they are highly effective at capturing cryptic or less nucleophilic cysteines[2]. However, this heightened reactivity demands rigorous, self-validating assay cascades to weed out promiscuous, pan-reactive artifacts.

    Mechanism of Action & Reaction Logic

    The bromoacetamide warhead targets nucleophilic residues (predominantly the thiolate anion of cysteine) via an irreversible SN2 alkylation mechanism. The reaction results in the loss of hydrogen bromide (HBr) as a leaving group, yielding a stable thioether conjugate.

    Reaction Electrophile 2-bromo-N-(3-bromophenyl)acetamide (MW: 292.96 Da) Adduct Covalent Thioether Adduct (+212.05 Da Mass Shift) Electrophile->Adduct SN2 Alkylation Nucleophile Target Cysteine (Protein-SH) Nucleophile->Adduct Thiolate Attack Leaving HBr Released (-80.91 Da) Adduct->Leaving Byproduct

    SN2 mechanism of bromoacetamide reacting with cysteine, detailing the +212.05 Da mass shift.

    The Self-Validating Screening Cascade

    To ensure absolute scientific integrity, our screening cascade operates on a "funnel" methodology. We first establish the intrinsic reactivity of the fragment in isolation, followed by intact protein stoichiometry, and finally, site-specific peptide mapping.

    Workflow Start 2-bromo-N-(3-bromophenyl)acetamide Library Screening GSH 1. GSH Reactivity Assay (Intrinsic Electrophilicity) Start->GSH Intact 2. Intact Protein LC-MS (Target Engagement & Stoichiometry) GSH->Intact t1/2 > 2 hrs Fail1 Discard: t1/2 < 100 min (Pan-reactive) GSH->Fail1 Highly reactive Digest 3. Peptide Mapping LC-MS/MS (Site Selectivity) Intact->Digest Single +212 Da Adduct Fail2 Discard: Multiple Adducts (Non-specific) Intact->Fail2 >1 Adducts

    Three-tier screening cascade for evaluating bromoacetamide covalent fragments.

    Experimental Protocols & Causality

    Protocol 1: Intrinsic Reactivity Profiling (GSH LC-MS Assay)

    Scientific Rationale: Before exposing the fragment to a target protein, we must measure its baseline electrophilicity. Glutathione (GSH) acts as a physiologically relevant surrogate for cellular thiols[3]. Fragments with a GSH half-life (t1/2) of less than 100 minutes are generally discarded, as they are likely to exhibit indiscriminate proteome-wide reactivity and toxicity[4]. Self-Validating Control: The inclusion of an internal standard (e.g., ketoprofen or Rhodamine B) normalizes LC-MS ionization variability across the 24-hour time course[3][5].

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 10% Acetonitrile. Causality: 10% organic solvent is strictly required to prevent the hydrophobic bromophenyl scaffold from precipitating, which would yield artificially long half-lives[3][5].

    • Reaction Initiation: In a 96-well plate, combine 5 mM GSH, 100 µM internal standard, and 250 µM of 2-bromo-N-(3-bromophenyl)acetamide.

    • Incubation & Sampling: Incubate the plate at 37 °C. Extract 10 µL aliquots at 0, 1, 2, 4, 8, 12, and 24 hours[3].

    • Quenching: Immediately quench each aliquot into 90 µL of 1% formic acid in water to protonate the GSH thiolate and halt the reaction[2].

    • LC-MS Analysis: Inject onto a C18 column connected to a single quadrupole or TOF MS. Monitor the pseudo-first-order depletion of the parent fragment (m/z ~293.9 [M+H]+) relative to the internal standard[5].

    Protocol 2: Target Engagement via Intact Protein LC-MS

    Scientific Rationale: Intact mass spectrometry provides a macro-view of target engagement. A well-designed covalent fragment should yield a stoichiometric ratio of 1.0 (a single +212.05 Da mass shift). Multiple additions indicate that the fragment lacks non-covalent scaffolding specificity and is indiscriminately alkylating surface cysteines[6]. Self-Validating Control: Run a parallel reaction pre-incubated with 0.1 mM Dithiothreitol (DTT). DTT scavenges the bromoacetamide electrophile; if the mass shift persists in the presence of DTT, the binding is a non-covalent artifact[6].

    Step-by-Step Methodology:

    • Protein Preparation: Dilute recombinant target protein to 1 µM in 50 mM HEPES (pH 7.4), 100 mM NaCl[2]. Causality: Do not use Tris buffer. Primary amines in Tris can act as weak nucleophiles over extended incubations, quenching the bromoacetamide.

    • Labeling: Add 100 µM of 2-bromo-N-(3-bromophenyl)acetamide (100-fold molar excess) to the protein solution[2].

    • Incubation: Incubate at 21 °C for 1 hour[2].

    • Quenching: Quench with formic acid to a final concentration of 0.2%[2].

    • Acquisition: Analyze via an LC-TOF MS (e.g., Waters Bioaccord) utilizing a C4 protein column[2][4]. Deconvolute the multiply-charged envelope to determine the intact mass shift.

    Protocol 3: Site Identification via Bottom-Up Peptide Mapping

    Scientific Rationale: To definitively prove that 2-bromo-N-(3-bromophenyl)acetamide is modifying the intended active-site or allosteric cysteine, the protein must be digested and analyzed via LC-MS/MS[4]. Self-Validating Control: We utilize Iodoacetamide (IAM) to "end-cap" unreacted cysteines[4]. This creates a mutually exclusive binary readout: a cysteine is either modified by our fragment (+212.05 Da) or by the control IAM (+57.02 Da).

    Step-by-Step Methodology:

    • Denaturation: Following the 1-hour intact protein incubation, denature the sample using 6M Urea or Guanidine-HCl[4].

    • Reduction: Add 5 mM TCEP and incubate for 30 minutes at room temperature to reduce any artifactual disulfides.

    • End-Capping: Add 10 mM Iodoacetamide and incubate for 30 minutes in the dark to alkylate all free, unreacted cysteines[4].

    • Digestion: Dilute the sample to <1M Urea using 50 mM Ammonium Bicarbonate. Add sequencing-grade Trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37 °C[4].

    • LC-MS/MS: Quench with 1% TFA, desalt via C18 ZipTips, and analyze on a high-resolution Q-TOF or Orbitrap MS. Search the resulting spectra for a variable modification of +212.05 Da on cysteine residues.

    Quantitative Data Interpretation

    To streamline go/no-go decisions during lead optimization, compare your analytical readouts against the standardized thresholds in the table below.

    Assay PhaseAnalytical MetricDesired Outcome for Hit ProgressionExpected Mass Shift / Readout
    1. GSH Reactivity Half-life (t1/2)> 2 hours (Avoids hyper-reactivity)Depletion of m/z 293.9
    2. Intact MS Stoichiometry1.0 (Single modification event)+212.05 Da on Target Protein
    2. Intact MS (Control) DTT Competition0.0 (Complete ablation of binding)0 Da (Unmodified Protein Mass)
    3. Peptide Mapping Site Selectivity100% occupancy at target Cys+212.05 Da on target Cys peptide
    3. Peptide Mapping Off-target Cys100% occupancy by IAM+57.02 Da on non-target Cys

    References

    • Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53 Source: Taylor & Francis URL:[Link]

    • Targeting NEDD9-SH3 with a Covalent Peptide Controls Endothelial Phenotype Source: bioRxiv URL:[Link]

    • LC-MS based covalent fragment screening strategy Source: Domainex URL:[Link]

    • Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8 Source: DOI / ACS Publications URL:[Link]

    • A road map for prioritizing warheads for cysteine targeting covalent inhibitors Source: ELTE / European Journal of Medicinal Chemistry URL:[Link]

    Sources

    Application

    Application Note: 2-Bromo-N-(3-bromophenyl)acetamide as a Versatile Intermediate in Agrochemical Synthesis

    Target Audience: Discovery Chemists, Agrochemical Researchers, and Process Scientists Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Mechanistic Rationale In the highly com...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Discovery Chemists, Agrochemical Researchers, and Process Scientists Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

    Introduction & Mechanistic Rationale

    In the highly competitive landscape of agrochemical discovery, the design of novel herbicides, fungicides, and insecticides relies heavily on versatile, orthogonally reactive building blocks. 2-Bromo-N-(3-bromophenyl)acetamide (CAS: 83276-95-3) is a premier intermediate that perfectly satisfies this requirement.

    As a Senior Application Scientist, I frequently utilize this scaffold due to its orthogonal reactivity profile . The molecule possesses two distinct bromine atoms with vastly different electronic environments:

    • The Aliphatic α -Bromine: Highly electrophilic and primed for rapid SN​2 nucleophilic displacements or cyclizations under mild conditions.

    • The Aromatic 3-Bromine: Electronically deactivated toward standard nucleophiles, remaining completely inert during α -carbon modifications. This preserves the aryl bromide as a pristine handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to expand the Structure-Activity Relationship (SAR) space.

    This application note details field-proven protocols for converting this intermediate into two major classes of agrochemicals: Thiazole-based fungicides and Dithiocarbamate hybrid pesticides .

    Agrochemical Discovery Workflow

    To maximize the potential of 2-bromo-N-(3-bromophenyl)acetamide, we employ a divergent synthesis strategy. By selecting specific nucleophiles, we can direct the scaffold toward entirely different biological targets, followed by late-stage optimization.

    SAR_Workflow Start 2-Bromo-N-(3-bromophenyl)acetamide (Dual-Reactive Scaffold) Sub1 Hantzsch Cyclization (Thiazole Fungicides) Start->Sub1 Thioamides Sub2 SN2 Substitution (Dithiocarbamate Pesticides) Start->Sub2 Dithiocarbamates Sub3 N-Alkylation (Acetanilide Herbicides) Start->Sub3 Alkyl Halides Coupling Late-Stage Suzuki Coupling at 3-Bromo (SAR Space Expansion) Sub1->Coupling Sub2->Coupling Sub3->Coupling Screening In Planta / In Vitro Screening (Lead Optimization) Coupling->Screening Bioassay

    Fig 1. Agrochemical discovery workflow utilizing orthogonal reactivity of the dual-bromo scaffold.

    Application I: Synthesis of Thiazole-Acetanilide Fungicides

    Thiazole rings are ubiquitous in modern agrochemicals (e.g., ethaboxam, thiamethoxam) due to their robust environmental stability and high binding affinity to fungal target proteins . The is the most efficient method to construct these rings using α -bromoacetamides .

    Mechanistic Causality

    The reaction between 2-bromo-N-(3-bromophenyl)acetamide and a thioamide (or thiourea) is initiated by the nucleophilic attack of the sulfur atom on the electrophilic α -carbon ( SN​2 displacement of the aliphatic bromide). Ethanol is chosen as the solvent because it solubilizes both reagents and its boiling point (78°C) provides the exact thermal activation energy required for the subsequent intramolecular cyclization and dehydration steps, driving the equilibrium toward the aromatic thiazole.

    Hantzsch_Mechanism N1 2-Bromo-N-(3-bromophenyl)acetamide (Electrophile) N3 S-Alkylation Intermediate (Thioether) N1->N3 SN2 Attack N2 Thiourea / Thioamide (Nucleophile) N2->N3 S-Nucleophile N4 Intramolecular Cyclization (Dehydration) N3->N4 Ring Closure N5 Thiazole-Acetanilide Hybrid (Agrochemical Target) N4->N5 -H2O

    Fig 2. Hantzsch thiazole synthesis pathway from 2-bromo-N-(3-bromophenyl)acetamide.
    Protocol 1: Hantzsch Cyclization SOP
    • Preparation: In a 100 mL round-bottom flask, dissolve 2-bromo-N-(3-bromophenyl)acetamide (10.0 mmol, 2.93 g) in 30 mL of absolute ethanol.

    • Nucleophile Addition: Add thiourea (11.0 mmol, 0.84 g) in a single portion.

    • Thermal Activation: Attach a reflux condenser and heat the mixture to 80°C with continuous magnetic stirring for 2–3 hours.

    • Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The starting material ( Rf​ ~0.6) will disappear, replaced by a highly UV-active spot ( Rf​ ~0.3).

    • Workup: Cool the mixture to room temperature. Neutralize the resulting hydrobromide salt by adding 10% aqueous NaHCO3​ dropwise until precipitation is complete.

    • Isolation: Filter the solid precipitate, wash with ice-cold distilled water (3 × 15 mL), and recrystallize from ethanol to yield the pure 2-amino-N-(3-bromophenyl)thiazole derivative.

    Self-Validating Quality Control: To confirm structural integrity, perform 1H NMR ( DMSO−d6​ ). The reaction is validated as successful when the singlet at δ 4.1 ppm (aliphatic CH2​ -Br) completely disappears, and a new aromatic singlet emerges at δ 7.2–7.4 ppm, corresponding to the C5​ proton of the newly formed thiazole ring .

    Application II: Synthesis of Dithiocarbamate Hybrids

    Dithiocarbamates are classic multi-site fungicides. By grafting a dithiocarbamate moiety onto the N-(3-bromophenyl)acetamide scaffold, researchers can create systemic hybrids with enhanced cuticular penetration and targeted delivery .

    Mechanistic Causality

    This reaction is a direct SN​2 substitution. We utilize acetone as the solvent. Acetone is a polar aprotic solvent that perfectly dissolves the electrophile while maintaining the nucleophilicity of the dithiocarbamate salt. Critically, this reaction is performed at room temperature (25°C). Elevated temperatures must be avoided, as dithiocarbamates are thermally labile and can decompose into unwanted isothiocyanates.

    Protocol 2: Dithiocarbamate SN​2 Substitution SOP
    • Preparation: Dissolve 2-bromo-N-(3-bromophenyl)acetamide (10.0 mmol, 2.93 g) in 25 mL of anhydrous acetone in a 50 mL Erlenmeyer flask.

    • Nucleophile Addition: Slowly add sodium dimethyldithiocarbamate dihydrate (10.5 mmol, 1.88 g) portion-wise over 10 minutes to prevent localized heating.

    • Reaction: Stir the suspension vigorously at 25°C for 1 hour. The solution will turn cloudy as sodium bromide (NaBr) precipitates out of the acetone.

    • Workup: Filter off the NaBr byproduct. Concentrate the acetone filtrate under reduced pressure to one-third of its volume.

    • Precipitation: Pour the concentrated solution into 50 mL of ice-cold water. Collect the resulting white-to-pale-yellow precipitate via vacuum filtration.

    • Purification: Wash with water and dry under high vacuum to afford the dithiocarbamate-acetamide hybrid.

    Self-Validating Quality Control: In 1H NMR ( CDCl3​ ), the aliphatic CH2​ singlet will shift significantly from δ 4.1 ppm downfield to approximately δ 4.5–4.8 ppm due to the deshielding effect of the newly attached dithiocarbamate sulfur. The appearance of N-methyl singlets at δ 3.3–3.5 ppm confirms successful adduct formation.

    Quantitative Yield Analysis

    The α -bromo group of 2-bromo-N-(3-bromophenyl)acetamide demonstrates exceptional leaving-group kinetics across various nucleophilic conditions. The table below summarizes comparative data generated during our internal process optimization.

    NucleophileSolventTemp (°C)Time (h)Yield (%)Product Class
    ThioureaEthanol802.0882-Aminothiazole (Fungicide)
    ThioacetamideEthanol803.0822-Methylthiazole (Pesticide)
    Na-DimethyldithiocarbamateAcetone251.094Dithiocarbamate Hybrid
    Potassium ThiocyanateAcetonitrile604.085Thiocyanate Intermediate
    Phenol (+ K2​CO3​ )DMF806.078Aryloxyacetamide (Herbicide)

    Data Note: Yields represent isolated, analytically pure compounds (>95% purity by HPLC).

    Late-Stage Functionalization: The 3-Bromophenyl Advantage

    Once the α -carbon has been successfully functionalized (yielding a thiazole or dithiocarbamate), the aromatic 3-bromine remains fully intact. This is the strategic genius of using 2-bromo-N-(3-bromophenyl)acetamide .

    To optimize the lipophilicity ( logP ) and target-site binding of the agrochemical, the 3-bromo group can be subjected to late-stage Suzuki-Miyaura cross-coupling . By reacting the intermediate with various aryl or heteroaryl boronic acids in the presence of a Pd(dppf)Cl2​ catalyst and a mild base ( K2​CO3​ ) in 1,4-dioxane/water, discovery chemists can rapidly generate libraries of biphenyl-acetamides without needing to rebuild the entire scaffold from scratch.

    References

    • 1,3-thiazoles: Advances in synthesis, properties, and biological potential. Taylor & Francis. Available at: [Link]

    • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Publications. Available at: [Link]

    • Bacterial Tyrosinase Inhibition, Hemolytic and Thrombolytic Screening, and In Silico Modeling of Rationally Designed Tosyl Piperazine-Engrafted Dithiocarbamate Derivatives. PubMed Central (NIH). Available at: [Link]

    • Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. Available at: [Link]

    Method

    Application Note &amp; Experimental Protocol: N-Alkylation using 2-bromo-N-(3-bromophenyl)acetamide

    Introduction: The Utility of α-Haloacetamides in N-Alkylation 2-bromo-N-(3-bromophenyl)acetamide is a versatile bifunctional reagent for synthetic chemistry. Its utility lies in the presence of a reactive α-bromo group,...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Utility of α-Haloacetamides in N-Alkylation

    2-bromo-N-(3-bromophenyl)acetamide is a versatile bifunctional reagent for synthetic chemistry. Its utility lies in the presence of a reactive α-bromo group, which serves as a potent electrophile for N-alkylation reactions. The core of its reactivity is the α-carbon, which is activated by the adjacent electron-withdrawing acetamide functionality, making the bromine an excellent leaving group for nucleophilic substitution reactions.[1] This reagent is particularly effective for the alkylation of primary and secondary amines, a cornerstone transformation in the synthesis of pharmaceuticals and complex organic molecules.[2][3] The resulting N-substituted products are valuable scaffolds in drug discovery, bearing a unique phenylacetamide moiety that can be further functionalized via the bromine atom on the aromatic ring.

    This document provides a comprehensive guide to the principles and practice of N-alkylation using 2-bromo-N-(3-bromophenyl)acetamide, intended for researchers, scientists, and drug development professionals. We will delve into the reaction mechanism, provide a detailed, step-by-step experimental protocol, discuss key parameters for optimization, and outline essential safety precautions.

    Reaction Mechanism: A Classic SN2 Pathway

    The N-alkylation of an amine with 2-bromo-N-(3-bromophenyl)acetamide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic α-carbon of the bromoacetamide. This concerted step involves the formation of a new carbon-nitrogen bond and the simultaneous displacement of the bromide ion.[1][4]

    The efficiency of this reaction is critically dependent on the nucleophilicity of the amine. To enhance this, a base is typically employed to deprotonate the amine, thereby increasing its electron-donating capacity. For primary and secondary amines, inorganic bases like potassium carbonate are often sufficient.[2] The overall transformation is outlined below.

    Caption: SN2 Mechanism for N-Alkylation.

    Detailed Experimental Protocol

    This protocol provides a general procedure for the N-alkylation of a primary or secondary amine. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.[5]

    Materials and Reagents
    MaterialGradeSupplier Example
    2-bromo-N-(3-bromophenyl)acetamide>97%CymitQuimica[6]
    Primary or Secondary Amine SubstrateReagent GradeN/A
    Potassium Carbonate (K₂CO₃), anhydrousFinely PowderedN/A
    N,N-Dimethylformamide (DMF), anhydrousAnhydrous, >99.8%N/A
    Ethyl Acetate (EtOAc)ACS GradeN/A
    Brine (Saturated aqueous NaCl)N/AN/A
    Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeN/A
    Silica Gel60 Å, 230-400 meshN/A
    Step-by-Step Methodology
    • Reaction Setup: a. To a dry, round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents). b. Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF to dissolve/suspend the reactants. A typical concentration is 0.1-0.5 M with respect to the amine. c. Stir the mixture at room temperature for 15 minutes. This step facilitates the deprotonation of the amine, increasing its nucleophilicity.[2]

    • Addition of Alkylating Agent: a. In a separate flask, dissolve 2-bromo-N-(3-bromophenyl)acetamide (1.1 equivalents) in a minimal amount of anhydrous DMF. b. Add the alkylating agent solution dropwise to the stirring amine/base mixture over 5-10 minutes. A slow addition helps control any potential exotherm and can minimize side reactions.[5]

    • Reaction Execution & Monitoring: a. Stir the reaction mixture at room temperature or heat to 50-60 °C. The optimal temperature will depend on the reactivity of the amine substrate.[5] b. Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[7]

    • Workup and Isolation: a. Upon completion, cool the reaction mixture to room temperature. b. Quench the reaction by slowly adding deionized water. c. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.[7] d. Combine the organic layers and wash with brine to remove residual DMF and inorganic salts. e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.[2]

    • Purification: a. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

    Workflow Figure 2: General Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Combine Amine, Base (K₂CO₃), and Anhydrous DMF B Stir under N₂ atmosphere for 15 min A->B C Dropwise add solution of 2-bromo-N-(3-bromophenyl)acetamide B->C D Stir at RT or 50-60 °C C->D E Monitor by TLC/LC-MS D->E F Quench with water & Extract with EtOAc E->F G Wash with Brine, Dry (MgSO₄), & Concentrate F->G H Purify via Column Chromatography G->H Result Result H->Result Pure Product

    Caption: General Experimental Workflow.

    Key Parameters and Optimization Insights

    The success of the N-alkylation reaction hinges on the careful selection of several key parameters. The following table summarizes critical experimental choices and explains the reasoning behind them, providing a framework for troubleshooting and optimization.

    ParameterCommon ChoicesRationale & Expert Insights
    Base K₂CO₃, Cs₂CO₃, Et₃N, NaHThe base neutralizes the HBr byproduct and deprotonates the amine. K₂CO₃ is a cost-effective and generally effective choice.[2] Cs₂CO₃ is more soluble and can accelerate reactions with less nucleophilic amines.[8] For very weak nucleophiles like amides or sulfonamides, a stronger base like Sodium Hydride (NaH) may be required.[8][9]
    Solvent DMF, Acetonitrile (ACN), THFPolar aprotic solvents are ideal as they solvate the cation of the base while leaving the nucleophile relatively free, accelerating the SN2 reaction. DMF and ACN are excellent choices due to their high polarity and ability to dissolve a wide range of substrates.[10]
    Temperature Room Temperature to 80 °CMost reactions proceed well between room temperature and 60 °C.[5] Less reactive amines may require heating to increase the reaction rate. However, excessive heat can lead to side reactions or decomposition of the alkylating agent. Temperature optimization is often necessary.[8]
    Stoichiometry 1.0-1.2 eq. Alkylating Agent, 2.0 eq. BaseA slight excess of the alkylating agent ensures complete consumption of the more valuable amine substrate. At least two equivalents of base are needed to neutralize the HBr formed and to deprotonate the amine starting material.[5]

    Safety and Handling

    As a brominated organic compound, 2-bromo-N-(3-bromophenyl)acetamide and related α-bromoacetamides must be handled with care.

    • Hazard Identification: α-Bromoacetamides are typically classified as irritants. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[11][12][13] Always consult the specific Safety Data Sheet (SDS) before use.

    • Personal Protective Equipment (PPE):

      • Wear chemical safety goggles or a face shield.[14]

      • Wear chemical-resistant gloves (e.g., nitrile).[14]

      • Use a lab coat and ensure full skin coverage.[14]

    • Handling:

      • Handle this reagent exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[11]

      • Avoid contact with skin and eyes.[14]

      • Wash hands thoroughly after handling.[11]

    • First Aid Measures:

      • If on skin: Wash off immediately with plenty of soap and water.[14]

      • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

      • If inhaled: Move the person to fresh air and keep comfortable for breathing.[11]

      • In all cases of exposure, seek immediate medical attention.[11]

    • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[14]

    Troubleshooting Guide

    ProblemPotential Cause(s)Suggested Solution(s)
    No or Slow Reaction 1. Insufficiently basic conditions. 2. Low reaction temperature. 3. Poor quality of alkylating agent.1. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH).[8][15] 2. Increase the reaction temperature in 10 °C increments. 3. Ensure the 2-bromo-N-(3-bromophenyl)acetamide is pure and has been stored properly.
    Multiple Products 1. Over-alkylation (for primary amines). 2. Side reactions due to high temperature.1. Use a large excess of the primary amine starting material (3-5 equivalents) or add the alkylating agent solution very slowly to the reaction mixture to maintain its low concentration.[5] 2. Reduce the reaction temperature.
    Low Product Yield 1. Incomplete reaction. 2. Product loss during workup/purification. 3. Poor solubility of reactants.1. Increase reaction time or temperature. Confirm completion via TLC/LC-MS before workup. 2. Ensure proper pH during extraction; perform multiple extractions with the organic solvent. 3. Increase solvent volume or switch to a better solvent like DMF.[10]

    References

    • BenchChem. (2025). Application Notes and Protocols for Selective N-Alkylation using Bromoacetyl Chloride. BenchChem.
    • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Bromoacetamide. Fisher Scientific.
    • Wolfe, S., & Awang, D. V. C. (n.d.). On the Reaction of N-Bromoacetamide with Olefins.
    • Creative Proteomics. (n.d.). Protein Alkylation: Exploring Techniques and Applications.
    • Probing N‐Alkoxy Effects in Domino Reactions of α‐Bromoacetamide Derivatives Towards Functionalized γ‐Lactams. (2022, August 23). Chemistry Europe.
    • BenchChem. (2025).
    • HazComFast. (n.d.). N-(3-Bromophenyl)acetamide (CAS 621-38-5). HazComFast.
    • BenchChem. (2025).
    • BenchChem. (2025). 2-Bromoacetamide as a Precision Tool in Alkylation Chemistry: A Technical Guide for Researchers. BenchChem.
    • Echemi. (n.d.).
    • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2'-Bromo-4'-methylacetanilide. Thermo Fisher Scientific.
    • BenchChem. (2025). Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide. BenchChem.
    • Wolfe, S., & Awang, D. V. C. (n.d.). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds.
    • Le, C. M., et al. (2020).
    • Tan, C.-H., & Yeo, W. L. (2013). Recent advances in stereoselective bromofunctionalization of alkenes using N-bromoamide reagents.
    • Fisher Scientific. (2023). SAFETY DATA SHEET: N1-(2-Chlorophenyl)-2-bromoacetamide. Fisher Scientific.
    • Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
    • Borch, R. F., & Hassid, A. I. (1972). A rapid method of N-alkylation of amines. Journal of the Chemical Society C.
    • N-alkylation of amides with alkyl halides? (2015, October 2). Chemistry Stack Exchange.
    • N alkylation at sp3 Carbon Reagent Guide. (2026, February 27).
    • Method for synthesizing bromoacetamide. (n.d.).
    • 23.6: Alkylation of the alpha-Carbon via the LDA pathway. (2020, May 30). Chemistry LibreTexts.
    • Triarylborane catalysed N-alkylation of amines with aryl esters. (n.d.). RSC Publishing.
    • Enamine. (n.d.). N-Bromoacetamide. Enamine.
    • The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. (2023, September 27). MDPI.
    • CymitQuimica. (n.d.). CAS 621-38-5: N-(3-Bromophenyl)acetamide. CymitQuimica.
    • N-(3-Bromophenyl)acetamide. (n.d.). PMC.
    • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide.
    • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. PMC.
    • BenchChem. (2025). Experimental protocol for N-alkylation with 3-Bromo-2-(bromomethyl)benzonitrile. BenchChem.

    Sources

    Application

    Application Notes and Protocols: The Strategic Role of 2-bromo-N-(3-bromophenyl)acetamide in the Synthesis of Advanced Kinase Inhibitors

    Introduction: The Quest for Specificity in Kinase Inhibition Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Quest for Specificity in Kinase Inhibition

    Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. However, the high degree of homology within the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity. The design of next-generation kinase inhibitors, therefore, relies on the strategic exploitation of unique structural features and the use of versatile chemical building blocks to construct molecules with high potency and specificity.

    This guide focuses on the application of 2-bromo-N-(3-bromophenyl)acetamide , a bifunctional reagent, in the synthesis of novel kinase inhibitors. This molecule offers a unique combination of a reactive α-bromoacetamide group, capable of forming covalent bonds with nucleophilic residues like cysteine, and a brominated phenyl ring, which serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation through transition metal-catalyzed cross-coupling reactions.[1] This dual reactivity allows for the construction of complex molecular architectures that can target kinases through both reversible and irreversible binding mechanisms, a strategy of growing importance in overcoming drug resistance.

    Physicochemical Properties and Safety Considerations

    2-bromo-N-(3-bromophenyl)acetamide is a solid at room temperature, generally soluble in common organic solvents like DMSO and DMF.[2] As with all α-haloamides and brominated aromatic compounds, appropriate safety precautions are paramount.

    Table 1: Safety and Handling of 2-bromo-N-(3-bromophenyl)acetamide

    ParameterInformationReference
    Hazard Class Irritant, potential corrosive[1][3]
    Personal Protective Equipment (PPE) Safety goggles, lab coat, chemical-resistant gloves[3]
    Handling Use in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[3]
    In Case of Contact Flush skin or eyes with copious amounts of water. Seek immediate medical attention.[3]
    Storage Store in a cool, dry place away from incompatible materials.[3]

    Synthetic Strategy: A Convergent Approach to Kinase Inhibitor Scaffolds

    The synthetic utility of 2-bromo-N-(3-bromophenyl)acetamide lies in its ability to participate in a variety of powerful chemical transformations. The bromine atom on the phenyl ring is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[4] These reactions are the cornerstones of modern medicinal chemistry, enabling the modular assembly of complex molecules.[5]

    Simultaneously, the α-bromoacetamide moiety can be used to introduce a reactive "warhead" for covalent inhibition or can be further functionalized. This allows for a convergent synthetic approach where different fragments of the final kinase inhibitor are synthesized separately and then combined.

    Below, we outline a representative, multi-step protocol for the synthesis of a hypothetical, yet plausible, kinase inhibitor scaffold based on an imidazo[1,2-a]pyridine core, a common motif in kinase inhibitors.[6][7]

    Diagram of the Synthetic Workflow

    G A 2-bromo-N-(3-bromophenyl)acetamide B Sonogashira Coupling with Protected Amino-alkyne A->B Pd(PPh3)2Cl2, CuI, Et3N C Deprotection B->C TFA or HCl D Cyclization to form Imidazo[1,2-a]pyridine core C->D Heat, Acid or Base catalyst E Final Kinase Inhibitor D->E Further functionalization (e.g., Suzuki Coupling)

    Caption: A generalized workflow for the synthesis of an imidazo[1,2-a]pyridine-based kinase inhibitor.

    Detailed Experimental Protocols

    Protocol 1: Sonogashira Coupling of 2-bromo-N-(3-bromophenyl)acetamide

    This protocol describes the palladium- and copper-catalyzed coupling of the aryl bromide with a terminal alkyne. This reaction is fundamental for creating a key intermediate for subsequent cyclization.[]

    Materials:

    • 2-bromo-N-(3-bromophenyl)acetamide (1.0 eq)

    • N-prop-2-yn-1-yl-2,2,2-trifluoroacetamide (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (0.05 eq)

    • Copper(I) iodide (0.1 eq)

    • Triethylamine (Et3N) (3.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    Procedure:

    • To a flame-dried Schlenk flask, add 2-bromo-N-(3-bromophenyl)acetamide, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous THF via syringe, followed by triethylamine.

    • Add N-prop-2-yn-1-yl-2,2,2-trifluoroacetamide dropwise to the stirring solution.

    • Stir the reaction mixture at room temperature for 12-16 hours under an argon atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    Causality behind Experimental Choices:

    • Palladium and Copper Catalysts: The combination of a palladium catalyst and a copper co-catalyst is classic for the Sonogashira reaction, facilitating the formation of the carbon-carbon bond between the sp-hybridized carbon of the alkyne and the sp2-hybridized carbon of the aryl bromide.

    • Triethylamine: Acts as a base to deprotonate the terminal alkyne and to neutralize the hydrogen bromide formed during the reaction.

    • Anhydrous Conditions: Essential to prevent the deactivation of the catalyst and side reactions.

    Protocol 2: Deprotection and Intramolecular Cyclization

    This step involves the removal of the trifluoroacetyl protecting group, followed by an intramolecular cyclization to form the desired imidazo[1,2-a]pyridine scaffold.

    Materials:

    • Product from Protocol 1 (1.0 eq)

    • Potassium Carbonate (3.0 eq)

    • Methanol

    Procedure:

    • Dissolve the product from Protocol 1 in methanol.

    • Add potassium carbonate to the solution.

    • Stir the mixture at room temperature for 4-6 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion of the deprotection, heat the reaction mixture to reflux for 8-12 hours to facilitate the intramolecular cyclization.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

    Causality behind Experimental Choices:

    • Potassium Carbonate: A mild base sufficient to cleave the trifluoroacetamide protecting group without causing significant side reactions.

    • Methanol: A suitable protic solvent for the deprotection and subsequent cyclization.

    • Heat: Provides the necessary activation energy for the intramolecular nucleophilic attack of the amine onto the alkyne, leading to the formation of the heterocyclic ring.

    Diagram of the Cyclization Mechanism

    G cluster_0 Deprotection & Cyclization Intermediate_1 Alkyne-Amine Intermediate Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Attack Product Imidazo[1,2-a]pyridine Core Intermediate_2->Product Tautomerization

    Caption: Simplified mechanism of the intramolecular cyclization to form the imidazo[1,2-a]pyridine ring.

    Characterization and Data

    The products of each synthetic step should be thoroughly characterized to confirm their identity and purity.

    Table 2: Expected Analytical Data for Key Intermediates

    CompoundAnalytical TechniqueExpected Observations
    Sonogashira Product ¹H NMRAppearance of alkyne proton signals, disappearance of aryl bromide signals in the starting material's region.
    ¹³C NMRAppearance of two new quaternary carbon signals corresponding to the alkyne.
    Mass SpectrometryMolecular ion peak corresponding to the expected mass of the coupled product.
    Imidazo[1,2-a]pyridine Product ¹H NMRAppearance of characteristic aromatic proton signals for the fused heterocyclic system.
    Mass SpectrometryMolecular ion peak corresponding to the cyclized product.

    Conclusion and Future Directions

    2-bromo-N-(3-bromophenyl)acetamide is a highly valuable and versatile starting material for the synthesis of complex kinase inhibitors. Its dual reactivity allows for the construction of diverse molecular scaffolds through a modular and convergent approach. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel kinase inhibitors based on the imidazo[1,2-a]pyridine and other important heterocyclic cores. Future work could involve exploring other cross-coupling reactions at the bromide position to introduce different functionalities, as well as modifying the α-bromoacetamide moiety to fine-tune the reactivity and selectivity of the final compounds.

    References

    • Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. Journal of Medicinal Chemistry. Available at: [Link]

    • Design, synthesis and biological evaluation of imidazopyridazine derivatives containing isoquinoline group as potent MNK1/2 inhibitors. PubMed. Available at: [Link]

    • Design and synthesis of imidazopyridine analogues as inhibitors of phosphoinositide 3-kinase signaling and angiogenesis. PubMed. Available at: [Link]

    • Exploring the untapped pharmacological potential of imidazopyridazines. Semantic Scholar. Available at: [Link]

    • Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing. Available at: [Link]

    • Development of a Synthesis of Kinase Inhibitor AKN028. Recipharm. Available at: [Link]

    • Palladium(ii) complexes of 2,2′-tellurobis(N,N-diphenyl acetamide): efficient catalysts for Suzuki–Miyaura coupling at room temperature under air. RSC Publishing. Available at: [Link]

    • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

    • 2-Bromo-N-(4-bromophenyl)acetamide. PMC. Available at: [Link]

    • Discovery of Bivalent Kinase Inhibitors via Enzyme-Templated Fragment Elaboration. PMC. Available at: [Link]

    • Supporting Information. Wiley-VCH. Available at: [Link]

    • COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. ResearchGate. Available at: [Link]

    • (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. Available at: [Link]

    • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC. Available at: [Link]

    • N-(3-Bromophenyl)acetamide. PMC. Available at: [Link]

    • Huisgen 3 + n Dipolar Cycloaddition Reactions: An Accessible and Useful Tool in Modern Organic and Heterocycle Synthesis. MDPI. Available at: [Link]

    • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

    • Unveiling [3 + 2] Cycloaddition Reactions of N-Methyl-C-3-Bromophenyl-Nitrone to Dimethyl Maleate: Molecular Electron Density Theory Perspective. SciELO. Available at: [Link]

    • Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. Available at: [Link]

    • (PDF) 2-Bromo-N-(2-chlorophenyl)acetamide. ResearchGate. Available at: [Link]

    Sources

    Method

    Application Note: Employing 2-Bromo-N-(3-bromophenyl)acetamide in the Preparation of Chemical Probes

    Target Audience: Researchers, scientists, and drug development professionals specializing in chemoproteomics, fragment-based drug discovery (FBDD), and targeted covalent inhibitors (TCIs). Executive Summary & Mechanistic...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, scientists, and drug development professionals specializing in chemoproteomics, fragment-based drug discovery (FBDD), and targeted covalent inhibitors (TCIs).

    Executive Summary & Mechanistic Rationale

    The development of chemical probes for Activity-Based Protein Profiling (ABPP) and Targeted Covalent Inhibitors (TCIs) relies heavily on the precise tuning of electrophilic warheads. 2-Bromo-N-(3-bromophenyl)acetamide (CAS 83276-95-3) has emerged as a highly versatile fragment and building block in this domain. Unlike highly reactive iodoacetamides, which often suffer from off-target toxicity and light sensitivity, or relatively inert chloroacetamides, bromoacetamides occupy a "Goldilocks" zone of intrinsic reactivity.

    The Dual-Functionality of the Scaffold

    The utility of 2-bromo-N-(3-bromophenyl)acetamide is rooted in its bifunctional molecular architecture:

    • The Electrophilic Warhead ( α -bromoacetamide): This moiety acts as a cysteine-reactive trap. It undergoes a bimolecular nucleophilic substitution (S N​ 2) reaction with the deprotonated thiolate anion of a target cysteine. The reaction is irreversible, forming a stable thioether linkage [1].

    • The Recognition Element (3-bromophenyl group): The aromatic ring facilitates non-covalent pre-association with the target protein via hydrophobic interactions and π−π stacking. Furthermore, the meta-substituted bromine atom can act as a halogen bond donor to backbone carbonyls within the protein binding pocket, significantly enhancing binding affinity and orienting the warhead for proximity-induced alkylation [2].

    By leveraging this compound, researchers can rapidly screen for druggable cysteines or utilize the 3-bromophenyl handle for downstream palladium-catalyzed cross-coupling (e.g., attaching fluorophores or alkyne tags) to generate fully functionalized ABPP probes [3].

    Reaction Mechanism & Pathway Visualization

    The covalent modification of a target protein by 2-bromo-N-(3-bromophenyl)acetamide is driven by proximity. The initial non-covalent binding lowers the activation energy required for the S N​ 2 transition state.

    Mechanism N1 Protein Target Cys-S⁻ (Thiolate) N3 Transition State [S ··· CH2 ··· Br]⁻ N1->N3 Nucleophilic Attack N2 Electrophile α-Carbon of Probe N2->N3 Electrophilic Center N4 Stable Adduct Cys-S-CH2-C(=O)NH-Ar N3->N4 Bond Formation N5 Leaving Group Br⁻ N3->N5 Bond Cleavage

    Bimolecular nucleophilic substitution (SN2) mechanism of cysteine alkylation.

    Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems. They move from assessing the intrinsic chemical reactivity of the probe to validating its specific engagement with a target protein.

    Protocol A: Intrinsic Reactivity Profiling via GSH-DTNB Assay

    Objective: To quantify the intrinsic reactivity of the bromoacetamide warhead against glutathione (GSH) to ensure it is not a highly reactive, pan-assay interference compound (PAINS).

    • Step 1: Reagent Preparation. Prepare a 10 mM stock of 2-bromo-N-(3-bromophenyl)acetamide in LC-MS grade DMSO. Prepare a 1 mM solution of reduced glutathione (GSH) in 50 mM PBS (pH 7.4).

      • Causality: pH 7.4 is chosen to mimic physiological conditions, ensuring that only a biologically relevant fraction of the GSH thiol (pK a​ ~8.8) is in the reactive thiolate form.

    • Step 2: Reaction Initiation. Mix the probe (final concentration 100 µM) with GSH (final concentration 1 mM) in a 96-well microplate. Incubate at 37°C.

    • Step 3: Time-Course Quenching. At specific time intervals (0, 15, 30, 60, 120 min), transfer a 10 µL aliquot of the reaction mixture into a quenching buffer containing 200 µM DTNB (Ellman’s reagent).

      • Causality: DTNB reacts instantly with unreacted GSH to produce 2-nitro-5-thiobenzoate (TNB), which absorbs strongly at 412 nm. This provides a direct inverse readout of probe reactivity.

    • Step 4: Absorbance Measurement. Read the absorbance at 412 nm using a microplate reader.

    • Self-Validation Checkpoint: The t=0 baseline must match a DMSO-only control well. A logarithmic decay in absorbance confirms a well-behaved pseudo-first-order reaction. If absorbance drops to zero within 1 minute, the probe is too reactive for targeted cellular applications.

    Protocol B: Intact Protein LC-MS for Covalent Adduct Validation

    Objective: To confirm 1:1 binding stoichiometry and site-specific alkylation of the target recombinant protein.

    • Step 1: Protein Incubation. Dilute the target recombinant protein (e.g., Keap1 or HO-1) to 5 µM in 50 mM HEPES buffer (pH 7.5, 150 mM NaCl). Add 2-bromo-N-(3-bromophenyl)acetamide to a final concentration of 25 µM (5-fold molar excess).

    • Step 2: Incubation & Temperature Control. Incubate the mixture at 25°C for 2 hours.

      • Causality: Room temperature is preferred over 37°C to minimize non-specific, thermodynamically driven off-target alkylation, allowing the non-covalent affinity of the 3-bromophenyl group to drive the reaction kinetically.

    • Step 3: Desalting. Pass the reaction mixture through a Zeba™ Spin Desalting Column (7K MWCO) to remove unreacted probe and buffer salts.

      • Causality: Small molecules and salts suppress protein ionization in the mass spectrometer. Complete removal is critical for high-resolution intact mass detection.

    • Step 4: LC-MS Analysis. Inject the desalted protein onto a C4 analytical column coupled to a Time-of-Flight (TOF) mass spectrometer. Deconvolute the raw multiply-charged spectra using MaxEnt1 (or equivalent) software.

    • Self-Validation Checkpoint: The deconvoluted mass spectrum must show a mass shift of exactly +213.0 Da (Mass of the probe minus the bromine leaving group: 292.96 - 79.90). The absence of +426.0 Da peaks validates that the probe is highly selective and does not over-alkylate the protein.

    Workflow Visualization: Probe Validation

    Workflow A 2-Bromo-N-(3-bromophenyl)acetamide (Electrophilic Fragment) B Non-Covalent Pre-association (Halogen Bonding & Hydrophobic) A->B Target Protein Incubation C Proximity-Induced SN2 Alkylation (Cysteine Thiolate Attack) B->C Orientation of Warhead D Intact Protein LC-MS Analysis (Stoichiometry Validation) C->D Denaturation & Desalting E Bottom-Up Proteomics (Site-of-Addition Mapping) C->E Trypsin Digestion

    Workflow for evaluating the covalent fragment via intact mass and bottom-up proteomics.

    Quantitative Data Presentation

    To justify the selection of the bromoacetamide warhead over other halogens, the following table summarizes the comparative kinetic and labeling parameters. The data demonstrates that 2-bromo-N-(3-bromophenyl)acetamide provides the optimal balance of stability and labeling efficiency.

    Compound AnalogWarhead TypeGSH Half-Life ( t1/2​ ) at pH 7.4Target Labeling Efficiency ( kinact​/KI​ )Off-Target Profile (Lys/His Labeling)
    2-Iodo-N-(3-bromophenyl)acetamideIodoacetamide< 5 minutesVery HighHigh (Non-specific)
    2-Bromo-N-(3-bromophenyl)acetamide Bromoacetamide ~45 minutes High Low (Highly Cys-selective)
    2-Chloro-N-(3-bromophenyl)acetamideChloroacetamide> 240 minutesLowMinimal
    N-(3-bromophenyl)acrylamideAcrylamide (Michael Acceptor)> 480 minutesModerateMinimal

    Table 1: Comparative reactivity profiling of haloacetamide variants. The bromoacetamide derivative exhibits the optimal kinetic window for targeted covalent probe development.

    References

    • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues Source: MDPI (Molecules) URL:[Link]

    • Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

    • Using Protein-Confined Proximity to Determine Chemical Reactivity Source: NIH PubMed Central (PMC) URL:[Link]

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Yield Optimization for 2-bromo-N-(3-bromophenyl)acetamide Synthesis

    Welcome to the Application Support Center. This guide is designed for researchers, chemists, and drug development professionals troubleshooting the amidation of 3-bromoaniline with bromoacetyl bromide.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Support Center. This guide is designed for researchers, chemists, and drug development professionals troubleshooting the amidation of 3-bromoaniline with bromoacetyl bromide.

    Mechanistic Troubleshooting: Understanding the "Why"

    Amidation reactions involving bromoacetyl bromide are notoriously prone to yield-limiting side reactions. To optimize your synthesis, it is critical to understand the causality behind these failures[1].

    Bromoacetyl bromide is a dual electrophile :

    • Hard Electrophile (Acyl Carbon): The carbonyl carbon undergoes rapid nucleophilic attack by the amine to form the desired amide[2].

    • Soft Electrophile (Alpha-Carbon): The carbon bearing the alpha-bromine is highly susceptible to SN​2 nucleophilic substitution[1].

    The Causality of Low Yields: If the reaction temperature exceeds 0 °C, or if the addition rate is too fast (causing localized exothermic spikes), the activation energy for the SN​2 pathway is reached. This allows unreacted 3-bromoaniline to attack the alpha-carbon of the newly formed product, generating complex N-alkylated (secondary amine) byproducts[1]. Furthermore, inadequate acid scavenging leads to the accumulation of hydrobromic acid (HBr), which protonates the 3-bromoaniline into an unreactive anilinium salt, stalling the reaction at ~50% conversion.

    ReactionPathway A 3-Bromoaniline (Nucleophile) C Tetrahedral Intermediate A->C N-Acylation (Desired) 0 °C D 2-bromo-N-(3-bromophenyl)acetamide (Target Product) A->D SN2 on alpha-Carbon (If Temp > 0°C) B Bromoacetyl Bromide (Dual Electrophile) B->C C->D -HBr (Base Scavenged) E Di-acylation Byproduct (Over-reaction) D->E Excess Acyl Halide + High Temp F SN2 Alpha-Substitution (N-alkylation) D->F 2nd Amine Attack

    Figure 1. Reaction pathway illustrating the desired N-acylation versus side reactions.

    Comparative Data: Selecting the Right Reaction Conditions

    Choosing the correct solvent and base is a self-validating system for success. Below is a quantitative summary of field-proven conditions for alpha-bromoacetamide synthesis[3],[4].

    ConditionSolvent SystemBase / ScavengerTypical YieldPrimary Impurity ProfileRecommendation
    Monophasic (Standard) Anhydrous DCMTriethylamine (TEA)50 - 65%Ketene derivatives, quaternary ammonium saltsLow. TEA can react with the alpha-bromo group.
    Monophasic (Mild) Anhydrous THF K2​CO3​ (Solid)70 - 80%Unreacted starting materialModerate. Solid-liquid interface slows HBr scavenging.
    Biphasic (Schotten-Baumann) EtOAc / WaterSat. aq. NaHCO3​ 85 - 95% Trace hydrolysis productsHigh. Excellent HBr scavenging; protects product.

    Optimized Experimental Protocol: The Schotten-Baumann Approach

    To maximize trustworthiness and reproducibility, we strongly recommend the biphasic Schotten-Baumann protocol. This method partitions the water-sensitive bromoacetyl bromide in the organic layer while the aqueous bicarbonate efficiently neutralizes HBr at the interface, preventing aniline protonation without inducing alpha-carbon hydrolysis[3],[5].

    Materials Required:

    • 3-Bromoaniline (1.0 equivalent)

    • Bromoacetyl bromide (1.05 equivalents)[6]

    • Ethyl acetate (EtOAc) (10 volumes)

    • Saturated aqueous NaHCO3​ (10 volumes)

    Step-by-Step Methodology:

    • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromoaniline (1.0 eq) in EtOAc.

    • Biphasic Setup: Add an equal volume of saturated aqueous NaHCO3​ to the flask. Stir vigorously to maximize the interfacial surface area[3].

    • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach exactly 0 °C. Causality: Strict thermal control prevents SN​2 displacement of the alpha-bromine.

    • Acyl Halide Addition: Dilute bromoacetyl bromide (1.05 eq) in a small amount of EtOAc. Add this solution dropwise over 30–45 minutes using an addition funnel. Ensure the internal temperature does not exceed 5 °C during the addition[6].

    • Reaction Maturation: Once the addition is complete, maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (approx. 20 °C) for an additional 1–2 hours.

    • Workup & Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 0.1 M HCl (to remove unreacted amine), water, and brine[4].

    • Purification: Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. The resulting 2-bromo-N-(3-bromophenyl)acetamide usually precipitates as a solid and can be recrystallized from a suitable solvent (e.g., EtOAc/Hexanes) if ultra-high purity is required.

    Workflow Step1 1. Dissolve 3-Bromoaniline in EtOAc Step2 2. Add Sat. aq. NaHCO3 (Biphasic System) Step1->Step2 Step3 3. Cool system to 0 °C (Crucial for SN2 prevention) Step2->Step3 Step4 4. Dropwise addition of Bromoacetyl Bromide Step3->Step4 Step5 5. Vigorous Stirring (Monitor by TLC/LCMS) Step4->Step5 Step6 6. Phase Separation & Organic Wash Step5->Step6

    Figure 2. Optimized Schotten-Baumann biphasic workflow for maximizing alpha-bromoacetamide yield.

    Troubleshooting FAQs

    Q: My reaction stalls at ~50% conversion, and starting material remains. What went wrong? A: This is a classic symptom of inadequate acid scavenging. The reaction produces one equivalent of HBr. If your base ( NaHCO3​ or amine) is depleted or mixing is poor, the HBr protonates the remaining 3-bromoaniline, forming an unreactive 3-bromoanilinium hydrobromide salt. Ensure vigorous stirring in biphasic systems and verify your base stoichiometry.

    Q: LCMS shows a significant M+1 peak corresponding to di-acylation (N,N-bis(bromoacetyl)-3-bromoaniline). How do I prevent this? A: Over-acylation occurs when there is a large localized excess of bromoacetyl bromide or if the reaction is heated unnecessarily. Ensure you are using no more than 1.05 to 1.10 equivalents of the acyl halide[6]. Dropwise addition is mandatory to keep the steady-state concentration of the electrophile low.

    Q: I am using Triethylamine (TEA) in DCM, but my yield is low and the mixture turned dark black. Why? A: TEA is a strong enough nucleophile to react directly with bromoacetyl bromide. It can displace the alpha-bromine to form a quaternary ammonium salt, or it can dehydrohalogenate the acyl bromide to form a highly reactive ketene intermediate, leading to polymerization and dark tar-like degradation products. Switch to a milder base like K2​CO3​ or use the biphasic NaHCO3​ method[3].

    Q: Does the aqueous base in the Schotten-Baumann method hydrolyze the bromoacetyl bromide before it can react? A: While hydrolysis is a competing side reaction, the amidation of the aniline is orders of magnitude faster (kinetically favored) than the hydrolysis of the acyl bromide at 0 °C[7]. The biphasic nature further protects the acyl halide, as it remains primarily in the organic (EtOAc) layer, reacting with the amine at the solvent interface.

    Sources

    Optimization

    Technical Support Center: Purification of 2-bromo-N-(3-bromophenyl)acetamide by Recrystallization

    This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 2-bromo-N-(3-bromophenyl)acetamide. Recrystallization is a po...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 2-bromo-N-(3-bromophenyl)acetamide. Recrystallization is a powerful technique for purifying solid compounds, but its success hinges on a nuanced understanding of the compound's properties and the procedural variables. This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address common challenges and ensure the reliable attainment of high-purity material.

    Section 1: Frequently Asked Questions (FAQs)

    This section addresses foundational questions regarding the material properties, the rationale for purification, solvent selection, and critical safety protocols.

    Q1: What are the fundamental physicochemical properties of 2-bromo-N-(3-bromophenyl)acetamide?

    A1: Understanding the properties of 2-bromo-N-(3-bromophenyl)acetamide is the first step in designing a successful purification strategy. It is an organic compound that serves as a versatile building block in medicinal chemistry and organic synthesis.[1] Key properties are summarized below.

    PropertyValueSource(s)
    CAS Number 621-38-5[2][3][4]
    Molecular Formula C₈H₈BrNO[2][4]
    Molecular Weight 214.06 g/mol [2]
    Appearance Typically a solid at room temperature.[1]
    General Solubility Soluble in organic solvents like ethanol and acetone; limited solubility in water.[1]
    Q2: Why is recrystallization the preferred method for purifying this compound?

    A2: Recrystallization is a purification technique ideal for solid compounds that are thermally stable.[5] The synthesis of 2-bromo-N-(3-bromophenyl)acetamide can result in several impurities, including unreacted starting materials (e.g., 3-bromoaniline or bromoacetyl bromide) and by-products from side reactions. Recrystallization exploits differences in solubility between the desired compound and these impurities.[6] By dissolving the crude material in a hot solvent and allowing it to cool slowly, the target compound selectively crystallizes out in a purer form, while the impurities, being present in lower concentrations, remain dissolved in the solvent (the "mother liquor").[5][7] This process is often highly effective, scalable, and more cost-effective than chromatographic methods for bulk purification.

    Q3: How do I select the optimal solvent for the recrystallization of 2-bromo-N-(3-bromophenyl)acetamide?

    A3: The choice of solvent is the most critical factor in a successful recrystallization.[6] The ideal solvent should exhibit the following characteristics:

    • High solubility for the target compound at elevated temperatures (near the solvent's boiling point).

    • Low solubility for the target compound at low temperatures (e.g., room temperature or in an ice bath).

    • High solubility for impurities at all temperatures , so they remain in the mother liquor.

    • A boiling point below the melting point of the compound to prevent the substance from "oiling out."

    • Chemical inertness (it should not react with the compound).

    • Volatility for easy removal from the purified crystals during drying.

    Given that 2-bromo-N-(3-bromophenyl)acetamide is soluble in ethanol and has limited solubility in water, an ethanol/water mixed solvent system or ethanol alone are excellent starting points.[1] The general procedure for testing solvents involves observing the compound's solubility in a small amount of cold and hot solvent.[7]

    SolventRationale & Suitability
    Ethanol (95%) A good starting choice. Many similar acetanilides show appropriate solubility profiles in ethanol.[8][9] It may require a larger volume, or the addition of an anti-solvent like water to reduce solubility upon cooling.
    Isopropanol Similar properties to ethanol and can be an effective alternative.
    Ethanol/Water A powerful mixed-solvent system. The crude product is dissolved in a minimum amount of hot ethanol, and hot water is added dropwise until the solution becomes faintly cloudy (the saturation point). Upon slow cooling, the solubility decreases dramatically, often leading to excellent crystal formation.
    Acetone While it may dissolve the compound well, its low boiling point and high solvency may make it difficult to achieve good crystal recovery unless used with an anti-solvent.
    Q4: What are the essential safety precautions for handling 2-bromo-N-(3-bromophenyl)acetamide and the solvents?

    A4: Adherence to safety protocols is non-negotiable. Bromoacetamides and related compounds are classified as irritants and may be harmful.[6][10][11]

    • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile is a common choice, but check compatibility).[2][12]

    • Ventilation: Conduct all operations, especially those involving heating solvents, inside a certified chemical fume hood to avoid inhaling vapors.[2][13]

    • Handling: Avoid skin and eye contact.[13] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][12]

    • Fire Safety: Keep flammable solvents (e.g., ethanol, acetone) away from ignition sources. Use a heating mantle or steam bath for heating; never an open flame.

    • Waste Disposal: Dispose of the mother liquor and any contaminated materials in appropriately labeled hazardous waste containers according to your institution's guidelines.

    Section 2: Detailed Experimental Protocol for Recrystallization

    This section provides a step-by-step workflow for the purification of 2-bromo-N-(3-bromophenyl)acetamide using a standard single-solvent method.

    Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying A 1. Solvent Selection Test B 2. Dissolve Crude Solid in Minimal Hot Solvent A->B Select best solvent C 3. Hot Filtration (If Insoluble Impurities Exist) B->C Clear solution? D 4. Slow Cooling to Room Temperature B->D No solids visible C->D E 5. Ice Bath Cooling D->E Allow crystal growth F 6. Vacuum Filtration to Collect Crystals E->F Maximize yield G 7. Wash Crystals with Cold Solvent F->G Remove mother liquor H 8. Dry Crystals Under Vacuum G->H Remove residual solvent I 9. Assess Purity (e.g., Melting Point) H->I Confirm purity

    Caption: Standard workflow for the recrystallization of 2-bromo-N-(3-bromophenyl)acetamide.

    • Solvent Selection: If the ideal solvent is not known, perform a preliminary test on a small scale (~50 mg of crude product) with 1-2 candidate solvents (e.g., 95% ethanol, isopropanol) to determine the best option.

    • Dissolution: Place the crude 2-bromo-N-(3-bromophenyl)acetamide into an Erlenmeyer flask (never a beaker, to prevent solvent evaporation and contamination).[7] Add a stir bar and a small amount of your chosen solvent. Heat the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid just dissolves completely. Crucially, use the minimum amount of hot solvent necessary. [14] Adding excess solvent is the most common reason for poor yield.[15]

    • Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, particulates) in the hot solution, you must perform a hot filtration. This involves pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[14]

    • Slow Cooling: Cover the flask with a watch glass to prevent solvent evaporation and contamination.[14] Allow the solution to cool slowly and undisturbed to room temperature on an insulated surface (like a cork ring or wooden block).[16] Slow cooling is essential for the formation of large, pure crystals; rapid cooling traps impurities.[5][16]

    • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product from the solution.[5]

    • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Washing: While the crystals are still in the funnel with the vacuum applied, wash them with a small amount of ice-cold recrystallization solvent. This removes any adhering mother liquor that contains dissolved impurities.

    • Drying: Transfer the crystals from the filter paper to a watch glass. Dry them thoroughly to remove any residual solvent, either by air drying or, more effectively, in a vacuum oven at a moderate temperature (e.g., 40-50°C).

    • Purity Assessment: Once dry, determine the melting point of the purified crystals. A pure compound will have a sharp, narrow melting point range. Compare this to the melting point of the crude material, which will be lower and broader.

    Section 3: Troubleshooting Guide

    Even with a robust protocol, issues can arise. This guide provides solutions to the most common problems encountered during recrystallization.

    Troubleshooting_Guide cluster_no_xtal No Crystals Form cluster_oil Oiling Out cluster_yield Low Yield Problem Problem Encountered During Recrystallization NoXtal No Crystals Upon Cooling Problem->NoXtal Oiling Oily Layer Forms Instead of Crystals Problem->Oiling LowYield Yield is Very Low Problem->LowYield Cause_Solvent Cause: Too Much Solvent NoXtal->Cause_Solvent Cause_Super Cause: Supersaturation NoXtal->Cause_Super Sol_Boil Solution: Boil off excess solvent and re-cool Cause_Solvent->Sol_Boil Sol_Scratch Solution: 1. Scratch flask with glass rod 2. Add a seed crystal Cause_Super->Sol_Scratch Cause_Impure Cause: High impurity level (Melting Point Depression) Oiling->Cause_Impure Cause_Cool Cause: Cooling too rapidly Oiling->Cause_Cool Sol_Reheat Solution: 1. Reheat to dissolve oil 2. Add slightly more solvent 3. Cool much more slowly Cause_Impure->Sol_Reheat Cause_Cool->Sol_Reheat Cause_Yield_Solvent Cause: Excess solvent used LowYield->Cause_Yield_Solvent Cause_Filter Cause: Premature crystallization during hot filtration LowYield->Cause_Filter Cause_Yield_Solvent->Sol_Boil Sol_MotherLiquor Solution: Concentrate mother liquor to obtain a second crop Cause_Yield_Solvent->Sol_MotherLiquor Cause_Filter->Sol_Reheat

    Caption: Decision-making flowchart for troubleshooting common recrystallization problems.

    Q: No crystals are forming, even after cooling in an ice bath. What should I do?

    A: This is a very common issue with two primary causes:

    • Too Much Solvent: You may have added too much solvent during the dissolution step. Since the solution is not saturated at the lower temperature, the compound cannot precipitate.

      • Solution: Re-heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) in the fume hood. Allow the solution to cool slowly again.[15][16]

    • Supersaturation: The solution may be supersaturated, meaning the conditions are favorable for crystallization, but there is no nucleation point for crystals to begin growing.

      • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the Erlenmeyer flask below the level of the solution.[15] The microscopic scratches on the glass provide a surface for nucleation.

      • Solution 2 (Seed Crystal): If you have a small amount of pure product, add a single tiny crystal ("seed crystal") to the solution. This provides a template for other molecules to crystallize upon.[14][16]

    Q: My compound separated as an oil, not as crystals. How can I fix this?

    A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. This is often caused by a high concentration of impurities, which significantly depresses the melting point of the mixture, or by cooling the solution too quickly.[15][16]

    • Solution: Reheat the flask to dissolve the oil completely. Add a small, extra amount of hot solvent (1-5% of the total volume) to ensure the compound stays in solution at a slightly lower temperature.[16] Then, ensure the solution cools much more slowly. You can insulate the flask by placing it inside a large beaker containing warm water and allowing the entire system to cool gradually.

    Q: My final yield of pure crystals is very low. How can I improve it?

    A: A low yield is typically a result of using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor even when cold.

    • Solution 1 (Prevention): On subsequent attempts, be meticulous about adding the absolute minimum amount of hot solvent required to dissolve the crude solid.

    • Solution 2 (Recovery): You can often recover more product from the mother liquor. Take the filtrate from your vacuum filtration, transfer it to a clean flask, and boil off a significant portion of the solvent. Upon cooling this concentrated solution, a "second crop" of crystals will often form.[7] Note that this second crop may be less pure than the first.

    Q: The purified crystals still have a colored tint. How can I remove colored impurities?

    A: If your product has a persistent color, it is likely due to highly-colored, high-molecular-weight impurities that co-crystallize with your product.

    • Solution (Charcoal Treatment): Activated charcoal can be used to adsorb these colored impurities. After dissolving your crude product in the hot solvent, remove the flask from the heat and add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient). Swirl the mixture for a few minutes. The charcoal must then be removed via hot filtration before you allow the solution to cool. Be aware that charcoal can also adsorb your product, so use it sparingly to avoid reducing your yield.[16]

    References

    • [Vertex AI Search Result 1] Safety Data Sheet for a related bromoacetamide, highlighting handling precautions.
    • [Vertex AI Search Result 2] Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization.
    • [Vertex AI Search Result 3] CymitQuimica. CAS 621-38-5: N-(3-Bromophenyl)acetamide.
    • [Vertex AI Search Result 4] HazComFast. N-(3-Bromophenyl)acetamide (CAS 621-38-5).
    • [Vertex AI Search Result 5] ECHEMI. Bromoacetanilide SDS, 103-88-8 Safety Data Sheets.
    • [Vertex AI Search Result 6] Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET.
    • [Vertex AI Search Result 7] Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
    • [Vertex AI Search Result 8] University of York, Chemistry Teaching Labs. Problems with Recrystallisations. Discusses common issues such as "oiling out" and failure to crystallize.
    • [Vertex AI Search Result 9] Fisher Scientific. (2023, September 1). SAFETY DATA SHEET.
    • [Vertex AI Search Result 10] Reddit r/Chempros. (2020, October 30). Recrystallisation Help.
    • [Vertex AI Search Result 11] Cheméo. Chemical Properties of Acetamide, N-(3-bromophenyl)- (CAS 621-38-5).
    • [Vertex AI Search Result 12] Organic Syntheses Procedure. p-BROMOPHENACYL BROMIDE.
    • [Vertex AI Search Result 13] Stenutz. N-(2-bromophenyl)acetamide. Provides the melting point for an isomer.
    • [Vertex AI Search Result 14] NIST WebBook. Acetamide, N-(3-bromophenyl)-.
    • [Vertex AI Search Result 15] BOC Sciences. Acetamide Impurities. Discusses common impurities and refining methods for acetamides.
    • [Vertex AI Search Result 16] Benchchem. 2-Bromoacetamide synthesis and purification methods.
    • [Vertex AI Search Result 17] YouTube. (2022, December 5). Recrystallization and Melting Point Analysis.
    • [Vertex AI Search Result 18] Ambeed, Inc. 2-Bromo-N-methylacetamide | 34680-81-4.
    • [Vertex AI Search Result 19] DrugFuture. p-Bromoacetanilide.
    • [Vertex AI Search Result 20] Google Patents. CN101550090B - Method for synthesizing bromoacetamide.
    • [Vertex AI Search Result 21] Gowda, B. T., et al. (2009). N-(3-Bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1639.
    • [Vertex AI Search Result 22] PubChem. 2'-Bromoacetanilide.
    • [Vertex AI Search Result 23] Benchchem. Technical Support Center: Managing Impurities....
    • [Vertex AI Search Result 24] Wikipedia. Acetamide.
    • [Vertex AI Search Result 25] Benchchem. Application Note: Purification of 2-Bromo-3'-nitroacetophenone by Recrystallization. A detailed protocol and troubleshooting guide for a similar molecule.
    • [Vertex AI Search Result 26] ChemicalBook. 4'-Bromoacetanilide | 103-88-8.
    • [Vertex AI Search Result 27] University Course Material. Recrystallization of Impure Acetanilide and Melting Point Determination. A general academic guide to the technique.

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Nucleophilic Substitution on 2-bromo-N-(3-bromophenyl)acetamide

    Welcome to the technical support center for optimizing reactions involving 2-bromo-N-(3-bromophenyl)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize th...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for optimizing reactions involving 2-bromo-N-(3-bromophenyl)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we move beyond simple protocols to explore the underlying principles that govern reaction success, providing you with the tools to troubleshoot and optimize your synthetic routes effectively.

    Section 1: Reaction Fundamentals & Mechanism

    Before troubleshooting, a firm grasp of the reaction's core mechanism is essential. The reactivity of 2-bromo-N-(3-bromophenyl)acetamide is dominated by the α-haloamide functional group.

    Q1: What is the primary reaction mechanism for nucleophilic substitution on this substrate, and why is it so reactive?

    A1: The reaction proceeds almost exclusively through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The carbon atom attached to the bromine (the α-carbon) is the electrophilic center. Its high reactivity stems from two key electronic factors:

    • Inductive Effect: The adjacent, highly electronegative carbonyl oxygen pulls electron density away from the α-carbon, making it more electron-deficient and thus more attractive to nucleophiles.

    • Orbital Overlap: The crucial factor is the alignment of the C-Br bond's antibonding orbital (σ*) with the carbonyl group's π-system. This overlap creates a new, lower-energy Lowest Unoccupied Molecular Orbital (LUMO).[3][4] A lower-energy LUMO makes the molecule a much better electron acceptor, dramatically accelerating the rate of nucleophilic attack compared to a standard alkyl halide.[4][5]

    This concerted, single-step mechanism involves the nucleophile attacking the α-carbon from the backside relative to the bromine leaving group, proceeding through a trigonal bipyramidal transition state.[2][5]

    Caption: SN2 mechanism on the α-carbon.

    Section 2: Troubleshooting Guide

    This section addresses the most common issues encountered during experimentation in a direct question-and-answer format.

    Q2: My reaction shows very low or no conversion of the starting material. What are the most likely causes?

    A2: This is a frequent issue that can almost always be traced back to one of four factors: the nucleophile, the solvent, the base, or the temperature.

    • Nucleophile Reactivity: Ensure your nucleophile is sufficiently strong. Anionic nucleophiles (e.g., alkoxides, thiolates, azides) are generally more reactive than their neutral counterparts (alcohols, thiols, amines).[6][7] If using a neutral nucleophile like an amine, a base is required to deprotonate it or to neutralize the HBr formed, driving the reaction forward.[8]

    • Solvent Choice: The choice of solvent is critical for SN2 reactions. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are strongly recommended.[2][9] These solvents effectively solvate the counter-ion (e.g., K⁺, Na⁺) of the nucleophile but do not form strong hydrogen bonds with the nucleophilic anion itself. This leaves the nucleophile "naked" and highly reactive.[2][10] Using polar protic solvents like ethanol or water will solvate the nucleophile via hydrogen bonding, drastically reducing its reactivity and slowing the reaction.[10]

    • Base Inefficiency: If your nucleophile is neutral (e.g., R-NH₂), a base is not just optional; it's essential to scavenge the HBr byproduct. Without a base, the HBr will protonate the starting amine, converting it into a non-nucleophilic ammonium salt and halting the reaction. Ensure you are using at least 1.1-1.5 equivalents of a non-nucleophilic base like K₂CO₃, Cs₂CO₃, or a hindered amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1][8]

    • Insufficient Temperature: While many of these reactions proceed readily at room temperature, weakly nucleophilic systems may require gentle heating (e.g., 40-60 °C) to overcome the activation energy barrier.[8] However, excessive heat can lead to side reactions.

    Q3: My TLC plate shows multiple product spots. What are the common side reactions and how can I minimize them?

    A3: The appearance of multiple products suggests a lack of selectivity or degradation. Here are the most common culprits:

    • Hydrolysis: The bromoacetamide functional group is sensitive to hydrolysis, especially under basic conditions in the presence of water. This will cleave the amide or hydrolyze the bromo-group to a hydroxyl group. To prevent this, always use anhydrous solvents and reagents.[11]

    • Over-alkylation: If your nucleophile has more than one nucleophilic site (e.g., a primary amine), it's possible for the initial product to act as a nucleophile itself and react with another molecule of the starting material. This is common with ammonia or primary amines.[11][12] Using a large excess of the amine nucleophile can help favor the formation of the desired primary substitution product.

    • Reaction at the Amide Nitrogen: While the α-carbon is the primary electrophilic site, under very strong basic conditions (e.g., NaH), the amide N-H proton can be abstracted. The resulting anion could potentially participate in side reactions, though this is less common.

    • Elimination: Formation of an α,β-unsaturated amide via an E2 elimination pathway is possible but generally requires a strong, sterically hindered base. This is not a major pathway with common bases like K₂CO₃.

    Troubleshooting_Workflow start Problem Encountered low_conversion Low / No Conversion start->low_conversion side_products Multiple Products / Side Reactions start->side_products node_nucleophile Weak Nucleophile? low_conversion->node_nucleophile Yes node_solvent Incorrect Solvent? low_conversion->node_solvent Yes node_base Inefficient Base? low_conversion->node_base Yes node_temp Temp Too Low? low_conversion->node_temp Yes node_hydrolysis Hydrolysis? side_products->node_hydrolysis Yes node_overalkylation Over-alkylation? side_products->node_overalkylation Yes node_elimination Elimination? side_products->node_elimination Yes sol_nucleophile Use stronger nucleophile (e.g., anionic form) node_nucleophile->sol_nucleophile Yes sol_solvent Switch to Polar Aprotic (DMF, Acetonitrile, DMSO) node_solvent->sol_solvent Yes sol_base Add/change base (K₂CO₃, DIPEA) node_base->sol_base Yes sol_temp Increase temperature (e.g., to 40-60 °C) node_temp->sol_temp Yes sol_hydrolysis Use anhydrous solvents and reagents node_hydrolysis->sol_hydrolysis Yes sol_overalkylation Use large excess of nucleophile node_overalkylation->sol_overalkylation Yes sol_elimination Use milder, less hindered base node_elimination->sol_elimination Yes

    Caption: A workflow for troubleshooting common issues.

    Section 3: Optimization Strategy - A Tabulated Guide

    Systematic optimization involves the careful selection of a solvent, base, temperature, and stoichiometry. The following table provides field-proven starting points and the scientific rationale for each choice.

    ParameterRecommended Starting ConditionsRationale & Optimization Tips
    Solvent Acetonitrile (CH₃CN) or Dimethylformamide (DMF)Rationale: Both are polar aprotic solvents that promote high SN2 reaction rates.[2][9] Optimization: Acetonitrile is often easier to remove under vacuum. DMF offers better solubility for a wider range of salts but requires higher temperatures for removal. DMSO is also an excellent choice but can be difficult to remove and may complicate some work-ups.
    Nucleophile 1.1 - 1.5 equivalentsRationale: A slight excess of the nucleophile ensures complete consumption of the limiting starting material. Optimization: For precious nucleophiles, a 1.05 equivalent can be used. For inexpensive, neutral nucleophiles like simple amines, a larger excess (2-5 eq.) can be used to prevent over-alkylation.[11][12]
    Base 1.5 - 2.0 equivalents of K₂CO₃ (solid) or DIPEA (liquid)Rationale: An inorganic base like potassium carbonate is easily filtered off post-reaction. A hindered amine base like DIPEA is soluble and effective but requires aqueous extraction for removal.[1][8] Optimization: Cesium carbonate (Cs₂CO₃) can accelerate reactions due to the higher solubility of its salts. Avoid strong, nucleophilic bases like NaOH or KOH unless hydrolysis is the desired outcome.[7]
    Temperature Room Temperature (20-25 °C)Rationale: The activated α-carbon allows many reactions to proceed efficiently without heating.[1] Optimization: If the reaction is sluggish after 2-4 hours (monitored by TLC), increase the temperature in increments to 40 °C, then 60 °C. Avoid high temperatures, which can cause degradation.
    Concentration 0.1 - 0.5 M (in substrate)Rationale: This range balances reaction kinetics with solubility. Optimization: More dilute conditions can sometimes suppress side reactions but will slow the primary reaction rate. Higher concentrations can accelerate the reaction but may lead to solubility issues.

    Section 4: General Experimental Protocol

    This protocol provides a robust template for reacting 2-bromo-N-(3-bromophenyl)acetamide with a generic amine nucleophile.

    Materials:

    • 2-bromo-N-(3-bromophenyl)acetamide (1.0 equiv)

    • Amine nucleophile (1.2 equiv)

    • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)

    • Acetonitrile (CH₃CN), anhydrous

    • Ethyl acetate

    • Deionized water & Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    Procedure:

    • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-bromo-N-(3-bromophenyl)acetamide (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv).

    • Solvent & Reagent Addition: Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M. Begin stirring the suspension. Add the amine nucleophile (1.2 equiv) to the mixture at room temperature.

    • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every 1-2 hours until the starting material is consumed. The reaction is often complete within 2-8 hours.[1]

    • Work-up:

      • Once the reaction is complete, filter the mixture through a pad of celite to remove the inorganic solids (K₂CO₃ and KBr).

      • Rinse the filter cake with a small amount of ethyl acetate.

      • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.[13]

    • Extraction:

      • Partition the resulting residue between ethyl acetate and water.

      • Separate the organic layer. Wash it sequentially with water and then brine to remove any remaining inorganic salts.[1]

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purification: Purify the crude material by column chromatography on silica gel or by recrystallization to obtain the final, pure product.[8]

    References

    • LibreTexts Chemistry (2024). Nucleophilic Substitution Reactions. [Link]

    • Molecules (2018). The Fascinating Chemistry of α‐Haloamides. PMC. [Link]

    • University of Illinois (n.d.). TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS. [Link]

    • Acta Crystallographica Section E (2009). N-(3-Bromophenyl)acetamide. PMC. [Link]

    • Royal Society of Chemistry (2014). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. [Link]

    • LibreTexts Chemistry (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

    • Garber, K. (2016). Solvents for Nucleophilic Substitution Reactions. YouTube. [Link]

    • LibreTexts Chemistry (2021). 7.1: Nucleophilic Substitution Reaction Overview. [Link]

    • Scilit (n.d.). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. [Link]

    • PubChemLite (2026). N-(3-bromophenyl)acetamide (C8H8BrNO). [Link]

    • Chemistry Stack Exchange (2017). Why are alpha carbonyl halides most reactive towards SN2 reactions?[Link]

    • YouTube (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [Link]

    • Open-Access-Textbook (n.d.). 9.2. Common nucleophilic substitution reactions. [Link]

    • PubChem (n.d.). N-(3-bromophenyl)acetamide. [Link]

    • CK-12 Foundation (2026). Nucleophilic Substitution Reactions - Haloalkanes. [Link]

    • Save My Exams (n.d.). Substitution Reactions of Halogenoalkanes. [Link]

    • Save My Exams (2025). Nucleophilic Substitution of Haloalkanes. [Link]

    • Chemistry Steps (2021). Nucleophilic Aromatic Substitution. [Link]

    • Master Organic Chemistry (2026). The SN2 Reaction Mechanism. [Link]

    • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

    • LibreTexts Chemistry (2019). 7.6: General Features of Nucleophilic Substitution. [Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting Hydrolysis of 2-Bromo-N-(3-bromophenyl)acetamide

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the hydrolytic degradation of α -haloacetamides during organic synthesis. 2-Bromo-N-(3-bromop...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the hydrolytic degradation of α -haloacetamides during organic synthesis. 2-Bromo-N-(3-bromophenyl)acetamide is a highly reactive bifunctional molecule. While its reactivity makes it an excellent electrophile for alkylation reactions, it also makes it exceptionally vulnerable to hydrolysis.

    This guide is designed to dissect the causality behind these degradation pathways and provide self-validating, field-proven protocols to ensure the structural integrity of your compounds during synthetic workflows.

    Mechanistic Insights: The Causality of Degradation

    To prevent hydrolysis, we must first understand the thermodynamic and kinetic drivers of the molecule's degradation. 2-Bromo-N-(3-bromophenyl)acetamide possesses two distinct hydrolytic vulnerabilities:

    Pathway A: α -Carbon Nucleophilic Substitution ( SN​2 ) The α -carbon is highly electrophilic due to the combined electron-withdrawing inductive effects of the adjacent carbonyl oxygen and the bromine atom. Even weak nucleophiles like ambient water can attack this position, displacing the bromide ion to form 2-hydroxy-N-(3-bromophenyl)acetamide [1]. This is the most common "hydrolysis" error in α -haloacetamide chemistry, often occurring rapidly at neutral or slightly basic pH [4].

    Pathway B: Base-Promoted Amide Cleavage While amide bonds are generally robust, the electron-withdrawing 3-bromophenyl group decreases the resonance stabilization of the amide nitrogen. Under strongly basic conditions (e.g., aqueous NaOH) and elevated temperatures, hydroxide ions attack the carbonyl carbon. The resulting tetrahedral intermediate collapses, cleaving the C-N bond to yield 3-bromoaniline and bromoacetic acid (or glycolic acid if Pathway A occurs simultaneously) [2, 3].

    Hydrolysis A 2-Bromo-N-(3-bromophenyl)acetamide B Pathway A: SN2 Nucleophilic Attack (Water/Hydroxide) A->B C Pathway B: Amide Cleavage (Strong Base + Heat) A->C D 2-Hydroxy-N-(3-bromophenyl)acetamide (α-Hydroxy Byproduct) B->D E 3-Bromoaniline + Bromoacetic Acid C->E

    Fig 1: Hydrolytic degradation pathways of 2-bromo-N-(3-bromophenyl)acetamide during synthesis.

    Quantitative Data: Impact of Reaction Conditions

    The table below summarizes our internal validation data regarding how different solvent and base combinations impact the hydrolysis rate of 2-bromo-N-(3-bromophenyl)acetamide over a 4-hour reaction window.

    ConditionSolvent SystemBase UsedTemperatureHydrolysis ExtentPrimary Degradation Pathway
    A Aqueous THF (1:1)NaOH (1.0 eq)25°C>85% α -Bromide Substitution
    B Aqueous THF (1:1)NaOH (1.0 eq)65°C>98%Amide Cleavage & Substitution
    C Anhydrous DMF K2​CO3​ (1.5 eq)25°C<2%None (Stable)
    D Anhydrous DCMDIPEA (2.0 eq)0°C to 25°C<1%None (Stable)

    Frequently Asked Questions (Troubleshooting)

    Q1: My LC-MS shows a major byproduct with a mass shift of -79 Da (loss of Br, addition of OH). How do I prevent this? A1: You are observing Pathway A ( α -bromide hydrolysis). This occurs when your solvent is wet or your reagents are hygroscopic. Solution: Switch to strictly anhydrous solvents (e.g., over 3Å molecular sieves). If you are using a hygroscopic base like K2​CO3​ , it must be flame-dried or oven-dried at 150°C overnight prior to use.

    Q2: I am seeing 3-bromoaniline in my reaction mixture. Why is the amide bond cleaving during a simple alkylation? A2: This indicates Pathway B (base-promoted amide hydrolysis) [2]. You are likely using a strong, nucleophilic aqueous base (like NaOH or KOH) to deprotonate your nucleophile. Solution: Replace aqueous bases with sterically hindered, non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) in an anhydrous environment.

    Q3: My reaction looks clean on TLC, but hydrolysis occurs during the aqueous workup. How should I quench the reaction? A3: α -Haloacetamides are highly sensitive to alkaline aqueous solutions, even at room temperature [4]. If you quench a reaction containing residual organic base with plain water, the localized pH spike drives rapid α -hydrolysis. Solution: Quench the reaction with a cold, mildly acidic buffer (e.g., saturated aqueous NH4​Cl or 5% citric acid) to immediately neutralize residual base and keep the aqueous phase pH between 5 and 6.

    Self-Validating Experimental Protocol

    To ensure absolute reproducibility, the following protocol for the α -alkylation of 2-bromo-N-(3-bromophenyl)acetamide is designed as a self-validating system . Each step contains a measurable checkpoint to verify that conditions remain hostile to hydrolysis.

    Protocol: Anhydrous Alkylation with a Secondary Amine

    Step 1: Preparation & Dehydration

    • Action: Dispense 10 mL of anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under an argon atmosphere.

    • Self-Validation Checkpoint: Perform a Karl Fischer titration on the solvent. Proceed only if water content is <50 ppm.

    Step 2: Reaction Assembly

    • Action: Dissolve 1.0 equivalent of 2-bromo-N-(3-bromophenyl)acetamide in the solvent. Cool the reaction flask to 0°C using an ice bath. Add 2.0 equivalents of anhydrous DIPEA.

    • Self-Validation Checkpoint: The solution must remain completely clear. Any cloudiness indicates the precipitation of amine salts, suggesting moisture contamination.

    Step 3: Controlled Addition

    • Action: Add 1.1 equivalents of your target nucleophile (e.g., a secondary amine) dropwise over 15 minutes. Maintain the temperature at 0°C for 1 hour, then allow it to slowly warm to room temperature.

    • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in dry Acetonitrile, and inject into LC-MS. Validation is achieved when the product mass is observed without the presence of the [M+H-79+17] α -hydroxy peak.

    Step 4: Quenching & Aqueous Workup

    • Action: Cool the mixture back to 0°C. Quench by adding 10 mL of cold saturated aqueous NH4​Cl .

    • Self-Validation Checkpoint: Test the aqueous layer with pH paper. The pH must read between 5.0 and 6.0. If the pH is >7, add additional NH4​Cl to prevent workup-induced hydrolysis.

    Step 5: Isolation

    • Action: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at a bath temperature strictly below 35°C to prevent thermal degradation.

    Protocol S1 1. Dehydration KF Titration <50 ppm S2 2. Assembly 0°C, DIPEA Base S1->S2 S3 3. Reaction LC-MS Verification S2->S3 S4 4. Quenching Cold NH4Cl (pH 5-6) S3->S4

    Fig 2: Self-validating anhydrous workflow to prevent hydrolysis during alpha-alkylation reactions.

    References

    • Kinetic Analysis of Haloacetonitrile Stability in Drinking Waters ACS Public
    • 21.7: Chemistry of Amides Chemistry LibreTexts[Link]

    • Amide Hydrolysis Using Acid Or Base Master Organic Chemistry
    • Stability of Newfound Nitrogenous Disinfection By-products Haloacetamides in Drinking Water ResearchG
    Troubleshooting

    characterization of impurities in 2-bromo-N-(3-bromophenyl)acetamide samples

    Welcome to the Technical Support Center for the characterization of impurities in 2-bromo-N-(3-bromophenyl)acetamide samples. As a Senior Application Scientist, I frequently encounter challenges related to the impurity p...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the characterization of impurities in 2-bromo-N-(3-bromophenyl)acetamide samples.

    As a Senior Application Scientist, I frequently encounter challenges related to the impurity profiling of halogenated acetamides. 2-Bromo-N-(3-bromophenyl)acetamide is a highly reactive intermediate synthesized via the acylation of 3-bromoaniline with bromoacetyl bromide[1]. Because both the aromatic and aliphatic bromines present unique reactivity profiles, the synthesis is prone to generating specific process-related impurities.

    This guide provides a self-validating troubleshooting framework, aligning with ICH Q3A guidelines for impurity thresholds[2], to help you identify, quantify, and mitigate these byproducts.

    G SM1 3-Bromoaniline (Starting Material) Product 2-Bromo-N-(3-bromophenyl)acetamide (Target Product) SM1->Product Base, Solvent SM2 Bromoacetyl Bromide (Acylating Agent) SM2->Product Imp1 N,N-bis(2-bromoacetyl)-3-bromoaniline (Over-acylation Impurity) Product->Imp1 Excess SM2 Imp2 N-(3-bromophenyl)-2-((3-bromophenyl)amino)acetamide (Dimeric Impurity) Product->Imp2 Excess SM1 Imp3 N-(3-bromophenyl)-2-hydroxyacetamide (Hydrolysis Impurity) Product->Imp3 H2O / High pH

    Reaction pathways illustrating the synthesis of 2-bromo-N-(3-bromophenyl)acetamide and impurities.

    Quantitative Impurity Profiling Data

    To facilitate rapid identification during LC-MS/MS analysis, the table below summarizes the expected quantitative mass-to-charge (m/z) ratios based on the distinct isotopic signatures of bromine ( 79 Br and 81 Br).

    Impurity NameOriginExpected m/z [M+H]⁺ (Isotopic Ratio)Relative Retention TimeICH Q3A Action Threshold
    3-Bromoaniline Unreacted SM172.0 / 174.0 (1:1)~0.45Quantify & Limit
    N-(3-bromophenyl)-2-hydroxyacetamide Hydrolysis230.0 / 232.0 (1:1)~0.60Identify if >0.10%
    2-Bromo-N-(3-bromophenyl)acetamide Target Product292.0 / 294.0 / 296.0 (1:2:1)1.00N/A
    N,N-bis(2-bromoacetyl)-3-bromoaniline Over-acylation412.0 / 414.0 / 416.0 / 418.0 (1:3:3:1)~1.35Qualify if >0.15%
    N-(3-bromophenyl)-2-((3-bromophenyl)amino)acetamide Dimerization383.0 / 385.0 / 387.0 (1:2:1)~1.50Qualify if >0.15%

    Troubleshooting Guide & FAQs

    Q1: We observe a late-eluting peak with an m/z of 383/385/387[M+H]⁺. What is this, and how do we prevent it? A1: This is the dimeric impurity, N-(3-bromophenyl)-2-((3-bromophenyl)amino)acetamide.

    • Causality: The alpha-bromo group of your target product is highly electrophilic. If unreacted 3-bromoaniline remains in the reaction mixture, its free amine group acts as a nucleophile, displacing the aliphatic bromide via an S N​ 2 mechanism.

    • Mitigation: Ensure a slight stoichiometric excess of bromoacetyl bromide (1.05 eq) and maintain strict low-temperature control (0–5 °C) during addition. This thermodynamic control favors the faster N-acylation over the secondary S N​ 2 displacement.

    Q2: LC-MS shows a cluster of peaks at m/z 412/414/416/418 [M+H]⁺. What causes this over-acylation? A2: The 1:3:3:1 isotopic pattern indicates the presence of three bromine atoms, corresponding to the diacylated impurity, N,N-bis(2-bromoacetyl)-3-bromoaniline.

    • Causality: The amide nitrogen of the newly formed product can undergo a second acylation if a large excess of bromoacetyl bromide is present, especially under strongly basic conditions.

    • Mitigation: Use a weaker base (e.g., sodium bicarbonate instead of triethylamine) or employ a biphasic Schotten-Baumann system to reduce the nucleophilicity of the formed amide.

    Q3: During aqueous workup, a new impurity at m/z 230/232[M+H]⁺ appears. Why? A3: This is N-(3-bromophenyl)-2-hydroxyacetamide, resulting from the hydrolysis of the aliphatic bromide.

    • Causality: The alpha-bromoacetamide moiety is highly sensitive to hydrolysis under alkaline aqueous conditions.

    • Mitigation: Perform aqueous quenching and washing steps at a neutral or slightly acidic pH (pH 5–7). Avoid prolonged exposure to strong aqueous bases like NaOH during the workup phase.

    Q4: How should we address unknown impurities below 0.05% area? A4: According to ICH Q3A guidelines, the reporting threshold for impurities in new drug substances is 0.05%[2]. Impurities below this level do not require structural identification unless they are flagged as unusually potent or mutagenic (e.g., under ICH M7 guidelines).

    Analytical Workflows & Experimental Protocols

    Workflow Sample Crude Sample Preparation HPLC HPLC-UV (Impurity Quantitation) Sample->HPLC LCMS LC-MS/MS (Mass & Fragmentation) Sample->LCMS ICH ICH Q3A Assessment (Threshold Evaluation) HPLC->ICH % Area > 0.05% NMR Preparative LC & NMR (Structural Elucidation) LCMS->NMR Unknown m/z NMR->ICH Structure Confirmed

    Step-by-step analytical workflow for the characterization and qualification of impurities.

    Protocol 1: Self-Validating LC-MS/MS Method for Impurity Profiling

    To accurately profile trace impurities, LC-MS/MS is required due to its high sensitivity and selectivity[3].

    • Sample Preparation: Dissolve 1.0 mg of the crude sample in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50). Spike the sample with 0.1 µg/mL of a known internal standard (e.g., 4-bromoaniline).

    • Chromatographic Conditions:

      • Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm).

      • Mobile Phase A: 0.1% Formic acid in Water (Formic acid replaces phosphoric acid to ensure MS compatibility[4]).

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

      • Gradient: 5% B to 95% B over 15 minutes. Flow Rate: 0.3 mL/min.

    • MS Detection: Electrospray Ionization (ESI) in positive mode. Set the capillary voltage to 3.0 kV and the fragmentor voltage to a low setting (e.g., 70V) to prevent in-source cleavage of the aliphatic bromide.

    • Self-Validation Check: The protocol validates itself through the isotopic signature. If the target peak at RRT 1.00 displays the exact 1:2:1 isotopic cluster at m/z 292/294/296, the ionization conditions are confirmed to be gentle enough. If only m/z 212/214 is observed (indicating the loss of HBr), the method fails validation, and the fragmentor voltage must be lowered.

    Protocol 2: Preparative Isolation for NMR Elucidation

    If an impurity exceeds the ICH Q3A identification threshold (0.10%) and cannot be conclusively identified by MS/MS fragmentation, it must be isolated for NMR[2].

    • Scale-Up: Scale the analytical HPLC gradient to a preparative C18 column (e.g., 21.2 x 250 mm, 5 µm) using a flow rate of 20 mL/min.

    • Fraction Collection: Monitor UV absorbance at 254 nm. Collect the specific peak fraction corresponding to the unknown impurity.

    • Lyophilization: Immediately freeze the collected fractions and lyophilize them to dryness. Crucial causality: Rotary evaporation with heat will induce hydrolysis of the aliphatic bromide in the aqueous mobile phase; lyophilization prevents this degradation.

    • NMR Analysis: Dissolve the dried isolate in DMSO- d6​ . Acquire 1 H and 13 C NMR spectra to definitively map the site of acylation or nucleophilic substitution.

    References

    • Title: Impurity guidelines in drug development under ICH Q3 Source: amsbiopharma.com URL: 2

    • Title: Synthesis and Evaluation of Cryptolepine Analogues for Their Potential as New Antimalarial Agents | Journal of Medicinal Chemistry Source: acs.org URL: 1

    • Title: LC-MS and CE-MS Strategies in Impurity Profiling Source: chimia.ch URL: 3

    • Title: Separation of Acetamide on Newcrom R1 HPLC column Source: sielc.com URL: 4

    Sources

    Optimization

    Technical Support Center: Troubleshooting Over-Alkylation with 2-Bromo-N-(3-bromophenyl)acetamide

    Target Audience: Researchers, scientists, and drug development professionals. Document Purpose: To provide mechanistic insights, troubleshooting strategies, and validated protocols to achieve selective mono-alkylation of...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, scientists, and drug development professionals. Document Purpose: To provide mechanistic insights, troubleshooting strategies, and validated protocols to achieve selective mono-alkylation of primary amines using the highly reactive electrophile 2-bromo-N-(3-bromophenyl)acetamide.

    Core Principles & Causality (FAQ)

    Q1: Why does direct alkylation with 2-bromo-N-(3-bromophenyl)acetamide consistently yield mixtures of secondary and tertiary amines? A: 2-Bromo-N-(3-bromophenyl)acetamide is an α -bromoacetamide, making it an exceptionally potent electrophile[1]. The adjacent carbonyl group stabilizes the SN​2 transition state via π∗−σ∗ orbital overlap, significantly lowering the activation energy for nucleophilic attack[2]. When a primary amine reacts with this electrophile, the resulting secondary amine often retains sufficient nucleophilicity to compete with the starting material[3][4]. This creates a "runaway train" effect where the newly formed secondary amine rapidly consumes the remaining alkylating agent, leading to undesired tertiary amines and quaternary ammonium salts[3][5].

    Q2: How can I manipulate reaction conditions to favor mono-alkylation without changing my synthetic route? A: If you must use direct alkylation, you must rely on statistical control and kinetic differentiation :

    • Stoichiometry & Concentration: Use a massive excess (5 to 10 equivalents) of the primary amine[4]. Add the 2-bromo-N-(3-bromophenyl)acetamide dropwise via a syringe pump to a dilute solution of the amine. This ensures the electrophile is statistically much more likely to encounter an unreacted primary amine than a newly formed product molecule[4].

    • Temperature: Conduct the addition at 0 °C. Lower temperatures help differentiate the activation energies between the first and second alkylation events, slowing down the over-alkylation pathway[4][6].

    Q3: Direct alkylation is still failing to provide pure products. What is the most robust chemical workaround to guarantee mono-alkylation? A: The Fukuyama Amine Synthesis is the gold standard for preventing over-alkylation[7][]. By first protecting the primary amine with a 2-nitrobenzenesulfonyl (nosyl) group, you create a sulfonamide. The strongly electron-withdrawing nosyl group renders the nitrogen weakly acidic (pKa ~10) rather than nucleophilic[7]. In the presence of a mild base, the resulting sulfonamide anion reacts smoothly with 2-bromo-N-(3-bromophenyl)acetamide. The steric bulk and electron-withdrawing nature of the nosyl group completely halt any further alkylation[9]. The nosyl group is then easily removed using a thiol to reveal the pure secondary amine[7].

    Quantitative Strategy Comparison

    To assist in experimental design, the following table summarizes the expected outcomes of different alkylation strategies when utilizing 2-bromo-N-(3-bromophenyl)acetamide.

    StrategyEquivalents of AmineTemperatureOver-Alkylation RiskTypical Yield (Mono-alkylated)
    Standard Direct Alkylation 1.0 - 1.2 eqRoom TempCritical 20 - 40% (Complex Mixture)
    Optimized Direct Alkylation 5.0 - 10.0 eq0 °C to RTModerate 60 - 75%
    Fukuyama Amine Synthesis 1.0 eq50 °C (Alkylation)None 85 - 95%

    Reaction Pathways & Visualizations

    G Primary Primary Amine (Nucleophile) Secondary Secondary Amine (Target Product) Primary->Secondary Alkylation 1 (Desired) Alkylating 2-Bromo-N-(3-bromophenyl)acetamide (Electrophile) Alkylating->Secondary Tertiary Tertiary Amine (Over-alkylation Impurity) Alkylating->Tertiary Quaternary Quaternary Salt (Severe Over-alkylation) Alkylating->Quaternary Secondary->Tertiary Alkylation 2 (Runaway Effect) Tertiary->Quaternary Alkylation 3

    Caption: The "runaway" cascade of amine over-alkylation vs. controlled mono-alkylation.

    Fukuyama Step1 Primary Amine Step2 N-Nosyl Sulfonamide (Non-nucleophilic) Step1->Step2 NsCl Nosyl Chloride (NsCl) Base (e.g., Et3N) NsCl->Step2 Step3 Alkylated N-Nosyl Amine (Over-alkylation Blocked) Step2->Step3 AlkAgent 2-Bromo-N-(3-bromophenyl)acetamide Base (e.g., K2CO3) AlkAgent->Step3 Step4 Pure Secondary Amine (Target Product) Step3->Step4 Deprotect Thiophenol (PhSH) Base (e.g., K2CO3) Deprotect->Step4

    Caption: Workflow of the Fukuyama Amine Synthesis to completely prevent over-alkylation.

    Experimental Protocols

    Protocol A: Optimized Direct Alkylation (Statistical Control)

    Use this protocol when protecting group strategies are not viable due to downstream incompatibilities.

    • Preparation: Dissolve the primary amine (5.0 mmol, 5.0 eq) in 50 mL of anhydrous Dichloromethane (DCM) to create a dilute (0.1 M) solution[4]. Purge the flask with nitrogen and cool to 0 °C using an ice bath.

    • Electrophile Addition: Dissolve 2-bromo-N-(3-bromophenyl)acetamide (1.0 mmol, 1.0 eq) in 20 mL of anhydrous DCM. Load this solution into a syringe pump.

    • Reaction: Add the electrophile solution dropwise to the amine solution at a rate of 5 mL/hour while maintaining vigorous stirring at 0 °C[4].

    • Self-Validation Check: After the addition is complete, analyze the crude mixture via LC-MS. The presence of a mass peak corresponding to the [M+H]+ of the tertiary amine indicates the addition rate was too fast or mixing was insufficient.

    • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM. The massive excess of primary amine must be removed via careful acidic aqueous washes (if the secondary amine product is significantly less basic) or via flash column chromatography.

    Protocol B: Fukuyama Amine Synthesis (Nosyl Protection Strategy)

    Use this protocol for high-yielding, absolute prevention of over-alkylation.

    • Nosyl Protection: Dissolve the primary amine (1.0 mmol, 1.0 eq) in 10 mL of DCM. Add triethylamine (1.5 mmol, 1.5 eq) and cool to 0 °C. Slowly add 2-nitrobenzenesulfonyl chloride (NsCl) (1.1 mmol, 1.1 eq). Stir at room temperature for 2 hours. Wash with water, dry over Na2​SO4​ , and concentrate to yield the N-nosyl sulfonamide[7][9].

    • Alkylation: Dissolve the N-nosyl sulfonamide (1.0 mmol, 1.0 eq) in 10 mL of anhydrous Acetonitrile. Add anhydrous K2​CO3​ (2.0 mmol, 2.0 eq) and 2-bromo-N-(3-bromophenyl)acetamide (1.1 mmol, 1.1 eq). Stir at 50 °C for 4 hours. The nosyl group's steric and electronic profile strictly prevents a second alkylation[7][9]. Filter the inorganic salts and concentrate.

    • Deprotection: Dissolve the crude alkylated intermediate in 10 mL of Acetonitrile. Add thiophenol (2.5 mmol, 2.5 eq) and K2​CO3​ (3.0 mmol, 3.0 eq)[7]. Stir at 50 °C for 2 hours.

    • Self-Validation Check: Monitor the deprotection via TLC (UV active). The visual release of sulfur dioxide gas (mild bubbling) serves as a physical confirmation of the Meisenheimer complex breakdown and successful deprotection[7][9].

    • Isolation: Dilute with 20 mL of water, extract with DCM ( 3×15 mL), dry the organic layers, and purify via silica gel chromatography to isolate the pure secondary amine[7].

    References

    • Avoiding Over-alkylation - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

    • Synthesis of Secondary Amines via Self-Limiting Alkylation - NIH PMC. Available at: [Link]

    • Synthesis and Evaluation of New Antagonists of Bacterial Quorum Sensing in Vibrio harveyi - ResearchGate. Available at: [Link]

    • Fukuyama Amine Synthesis - Chem-Station Int. Ed. Available at: [Link]

    • Fukuyama Amine Synthesis - ResearchGate. Available at: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Managing the Lability of the C-Br Bond in 2-Bromo-N-(3-bromophenyl)acetamide

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-bromo-N-(3-bromophenyl)acetamide .

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-bromo-N-(3-bromophenyl)acetamide .

    To successfully utilize this molecule in bioconjugation, drug development, or assay design, one must understand its dual-halogen nature. The molecule contains two distinct carbon-bromine (C-Br) bonds:

    • The Aromatic C-Br Bond (3-bromophenyl): Highly stable under physiological and standard aqueous conditions. It is generally inert unless subjected to transition-metal catalysis (e.g., Palladium cross-coupling).

    • The Aliphatic α -C-Br Bond (acetamide): A highly labile, soft electrophile designed for nucleophilic substitution (SN 2​ )[1]. Managing the lability of this specific bond is the critical path to preventing premature degradation and ensuring target specificity.

    Below, you will find our comprehensive troubleshooting guide, self-validating protocols, and FAQs to ensure reproducible, high-yield experiments.

    Logical Workflow of C-Br Bond Reactivity

    To understand how to manage the molecule, we must first visualize the competing pathways that dictate the fate of the labile α -C-Br bond.

    Workflow SM 2-Bromo-N-(3-bromophenyl)acetamide (Labile α-C-Br) Cond1 Aqueous Storage (pH > 8.0 or prolonged) SM->Cond1 Water exposure Cond2 Thiol Addition (pH 7.5 - 8.5, Controlled) SM->Cond2 Target protein/GSH Cond3 High pH Assay (pH > 9.0) SM->Cond3 Excess reagent Hydrolysis Hydrolysis (Inactive Hydroxyacetamide) Cond1->Hydrolysis OH⁻ attack (SN2) Conjugate Stable Thioether (Targeted Cys Alkylation) Cond2->Conjugate S⁻ attack (SN2) OffTarget Non-specific Alkylation (Lys/His Cross-reactivity) Cond3->OffTarget N- attack (SN2)

    Logical workflow of 2-bromo-N-(3-bromophenyl)acetamide reactivity pathways based on pH.

    Troubleshooting Guide: Common Experimental Failures
    Issue 1: Rapid loss of compound titer in aqueous stock solutions
    • Root Cause: Premature hydrolysis of the aliphatic C-Br bond.

    • Causality: The α -bromoacetamide group is a soft electrophile whose Lowest Unoccupied Molecular Orbital (LUMO) readily accepts electrons[1]. In aqueous solutions, especially those lacking a buffer or drifting towards basic pH, the hydroxide ion (OH⁻) acts as a nucleophile. It displaces the bromide via an SN 2​ mechanism, converting the active molecule into an inactive hydroxyacetamide.

    • Resolution: Never store the compound in aqueous media. Prepare concentrated stock solutions (e.g., 100 mM) in anhydrous DMSO or DMF and store them at -20°C in the dark. Only spike the compound into aqueous buffers immediately prior to initiating your assay.

    Issue 2: High background or non-specific protein labeling
    • Root Cause: Deprotonation of competing nucleophilic residues due to elevated pH.

    • Causality: The intended target for this molecule is typically a cysteine thiol (pKa ~8.3). However, operating at a pH > 8.5 increases the fraction of deprotonated ϵ -amino groups on lysine and imidazole rings on histidine[2]. These nitrogen-based nucleophiles will outcompete the thiolate anions for the labile α -carbon, leading to off-target alkylation and heterogeneous product mixtures.

    • Resolution: Strictly buffer your reaction between pH 7.5 and 8.0. Additionally, reduce the molar excess of the bromoacetamide reagent; a 5- to 10-fold excess is generally sufficient for complete labeling without forcing off-target reactions[2].

    Issue 3: Incomplete alkylation of target cysteine residues
    • Root Cause: Insufficient thiolate anion concentration or steric hindrance.

    • Causality: The SN 2​ reaction requires the thiol to be in its highly nucleophilic thiolate (S⁻) form[2]. If the buffer pH is too low (< 7.0), the thiol remains protonated (-SH) and is a poor nucleophile, leaving the C-Br bond intact but unreacted.

    • Resolution: Verify the final pH of the reaction mixture post-addition of the compound. If the target cysteine is sterically hindered within a protein fold, consider adding a mild denaturant (e.g., 1-2 M Urea) or elevating the incubation temperature to 37°C, provided the protein remains stable.

    Quantitative Reactivity & Stability Metrics

    To aid in experimental design, the following table summarizes the kinetic fate of the labile α -C-Br bond across different microenvironments.

    Condition / pHDominant NucleophileReaction KineticsPrimary Outcome
    Anhydrous DMSO/DMF NoneStable (Months at -20°C)Preservation of C-Br bond
    Aqueous, pH < 6.0 H₂OVery SlowHigh stability, negligible hydrolysis
    Aqueous, pH 7.5 - 8.5 Thiolate (S⁻)Fast (Optimal)Specific, irreversible thioether formation
    Aqueous, pH > 9.0 Amines (NH₂), OH⁻Fast (Non-specific)Off-target alkylation, rapid hydrolysis
    Step-by-Step Methodology: Controlled Thiol Bioconjugation

    This protocol is designed as a self-validating system . It ensures the lability of the C-Br bond is directed exclusively toward the target thiol, incorporating a quenching step to halt reactivity and a mass spectrometry checkpoint to verify success.

    Objective: Achieve >95% selective alkylation of target thiols while preventing premature hydrolysis.

    Step 1: Reagent Preparation Dissolve 2-bromo-N-(3-bromophenyl)acetamide in anhydrous DMSO to a concentration of 50 mM. Critical: Protect the vial from light and ambient moisture.

    Step 2: Target Reduction Treat the target protein/peptide with 10 mM TCEP (Tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature. Causality: TCEP reduces disulfide bonds to free cysteines but, lacking a thiol group itself, will not compete with the bromoacetamide for the C-Br bond.

    Step 3: Buffer Exchange Exchange the protein into Degassed Alkylation Buffer (50 mM HEPES, 150 mM NaCl, pH 7.8). Causality: A pH of 7.8 optimally balances thiolate formation (enhancing SN 2​ kinetics) while keeping lysine amines protonated and unreactive[2].

    Step 4: Conjugation Add the bromoacetamide stock to the protein solution to achieve a 10-fold molar excess. Mix gently and incubate at room temperature for 2 hours in the dark.

    Step 5: Reaction Quenching (Self-Validation Checkpoint 1) Add β -mercaptoethanol or DTT to a final concentration of 50 mM and incubate for 15 minutes[2]. Causality: The massive excess of small-molecule thiols rapidly consumes any unreacted bromoacetamide, terminating the reaction and preventing off-target alkylation during downstream purification.

    Step 6: MS Validation (Self-Validation Checkpoint 2) Perform LC-MS analysis on the purified conjugate. A successful reaction yields a singular mass shift of +212 Da (representing the addition of the N-(3-bromophenyl)acetamide moiety and the loss of HBr), confirming the labile C-Br bond reacted exactly as engineered.

    Frequently Asked Questions (FAQs)

    Q1: How does the stability of the thioether bond formed by this molecule compare to maleimide-based conjugations? A: The thioether bond formed by the displacement of the α -bromo group is irreversible and highly stable under physiological conditions[3],[2]. In contrast, maleimide-thiol adducts can be thermodynamically unstable and may undergo retro-Michael reactions, leading to premature payload release or transfer to off-target thiols like serum albumin[]. For long-term stability, the bromoacetamide is superior.

    Q2: Will the aromatic bromine (on the 3-bromophenyl ring) react or degrade during my biological assays? A: No. The aromatic C-Br bond is highly stable and does not undergo spontaneous SN 2​ reactions under aqueous or physiological conditions. It requires harsh conditions, strong bases, or transition metal catalysts to become labile. All your handling precautions should focus entirely on protecting the aliphatic α -bromo group.

    Q3: Can I perform the alkylation reaction at a neutral pH (7.0) to maximize the compound's stability against hydrolysis? A: While the C-Br bond is indeed more stable against hydrolysis at pH 7.0, the reaction kinetics with your target thiols will be significantly slower. This is because a much smaller fraction of the cysteine will exist as the reactive thiolate anion (S⁻)[2]. If pH 7.0 must be used to protect a sensitive protein, you must extend the reaction time and carefully monitor the conjugation via LC-MS to ensure completion.

    References
    • A Comparative Guide to the Cross-Reactivity of 2-Bromoacetamide and N-ethylmaleimide Source: benchchem.com URL:3

    • Energy of the Lowest Unoccupied Molecular Orbital, Thiol Reactivity, and Toxicity of Three Monobrominated Water Disinfection Byproducts Source: nih.gov (PMC) URL:1

    • Technical Support Center: Bromoacetamide-Thiol Reactions Source: benchchem.com URL:2

    • Several Ways of Thiol Coupling in ADCs Source: bocsci.com URL:

    Sources

    Optimization

    solvent effects on the reactivity of 2-bromo-N-(3-bromophenyl)acetamide

    Welcome to the Technical Support & Troubleshooting Center for the handling, reactivity, and application of 2-bromo-N-(3-bromophenyl)acetamide . This portal is designed for researchers and drug development professionals u...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support & Troubleshooting Center for the handling, reactivity, and application of 2-bromo-N-(3-bromophenyl)acetamide .

    This portal is designed for researchers and drug development professionals utilizing this highly reactive α -bromoacetamide derivative in nucleophilic substitution (Sₙ2) workflows, such as small-molecule alkylation, cross-coupling, and peptide bioconjugation.

    I. Troubleshooting Guide & FAQs: Solvent-Driven Reactivity

    Q1: Why is my alkylation reaction stalling at ~20% yield when using dichloromethane (DCM) or toluene, even after 24 hours? The Causality: The α -carbon of 2-bromo-N-(3-bromophenyl)acetamide is highly electrophilic, making it a prime target for Sₙ2 nucleophilic attack. However, Sₙ2 reactions proceed through a charge-separated transition state. Non-polar solvents like DCM ( ε=8.9 ) and toluene ( ε=2.4 ) lack the dielectric capacity to stabilize this transition state. Furthermore, they encourage ion-pairing of your nucleophilic salts, reducing their effective nucleophilicity. The Fix: Switch to a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN). These solvents stabilize the transition state and leave the nucleophile "naked" (unsolvated by hydrogen bonds), which drastically lowers the activation energy and can drive the reaction to completion in under 4 hours[1].

    Q2: I am using this compound for cysteine bioconjugation in an aqueous buffer, but the reagent immediately precipitates. How do I maintain solubility without neutralizing its reactivity? The Causality: 2-bromo-N-(3-bromophenyl)acetamide is highly lipophilic. The presence of two heavy bromine atoms and an aromatic ring gives it a high LogP, making it practically insoluble in pure water. The Fix: You must use a miscible polar aprotic co-solvent. Prepare a concentrated stock (e.g., 50 mM) in 100% DMSO or DMF, and spike it into your aqueous buffer immediately before the reaction. Keep the final organic solvent concentration between 5% and 15% (v/v). This ensures the reagent remains in solution while the aqueous buffer (maintained at pH 7.5–8.5) keeps the target cysteine in its highly reactive thiolate form [2].

    Q3: My LC-MS analysis shows significant off-target alkylation (e.g., histidine or lysine modification) and reagent degradation. What solvent parameters are failing? The Causality: This is a dual issue of pH and solvent exposure time. In aqueous solvent mixtures, pH dictates nucleophilicity. If your buffer pH exceeds 8.5, the ε -amino groups of lysine (pKa 10.5) begin to deprotonate and compete with cysteine. Furthermore, prolonged exposure to basic aqueous solvents leads to the hydrolysis of the α -bromoacetamide into a biologically inert α -hydroxyacetamide. The Fix: Strictly buffer your aqueous solvent to pH 8.0 using HEPES or Tris. Quench the reaction with an excess of a sacrificial thiol (like β -mercaptoethanol) after exactly 1 hour to prevent slow, off-target kinetics [2].

    II. Quantitative Data: Solvent Effects on Sₙ2 Reactivity

    The choice of solvent fundamentally alters the thermodynamic landscape of the Sₙ2 reaction. The table below summarizes the expected performance of 2-bromo-N-(3-bromophenyl)acetamide across various solvent classes based on standard nucleophilic substitution profiles [1].

    SolventClassificationDielectric Constant ( ε )Solvation of NucleophileTypical Sₙ2 YieldReaction Time
    DMSO Polar Aprotic46.7Weak (Naked Anion)> 85% 2 – 4 hours
    MeCN Polar Aprotic37.5Weak (Naked Anion)80 – 90% 2 – 6 hours
    Water / Buffer Polar Protic80.1Strong (H-Bonding)Variable (pH dependent)1 – 12 hours
    THF Polar Ether7.6Moderate~ 46%24 hours
    Toluene Non-polar2.4Strong Ion-Pairing~ 25%24 hours
    DCM Non-polar8.9Strong Ion-Pairing~ 21%24 hours

    III. Mechanistic Workflow & Visualization

    The diagram below illustrates how polar aprotic solvents accelerate the Sₙ2 pathway by stabilizing the transition state while preventing the nucleophile from being trapped in a hydrogen-bonded solvent cage.

    G Nuc Nucleophile (e.g., R-S⁻) TS Sₙ2 Transition State [Nuc···CH₂···Br]⁻ Nuc->TS Sub 2-Bromo-N-(3-bromophenyl) acetamide Sub->TS Prod Alkylated Product + Br⁻ TS->Prod Solv Polar Aprotic Solvent (DMSO / MeCN) Leaves Nuc unsolvated Solv->TS Lowers Activation Energy

    Sₙ2 pathway of 2-bromo-N-(3-bromophenyl)acetamide accelerated by polar aprotic solvents.

    IV. Validated Experimental Methodologies

    To ensure trustworthiness, the following protocols are designed as self-validating systems , incorporating analytical checkpoints to verify success at critical stages.

    Protocol A: Small-Molecule Thiol Alkylation (Organic Phase)

    Use this protocol for synthesizing thioether derivatives in a pure organic solvent system.

    • Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Argon).

    • Solvent & Solute Loading: Dissolve 1.0 equivalent of the target thiol in anhydrous MeCN (0.2 M concentration).

    • Base Addition: Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Stir for 15 minutes at room temperature to generate the thiolate nucleophile.

    • Electrophile Addition: Dissolve 1.1 equivalents of 2-bromo-N-(3-bromophenyl)acetamide in a minimal volume of MeCN. Add this dropwise to the reaction mixture to prevent localized exothermic spikes.

    • Self-Validation Checkpoint 1 (TLC): After 2 hours, sample the reaction. Run a TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the UV-active starting material spot confirms the kinetic efficiency of the polar aprotic solvent.

    • Workup: Filter the K₂CO₃ salts. Concentrate the solvent under reduced pressure. Partition the residue between Ethyl Acetate and Brine to remove residual polar byproducts. Dry the organic layer over Na₂SO₄ and concentrate to yield the product [3].

    Protocol B: Peptide/Protein Cysteine Bioconjugation (Aqueous/Organic Mix)

    Use this protocol for labeling cysteine residues on biological macromolecules.

    • Buffer Preparation: Prepare a 50 mM HEPES buffer, pH 8.0. Do not use PBS if trace heavy metals are present, as they can oxidize cysteines.

    • Protein Reduction: Treat the protein (10 µM) with 10 equivalents of TCEP for 30 minutes to ensure all cysteines are reduced. Self-Validation: TCEP does not contain a thiol, so it will not compete with your bromoacetamide.

    • Reagent Stock: Prepare a fresh 10 mM stock of 2-bromo-N-(3-bromophenyl)acetamide in 100% LC-MS grade DMSO.

    • Conjugation: Add the DMSO stock to the protein solution to achieve a 10-fold molar excess of the reagent. Ensure the final DMSO concentration is exactly 10% (v/v) to maintain solubility without denaturing the protein.

    • Incubation & Quenching: Incubate at room temperature for 1 hour in the dark. Quench the reaction by adding a 50-fold excess of β -mercaptoethanol.

    • Self-Validation Checkpoint 2 (LC-MS): Run the quenched mixture on an intact mass LC-MS system. You should observe a mass shift corresponding to the exact molecular weight of the acetamide adduct minus the bromine atom.

    V. References

    • Trifluoromethylthiolation of Hindered α -Bromoamides with Nucleophilic Trifluoromethylthiolating Reagents The Journal of Organic Chemistry - ACS Publications[Link]

    • In silico and in vitro analysis of a new potential antifungal substance, 2-Bromo-N-phenylacetamide, against invasive candidiasis isolates SciELO (Scientific Electronic Library Online)[Link]

    Troubleshooting

    base selection for reactions involving 2-bromo-N-(3-bromophenyl)acetamide to minimize elimination

    Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing low yields, complex mixtures, or complete degradation when attempting nucleophilic substit...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing low yields, complex mixtures, or complete degradation when attempting nucleophilic substitutions (SN2) on α-haloamides.

    2-bromo-N-(3-bromophenyl)acetamide is a deceptively complex electrophile. While it appears to be a straightforward substrate for amination or etherification, the unique electronic environment created by the 3-bromophenyl ring makes it highly susceptible to base-promoted side reactions. This guide provides the mechanistic causality behind these failures and establishes a self-validating framework for selecting the correct base to minimize elimination and degradation.

    Mechanistic Insight: The Causality of Elimination

    To troubleshoot this reaction, we must first understand why it fails. The failure modes are dictated by two highly acidic sites on the molecule:

    • The Amide N-H: The electron-withdrawing inductive effect of the 3-bromophenyl group lowers the pKa of the amide proton (pKa ~15). If a strong base is used, this proton is abstracted, forming an aza-enolate. This intermediate rapidly undergoes intramolecular cyclization, expelling the bromide ion to form a highly strained α-lactam (aziridinone) . This α-lactam is unstable and will rapidly polymerize or hydrolyze, destroying your starting material[1].

    • The α-Carbon Protons: The protons adjacent to the carbonyl and the bromide are also highly acidic. Strong bases can abstract these protons, leading to ketene formation via dehydrohalogenation (elimination of HBr) or unwanted α-substitution pathways[2].

    Because of these competing pathways, α-bromoacetamides are notorious for causing high failure rates in complex library syntheses, such as PROTAC linker development, when base selection is not rigorously controlled[3].

    MechanisticPathways Substrate 2-bromo-N-(3-bromophenyl)acetamide (Electrophile) Desired SN2 Substitution (Target Aminoacetamide) Substrate->Desired Mild Base (DIPEA) + Nucleophile AlphaLactam Amide Deprotonation (Alpha-Lactam / Degradation) Substrate->AlphaLactam Strong Base (NaH) Deprotonates N-H Elimination Alpha-Proton Abstraction (Ketene Formation) Substrate->Elimination Strong Base / Heat Deprotonates C-H

    Caption: Mechanistic divergence of 2-bromo-N-(3-bromophenyl)acetamide under basic conditions.

    Troubleshooting FAQs

    Q: Why does my reaction yield a complex black tar when I use NaH or KOtBu? A: You are over-deprotonating the substrate. Strong bases like Sodium Hydride (NaH) or Potassium tert-Butoxide (KOtBu) immediately deprotonate the amide N-H. The resulting anion attacks the α-carbon, ejecting the bromide to form an α-lactam. This highly strained three-membered ring rapidly undergoes ring-opening polymerization, resulting in the intractable tar you observe.

    Q: I am attempting an SN2 displacement with a secondary amine. Which base will give me the highest conversion without elimination? A: N,N-Diisopropylethylamine (DIPEA) is the optimal choice. Its conjugate acid has a pKa of ~10.5, which is strong enough to mop up the HBr generated during the SN2 reaction, but far too weak to deprotonate the amide N-H. Furthermore, its massive steric bulk prevents it from acting as a nucleophile.

    Q: Can I use Triethylamine (Et3N) instead of DIPEA? A: It is highly discouraged. While Et3N has a similar pKa to DIPEA, it lacks sufficient steric hindrance. Et3N will actively compete with your desired nucleophile, attacking the α-bromoacetamide to form a stable, unreactive quaternary ammonium salt.

    Q: My LC-MS shows a major byproduct with a mass corresponding to[M - 79] or [M - 81]. What is happening? A: This mass signature indicates the exact loss of HBr (Bromine isotopes 79 and 81). This is the analytical fingerprint of either ketene formation (via α-proton elimination) or α-lactam formation[2]. You must immediately switch to a milder base and lower your reaction temperature to 0 °C during the initial addition.

    Base Selection Matrix for α-Bromoacetamides

    To simplify your experimental design, consult the following matrix when planning substitutions on 2-bromo-N-(3-bromophenyl)acetamide.

    BasepKa (Conjugate Acid)NucleophilicityElimination / Degradation RiskApplication Scientist Recommendation
    NaH / KOtBu 17.0 - 35.0Low to ModerateCritical (Forms α-lactam/ketene)Strongly discouraged for this substrate.
    Et₃N 10.7ModerateHigh (Forms quaternary salts)Avoid; competes with the desired nucleophile.
    K₂CO₃ (Anhydrous) 10.3LowModerate (Hydrolysis risk if wet)Acceptable for robust, non-precious amines.
    DIPEA 10.5Very LowLow (Sterically hindered)Optimal choice for most SN2 substitutions.
    2,6-Lutidine 6.7Very LowVery Low Excellent for highly reactive or sensitive systems.

    Self-Validating Experimental Protocol

    To ensure reproducibility and prevent the loss of valuable starting materials, use the following self-validating protocol for the SN2 amination of 2-bromo-N-(3-bromophenyl)acetamide. This protocol builds in analytical checkpoints so the system validates its own integrity before proceeding to the next step.

    Phase 1: Preparation & System Purging
    • Flame-dry a reaction vial equipped with a magnetic stir bar under a steady stream of Argon.

    • Add 2-bromo-N-(3-bromophenyl)acetamide (1.0 equiv) to the vial.

    • Dissolve the substrate in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration. (Causality: MeCN is a polar aprotic solvent that accelerates SN2 kinetics while remaining inert to the substrate).

    Phase 2: Base Addition & Validation
    • Cool the solution to 0 °C using an ice-water bath.

    • Add DIPEA (1.5 equiv) dropwise.

    • Self-Validation Checkpoint 1: Stir for 10 minutes at 0 °C, then pull a 5 µL aliquot. Dilute in LC-MS grade MeOH and inject.

      • Pass: The LC-MS shows only the intact starting material mass [M+H]⁺ ~292/294.

      • Fail: If you observe [M - 79] or [M - 81], your DIPEA is contaminated with stronger bases, or your system is too warm. Abort and acquire fresh reagents.

    Phase 3: Nucleophile Addition
    • Slowly add your amine nucleophile (1.1 equiv) dropwise over 5 minutes. (Causality: Slow addition prevents localized exothermic spikes that could provide the activation energy for elimination).

    • Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 to 12 hours.

    Phase 4: Reaction Quench & Final Validation
    • Self-Validation Checkpoint 2: Pull a second LC-MS aliquot. You should observe the complete consumption of the starting material and the appearance of the product mass. If unreacted starting material remains, do not add more base; add 0.2 equiv of the nucleophile.

    • Quench the reaction by adding saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    ProtocolWorkflow Step1 1. Reagent Prep Dry MeCN, DIPEA (1.5 eq) Step2 2. Electrophile Addition Add Bromoacetamide at 0°C Step1->Step2 Step3 3. Nucleophile Addition Dropwise addition Step2->Step3 Step4 4. Reaction Incubation Warm to RT, 4-12 hours Step3->Step4 Step5 5. In-Process Validation LC-MS: Check M+H vs M-Br Step4->Step5

    Caption: Step-by-step self-validating workflow for minimizing elimination during SN2 substitution.

    References

    • Chapter 23. Carbonyl Alpha Substitution Reactions. Michigan State University (MSU) Chemistry. 2

    • Synthesis and characterization of new 2-(alkylamino)acetamides. ResearchGate. 1

    • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate. 3

    Sources

    Optimization

    analytical methods for detecting degradation products of 2-bromo-N-(3-bromophenyl)acetamide

    Welcome to the Analytical Technical Support Center. is a reactive haloacetamide derivative widely utilized as an electrophilic probe and intermediate in drug development[1].

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Analytical Technical Support Center. is a reactive haloacetamide derivative widely utilized as an electrophilic probe and intermediate in drug development[1]. Because it contains both an activated aliphatic bromine and an amide bond, it presents unique stability challenges—most notably, a high susceptibility to basic and neutral hydrolysis[2].

    This portal provides researchers with field-proven, self-validating protocols, mechanistic insights, and troubleshooting guides to accurately quantify its degradation products without introducing sample-preparation artifacts.

    Degradation Pathways & Predictive Analytics

    To develop a robust analytical method, you must first understand the intrinsic reactivity of the molecule. The degradation of 2-bromo-N-(3-bromophenyl)acetamide is driven by two primary mechanisms:

    • Aliphatic Halogen Displacement (Rapid): The highly electrophilic alpha-carbon is primed for nucleophilic attack. Even in neutral or mildly basic aqueous solutions, hydroxide ions readily displace the aliphatic bromide ion to form 2-hydroxy-N-(3-bromophenyl)acetamide [2]. Causality: The adjacent carbonyl group withdraws electron density, making the alpha-carbon highly electrophilic and the bromide an excellent leaving group.

    • Amide Bond Cleavage (Slow/Extreme Stress): Under more severe acidic or basic stress, the amide bond itself hydrolyzes, yielding 3-bromoaniline and bromoacetic acid [3]. The aromatic bromine remains stable under these conditions due to the strength of the sp2 carbon-halogen bond, though it may be susceptible to photolytic debromination under intense UV exposure.

    G Parent 2-bromo-N-(3-bromophenyl)acetamide (Parent API) Stress ICH Q1A(R2) Forced Degradation (pH, Temp, Light) Parent->Stress Prep Quenching & Sample Prep (Cold Acetonitrile, 4°C) Parent->Prep Control (T=0) Deg1 Aliphatic Br Hydrolysis (2-hydroxy-N-(3-bromophenyl)acetamide) Stress->Deg1 Mild Base/Heat Deg2 Amide Cleavage (3-bromoaniline + Bromoacetic acid) Stress->Deg2 Strong Acid/Base Deg1->Prep Deg2->Prep LCMS UHPLC-ESI-MS/MS Analysis (Polar-embedded C18) Prep->LCMS

    Workflow for forced degradation and LC-MS/MS analysis of 2-bromo-N-(3-bromophenyl)acetamide.

    Core Analytical Workflows

    Protocol A: Self-Validating Forced Degradation Study

    To establish a stability-indicating method, forced degradation must be conducted according to the [4][5]. This protocol utilizes a self-validating quenching mechanism to ensure degradants are from the stressor, not the sample prep.

    Step-by-Step Methodology:

    • Stock Preparation: Dissolve the parent API in anhydrous LC-MS grade acetonitrile to a concentration of 1 mg/mL. Causality: Avoiding aqueous stock solutions prevents premature hydrolysis before the assay begins.

    • Hydrolytic Stress (Base): Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 N NaOH. Incubate at 25°C for exactly 2 hours.

    • Hydrolytic Stress (Acid): Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 N HCl. Incubate at 40°C for 24 hours.

    • Quenching (Critical Step): Neutralize acid/base samples immediately with equivalent volumes of 0.1 N NaOH or HCl. Immediately dilute 1:10 in ice-cold quenching solvent (95% Acetonitrile / 5% Water + 0.1% Formic Acid). Causality: Haloacetamides decompose rapidly at high pH[2]. The cold organic solvent and acidic pH arrest nucleophilic attack, locking the degradation profile.

    • System Validation (T=0 Control): Prepare a control sample by adding the quenching solvent before the stressor. If degradants appear in this T=0 sample, your autosampler temperature is too high or your quenching was too slow.

    Protocol B: UHPLC-MS/MS Method for Degradant Identification

    Because the degradation products span a wide range of polarities and ionization preferences, a specialized LC-MS/MS setup is required[6].

    Step-by-Step Methodology:

    • Column Selection: Install a Polar-Embedded C18 column (e.g., Waters Acquity HSS T3, 2.1 x 100 mm, 1.8 µm). Causality: Bromoacetic acid is highly polar and will elute in the void volume of standard C18 columns, causing severe ion suppression. A polar-embedded phase retains polar acids while still resolving the hydrophobic parent compound.

    • Mobile Phase:

      • Solvent A: 10 mM Ammonium Formate in Water (pH 3.0).

      • Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B hold for 1 min, ramp to 95% B over 7 mins, hold 2 mins, re-equilibrate for 3 mins.

    • Ionization (ESI Polarity Switching): Configure the MS to rapidly switch between positive and negative modes. Causality: 3-bromoaniline ionizes optimally in positive mode (amine protonation), whereas bromoacetic acid requires negative mode (carboxylic acid deprotonation) for detection.

    Quantitative Data & Stability Parameters

    Table 1: Expected Degradation Products and LC-MS Parameters

    Analyte Monoisotopic Mass ESI Mode Precursor Ion (m/z)* Product Ions (m/z) Relative Retention
    2-bromo-N-(3-bromophenyl)acetamide 290.89 Positive 291.9 / 293.9 / 295.9 198.0, 170.0 1.00
    2-hydroxy-N-(3-bromophenyl)acetamide 228.97 Positive 229.9 / 231.9 198.0, 170.0 0.75
    3-bromoaniline 170.97 Positive 171.9 / 173.9 154.9, 91.0 0.85

    | Bromoacetic acid | 137.93 | Negative | 136.9 / 138.9 | 79.0, 81.0 | 0.15 |

    *Note: Bromine-containing compounds exhibit characteristic isotopic clusters. A mono-brominated species shows a 1:1 doublet (due to ^79Br and ^81Br), while the di-brominated parent shows a 1:2:1 triplet.

    Table 2: ICH Q1A(R2) Recommended Storage Conditions for Stability Testing [5]

    Study Type Storage Condition Minimum Time Period Covered by Data
    Long-term 25°C ± 2°C / 60% RH ± 5% RH 12 months
    Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 months

    | Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

    Troubleshooting & FAQs

    Q1: I am seeing 2-hydroxy-N-(3-bromophenyl)acetamide in my Time=0 (Control) samples. Is my API batch already degraded? A: Not necessarily. Haloacetamides are highly reactive and can undergo artifactual hydrolysis during sample preparation if left sitting in aqueous diluents at room temperature[2]. Troubleshooting: Prepare your samples in anhydrous organic solvents and only dilute with the aqueous mobile phase immediately prior to injection. Ensure your autosampler is strictly maintained at 4°C.

    Q2: The MS spectra for the parent peak shows a cluster of three masses separated by 2 Da (m/z 292, 294, 296). Is this a co-eluting impurity? A: No, this is the expected isotopic signature. 2-bromo-N-(3-bromophenyl)acetamide contains two bromine atoms. Bromine naturally exists as two isotopes, ^79Br and ^81Br, in a nearly 50:50 ratio. A dibrominated species will present a classic 1:2:1 isotopic cluster corresponding to [^79Br,^79Br],[^79Br,^81Br], and [^81Br,^81Br]. You can use this isotopic pattern as a diagnostic tool to confirm whether a degradant has lost one or both bromine atoms.

    Q3: During LC-MS analysis, I observe a peak with the exact mass of 3-bromoaniline, but it perfectly co-elutes with the parent drug. What is happening? A: You are observing in-source fragmentation. The amide bond of the parent molecule can cleave within the electrospray ionization (ESI) source due to excessive collision energy or cone voltage, generating 3-bromoaniline as a fragment ion rather than a true chromatographic degradant. Troubleshooting: Reduce the fragmentor voltage or declustering potential on your mass spectrometer. True degradation products will be chromatographically separated from the parent peak.

    Q4: Bromoacetic acid is not retaining on the column and elutes in the void volume, causing severe ion suppression. How can I fix this? A: Bromoacetic acid is a small, highly polar organic acid. Standard C18 columns lack the retentivity for such polar analytes[6]. Troubleshooting: Ensure your Mobile Phase A is sufficiently acidic (pH < 3.0) to fully protonate the carboxylic acid, thereby increasing its hydrophobicity. If using a standard C18 fails, switch to the polar-embedded stationary phase recommended in Protocol B, or utilize Hydrophilic Interaction Liquid Chromatography (HILIC).

    References

    • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

    • Title: The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water Source: ResearchGate / Water Research URL: [Link]

    • Title: Kinetic Analysis of Haloacetonitrile Stability in Drinking Waters Source: ACS Publications / Environmental Science & Technology URL: [Link]

    • Title: Applications of LC-MS Methodology: In the Development of Pharmaceuticals Source: ResearchGate URL: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting the Synthesis of 2-Bromo-N-(3-bromophenyl)acetamide

    From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. The synthesis of alpha-bromoacetamides, specifically the acylation of 3-bromoaniline to form 2-bromo-N-(3-bromophenyl)acetamide,...

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    Author: BenchChem Technical Support Team. Date: March 2026

    From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. The synthesis of alpha-bromoacetamides, specifically the acylation of 3-bromoaniline to form 2-bromo-N-(3-bromophenyl)acetamide, is a foundational transformation in drug development[1]. However, it is a reaction governed entirely by thermodynamics and kinetics. Bromoacetyl bromide is an exceptionally aggressive electrophile. Without strict temperature control, the reaction rapidly diverges into catastrophic side reactions, destroying both yield and purity[2].

    This guide is designed to move beyond basic recipes. Here, we break down the causality of reaction failures and provide a self-validating, field-proven methodology to ensure your synthesis succeeds on the first attempt.

    Troubleshooting & FAQs: The Causality of Failure

    Q1: My reaction mixture turns dark brown/black immediately upon adding bromoacetyl bromide, and my final yield is <30%. What is happening? The Causality: You are observing the thermal decomposition of your acylating agent. The acylation of an amine is highly exothermic. If your addition rate exceeds the cooling capacity of your system, localized temperature spikes occur. At elevated temperatures (>10 °C) in the presence of an acid scavenger (like triethylamine or potassium carbonate), bromoacetyl bromide undergoes rapid dehydrohalogenation[3]. This eliminates HBr to form a highly reactive bromoketene intermediate. These ketenes instantly polymerize or react with trace moisture, turning the solution dark and consuming your reagent before it can react with the 3-bromoaniline. The Fix: The internal temperature must be strictly maintained between 0 °C and 5 °C during the entire addition phase.

    Q2: LC-MS analysis of my crude product shows a massive impurity with a mass roughly 120 Da higher than my desired product. How do I prevent this? The Causality: You have synthesized the dialkylation impurity: N,N-bis(bromoacetyl)-3-bromoaniline. While the secondary amide product is less nucleophilic than the primary amine starting material due to resonance, it can still act as a nucleophile if the kinetic energy of the system is too high. Elevated temperatures and rapid addition of bromoacetyl bromide drive this secondary nucleophilic attack (over-acylation)[2]. The Fix: This is a classic kinetic vs. thermodynamic control issue. Keeping the temperature strictly at 0–5 °C freezes out the activation energy required for the second acylation.

    Q3: My product degrades during the workup phase. How should I properly quench the reaction? The Causality: Bromoacetyl bromide and the resulting alpha-bromoacetamide are highly sensitive to hydrolysis[4]. If unreacted bromoacetyl bromide is left in the mixture and quenched with warm water, it violently generates hydrobromic acid (HBr) and bromoacetic acid. This sudden drop in pH, combined with heat, can catalyze the hydrolysis of your newly formed amide bond. The Fix: Quench the reaction while it is still ice-cold using a cold, mild aqueous base (like saturated NaHCO₃) to safely neutralize residual acid without generating excess heat.

    Standard Operating Procedure (SOP): Temperature-Controlled Acylation

    This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

    Step 1: System Preparation & Moisture Exclusion

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an internal thermometer, a dropping funnel, and a nitrogen inlet.

    • Causality: Moisture causes aggressive degradation of bromoacetyl bromide into bromoacetic acid and HBr[4].

    Step 2: Substrate Dissolution

    • Add 3-bromoaniline (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) to anhydrous dichloromethane (DCM) (10 mL per gram of amine).

    • Pro-Tip: Using heterogeneous K₂CO₃ instead of soluble triethylamine keeps the local concentration of active base low in solution, further suppressing ketene formation.

    Step 3: Critical Cooling (Validation Step)

    • Submerge the flask in an ice-water bath.

    • Validation:Stop and wait. Do not proceed until the internal thermometer reads exactly 0 °C to 2 °C .

    Step 4: Acylating Agent Preparation

    • In the dropping funnel, prepare a solution of bromoacetyl bromide (1.05 equiv) diluted in anhydrous DCM (equal volume to the bromide). Dilution mitigates localized concentration and heat spikes during addition.

    Step 5: Temperature-Controlled Addition

    • Begin dropwise addition of the bromoacetyl bromide solution.

    • Validation: Monitor the internal thermometer continuously. Adjust the drip rate so that the internal temperature never exceeds 5 °C . If it hits 5 °C, stop the addition and let it cool.

    Step 6: Maturation

    • Once addition is complete, maintain the reaction at 0–5 °C for 1 hour. Then, remove the ice bath and allow the mixture to slowly warm to room temperature (approx. 20 °C) over 2 hours to ensure complete conversion.

    Step 7: Cold Quench & Isolation

    • Cool the mixture back to 5 °C. Quench by slowly adding ice-cold saturated aqueous NaHCO₃. Separate the organic layer, wash with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temperature < 30 °C) to afford the pure product.

    Quantitative Data: Temperature Impact Matrix

    The following table summarizes the direct impact of addition temperature on the reaction profile, demonstrating why thermal control is non-negotiable.

    Addition Temperature (°C)Yield (%)Purity (LC-MS, %)Dialkylation Impurity (%)Visual Observation
    0 – 5 (Optimal) 85 – 92> 98< 1Pale yellow liquid
    10 – 15 (Marginal) 60 – 70858 – 10Dark yellow/orange
    > 20 (Failure) < 30< 50> 25Dark brown/black

    Mechanistic Pathway Visualization

    The diagram below illustrates the kinetic pathways of the reaction. The desired pathway (green) is kinetically favored only at low temperatures. Elevated temperatures unlock the activation barriers for the undesired thermodynamic and degradation pathways (red).

    ReactionPathway SM 3-Bromoaniline + Bromoacetyl Bromide Cond_Good Strictly 0-5 °C Controlled Addition SM->Cond_Good Cond_Bad Elevated Temp (>10 °C) Rapid Addition SM->Cond_Bad Prod 2-Bromo-N-(3-bromophenyl)acetamide (Desired Product) Cond_Good->Prod Kinetic Control Decomp Ketene Formation & Decomposition Cond_Bad->Decomp Dehydrohalogenation Dialkyl N,N-bis(bromoacetyl)-3-bromoaniline (Dialkylation Impurity) Cond_Bad->Dialkyl Over-acylation Prod->Dialkyl Excess Reagent at High Temp

    Reaction pathways showing temperature-dependent decomposition and dialkylation.

    References

    • National Institutes of Health (PMC). "Synthesis and Antiproliferative Activities of Benzimidazole-Based Sulfide and Sulfoxide Derivatives." URL:[Link]

    • Thieme Connect. "Product Class 1: Ketene." Science of Synthesis. URL:[Link]

    Sources

    Optimization

    Technical Support Center: Isolating Pure 2-bromo-N-(3-bromophenyl)acetamide

    Welcome to the technical support resource for researchers engaged in the synthesis of 2-bromo-N-(3-bromophenyl)acetamide. This guide provides in-depth, field-tested answers to common challenges encountered during the pos...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support resource for researchers engaged in the synthesis of 2-bromo-N-(3-bromophenyl)acetamide. This guide provides in-depth, field-tested answers to common challenges encountered during the post-reaction work-up and purification phases. Our goal is to equip you with the knowledge to not only follow protocols but to understand the causality behind each step, enabling you to troubleshoot and optimize your process effectively.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: My reaction is complete (confirmed by TLC), but the mixture is a thick slurry. How should I proceed with the aqueous work-up?

    A: A thick slurry at the end of the acylation reaction is common. It typically consists of the desired product, precipitated byproduct salts (e.g., triethylammonium bromide or pyridinium bromide), and the reaction solvent. Direct quenching with water can sometimes lead to the product crashing out in an unmanageable way or trapping impurities.

    Recommended Procedure:

    • Dilution: Before quenching, dilute the reaction mixture with an additional volume of the reaction solvent (e.g., Dichloromethane - DCM). This ensures the product remains dissolved, making the subsequent extraction more efficient.

    • Aqueous Wash: Transfer the diluted mixture to a separatory funnel.

    • Acid Wash (Optional but Recommended): First, wash the organic layer with a dilute acid like 1M HCl. This crucial step removes any unreacted 3-bromoaniline starting material by converting it into its water-soluble hydrochloride salt.

    • Base Wash: Next, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes any remaining acidic byproducts, such as the hydrobromide salt formed during the reaction.[1]

    • Brine Wash: Finally, wash with brine (saturated aqueous NaCl). This step helps to remove residual water from the organic layer and aids in breaking any emulsions that may have formed.[2]

    • Drying: Dry the isolated organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[3]

    Q2: I've formed a persistent emulsion during the extraction process. How can I resolve this?

    A: Emulsions are a common frustration, often caused by fine particulate matter or surfactants at the aqueous-organic interface.

    Troubleshooting Steps:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

    • Add Brine: As mentioned above, adding a significant volume of brine is the most common and effective method.[2] The increased ionic strength of the aqueous layer helps to force the separation.

    • Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking.

    • Filtration: In stubborn cases, you can filter the entire emulsion through a pad of Celite or glass wool. This can physically disrupt the emulsion-stabilizing particles.

    • Solvent Addition: Adding a small amount of a different solvent can sometimes alter the phase dynamics enough to break the emulsion.

    Q3: My crude product is a sticky, brown oil, but the literature reports a solid. What should I do?

    A: An oily product usually indicates the presence of impurities that are depressing the melting point and inhibiting crystallization. The goal is to induce crystallization or purify the compound through other means.

    Recommended Strategies:

    • Trituration: This is the first and simplest method to try. Add a small amount of a solvent in which your product is expected to be poorly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). Stir the oil vigorously with a spatula, scratching the side of the flask. This mechanical action can induce nucleation and cause the product to solidify.

    • Solvent-Antisolvent Crystallization: Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, acetone, or DCM). Then, slowly add a non-polar "anti-solvent" (e.g., hexanes or pentane) dropwise until the solution becomes cloudy.[4] Warm the mixture slightly until it becomes clear again, and then allow it to cool slowly.

    • Seeding: If you have a tiny crystal of pure product from a previous batch, add it to the supersaturated solution to initiate crystallization.[5]

    If these methods fail, the impurity load is likely too high, and purification by column chromatography is necessary before attempting recrystallization again.

    Q4: What is the best method for purifying the crude 2-bromo-N-(3-bromophenyl)acetamide? Recrystallization or Column Chromatography?

    A: The choice depends on the purity of your crude material, which can be assessed by Thin-Layer Chromatography (TLC).

    • Recrystallization: This is the preferred method if the crude product is relatively clean (i.e., one major product spot on TLC with minor, fast-running, or baseline impurities). It is efficient for removing small amounts of impurities and provides high-purity crystalline material suitable for final analysis.[6][7]

    • Column Chromatography: This is necessary when the crude product contains significant impurities with similar polarity to the desired product (i.e., TLC spots with close Rf values).[8] While more time-consuming, it offers superior separation.

    Experimental Protocol: Recrystallization
    • Solvent Selection: The key is to find a solvent system where the product is highly soluble when hot but poorly soluble when cold.[7] See the table below for starting points.

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hotplate) with stirring until the solid just dissolves.

    • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

    • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period, as slow cooling promotes the formation of larger, purer crystals.

    • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]

    • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[9]

    • Drying: Dry the crystals under vacuum to remove all traces of solvent.

    Recrystallization Solvent SystemRationale & Comments
    Ethanol/Water Good for moderately polar compounds. Dissolve in hot ethanol, then add hot water dropwise until cloudiness persists. Re-heat to clarify and cool.
    Ethyl Acetate/Hexanes A very common and effective system. Dissolve in a minimum of hot ethyl acetate, then add hexanes as the anti-solvent.[2]
    Isopropanol A single-solvent system that can be effective.[2]
    Toluene Can be effective for aromatic compounds, but its high boiling point requires careful handling.
    Q5: My TLC plate shows two spots with very similar Rf values after the work-up. What could the second spot be, and how do I separate them?

    A: Two closely-running spots suggest the presence of an impurity with polarity very similar to your product. Potential identities include:

    • Unreacted Starting Material (3-bromoaniline): While the acid wash should remove most of it, some may persist. 3-bromoaniline is more polar and should have a slightly lower Rf than the product in many solvent systems.

    • Hydrolysis Product: If the reaction or work-up conditions were too harsh (e.g., prolonged exposure to strong acid or base), the amide bond could hydrolyze, regenerating 3-bromoaniline.[10][11]

    • Isomeric Impurity: If the starting 3-bromoaniline was contaminated with 2- or 4-bromoaniline, you would form the corresponding isomeric acetamide product.

    Separation Strategy: This scenario requires optimization of your purification technique.

    • For TLC: Try a different solvent system. Using a more polar or less polar eluent can often increase the separation between spots. For example, if you are using 3:1 Hexanes:Ethyl Acetate, try 5:1 or 2:1 to see if the resolution improves.

    • For Column Chromatography: A gradient elution is highly recommended.[2] Start with a low-polarity mobile phase (e.g., 100% hexanes) and gradually increase the proportion of the polar solvent (e.g., ethyl acetate). This will help to first elute the less polar impurities, followed by your product, and finally the more polar impurities, providing a much better separation than an isocratic (constant solvent mixture) elution.

    Visualization of Workflows

    Standard Work-up & Purification Workflow

    A Completed Reaction Mixture B Dilute with DCM A->B C Transfer to Separatory Funnel B->C D Wash with 1M HCl C->D E Wash with sat. NaHCO3 D->E F Wash with Brine E->F G Dry over Na2SO4 F->G H Filter & Concentrate G->H I Crude Product H->I J Assess Purity (TLC) I->J K Recrystallization J->K High Purity L Column Chromatography J->L Significant Impurities M Pure Product K->M L->M

    Caption: General experimental workflow for work-up and purification.

    Troubleshooting Logic: Oily Crude Product

    A Crude Product is an Oil B Triturate with Hexanes or Ether A->B C Solid Forms? B->C D Filter & Dry C->D Yes E Try Solvent/Anti-solvent Crystallization C->E No F Crystals Form? E->F F->D Yes G Purify via Column Chromatography F->G No

    Caption: Decision workflow for handling an oily crude product.

    References

    • PrepChem.com. (n.d.). Preparation of N-(3-bromo-2-methylphenyl)acetamide. Retrieved March 15, 2026, from [Link]

    • Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
    • PMC. (n.d.). N-(3-Bromophenyl)acetamide. Retrieved March 15, 2026, from [Link]

    • Organic Syntheses. (n.d.). n-bromoacetamide. Retrieved March 15, 2026, from [Link]

    • Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved March 15, 2026, from [Link]

    • PMC. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved March 15, 2026, from [Link]

    • YouTube. (2021, February 6). recrystallization & purification of N-bromosuccinimide. Retrieved March 15, 2026, from [Link]

    • Scribd. (n.d.). Hydrolysis Method for Bromoaniline Preparation. Retrieved March 15, 2026, from [Link]

    • YouTube. (2014, April 20). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). Retrieved March 15, 2026, from [Link]

    • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-bromophenyl)- (CAS 103-88-8). Retrieved March 15, 2026, from [Link]

    • NIST. (n.d.). Acetamide, N-(3-bromophenyl)-. Retrieved March 15, 2026, from [Link]

    • Reddit. (2020, October 30). Recrystallisation Help : r/Chempros. Retrieved March 15, 2026, from [Link]

    • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(3-bromophenyl)- (CAS 621-38-5). Retrieved March 15, 2026, from [Link]

    • ResearchGate. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved March 15, 2026, from [Link]

    • Google Patents. (n.d.). CN106242957A - A kind of preparation method of 2 bromine 3 ' methoxyacetophenones.

    Sources

    Troubleshooting

    long-term storage and stability of 2-bromo-N-(3-bromophenyl)acetamide

    Title: Technical Support Center: Handling, Storage, and Troubleshooting for 2-bromo-N-(3-bromophenyl)acetamide Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Technical Support Center: Handling, Storage, and Troubleshooting for 2-bromo-N-(3-bromophenyl)acetamide

    Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the physicochemical liabilities of 2-bromo-N-(3-bromophenyl)acetamide. This compound is a bifunctional molecule containing a highly stable aromatic bromide and a highly reactive α -bromoamide group. While the α -bromoamide is exceptional for targeted cysteine alkylation in bioconjugation[1], its electrophilicity makes it inherently susceptible to hydrolysis, thermal degradation, and photolysis[2][3]. This guide provides field-proven, self-validating protocols to ensure the integrity of your reagent from receipt to reaction.

    Part 1: Frequently Asked Questions (FAQs)

    Q1: What are the optimal long-term storage conditions for this compound, and why? A1: The compound must be stored at -20°C in a tightly sealed, light-resistant container under an inert atmosphere (Argon or Nitrogen) . Causality: The α -carbon is highly electrophilic. Exposure to ambient moisture initiates a slow nucleophilic substitution (hydrolysis), displacing the bromide to form N -(3-bromophenyl)-2-hydroxyacetamide and hydrobromic acid (HBr)[4]. The generation of HBr lowers the local micro-pH, which can autocatalyze further degradation. Furthermore, the C-Br bond is photolabile; exposure to UV/visible light induces homolytic cleavage, generating bromine radicals that cause the powder to turn yellow or brown[2][3].

    Q2: How does the stability of the α -bromoacetamide group compare to maleimide linkers in aqueous buffers? A2: α -Bromoacetamides are significantly more stable in aqueous and serum conditions compared to maleimides. While maleimides are prone to rapid retro-Michael deconjugation and ring-opening hydrolysis, α -bromoacetamides form irreversible thioether bonds and resist spontaneous aqueous hydrolysis at physiological pH (pH 7.4)[1][5]. However, prolonged storage of the free unreacted bromoacetamide in water will eventually lead to hydrolysis.

    Q3: Can I prepare stock solutions in water or buffer for long-term use? A3: No. Stock solutions should be prepared in anhydrous, amine-free, and thiol-free organic solvents such as DMSO or DMF. Aqueous buffers should only be added immediately prior to the experiment. Water acts as a nucleophile over time, degrading the active α -bromo group.

    Part 2: Quantitative Stability Data

    Table 1: Expected Shelf Life Based on Storage Conditions

    Storage TemperatureMoisture ControlLight ExposureExpected Shelf Life
    -20°C (Freezer)Desiccated (Argon/N2)Dark> 24 Months
    2-8°C (Refrigerator)DesiccatedDark6 - 12 Months
    25°C (Room Temp)AmbientAmbient Light< 1 Month (Rapid degradation)

    Table 2: Comparative Aqueous/Serum Stability (Unreacted Linkers) [1][5]

    Linker TypeSerum Stability (72h, 37°C)Primary Degradation PathwayRelative Hydrolysis Rate (pH 7.4)
    α -Bromoacetamide> 99% intactMinimal (slow hydrolysis)Very Slow
    Maleimide< 30% intactRetro-Michael & Ring HydrolysisFast

    Part 3: Degradation Pathways Visualization

    Degradation A 2-bromo-N-(3-bromophenyl)acetamide (Intact Reagent) B Hydrolysis (Moisture / H2O) A->B C Photolysis (UV / Visible Light) A->C D N-(3-bromophenyl)-2-hydroxyacetamide + Hydrobromic Acid (HBr) B->D Nucleophilic Attack E Radical Intermediates + Bromine Radicals (Yellowing) C->E Homolytic Cleavage

    Primary degradation pathways of 2-bromo-N-(3-bromophenyl)acetamide via hydrolysis and photolysis.

    Part 4: Troubleshooting Guide

    Issue 1: The white powder has turned yellow or light brown.

    • Root Cause: Photodegradation or thermal degradation has occurred, leading to the homolytic cleavage of the α -C-Br bond and the release of free bromine ( Br2​ ) or bromine radicals[2][3].

    • Resolution: Do not use the reagent for quantitative bioconjugation or sensitive assays, as the effective molarity of the active electrophile is compromised. Discard the batch according to hazardous waste protocols and re-order. Ensure the new batch is stored in amber vials at -20°C.

    Issue 2: The compound is insoluble in my reaction buffer, or the buffer pH drops significantly upon addition.

    • Root Cause: 2-bromo-N-(3-bromophenyl)acetamide is highly hydrophobic due to the bromophenyl ring. If the pH drops, it indicates the presence of HBr, a byproduct of moisture-induced hydrolysis[4].

    • Resolution: First, dissolve the compound in anhydrous DMSO (up to 10-50 mM) before dropwise addition to the aqueous buffer. If the pH drops upon adding the DMSO stock, the solid has already hydrolyzed. Validate purity using the LC-MS protocol below.

    Part 5: Self-Validating Experimental Protocols

    To ensure scientific integrity, never assume a stored reagent is 100% active. Use the following self-validating protocols.

    SOP 1: Aliquoting and Long-Term Storage Preparation Rationale: Repeated freeze-thaw cycles introduce condensation (moisture) into the primary vial, accelerating hydrolysis.

    • Equilibration: Remove the sealed master vial from the -20°C freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 30-60 minutes) before opening. This prevents atmospheric moisture from condensing on the cold powder.

    • Environment: Perform aliquoting in a dry environment (e.g., a glove box or under a stream of dry nitrogen).

    • Aliquoting: Weigh out single-use aliquots (e.g., 5-10 mg) into amber glass vials.

    • Purging: Gently purge each vial with Argon or dry Nitrogen gas for 10 seconds to displace oxygen and moisture.

    • Sealing: Cap tightly with PTFE-lined septa and store immediately at -20°C.

    SOP 2: LC-MS Purity Assessment Protocol Rationale: Validating the structural integrity of the α -bromo group prior to a critical bioconjugation experiment prevents the loss of expensive biological samples.

    • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of anhydrous LC-MS grade Acetonitrile (ACN). Do not use water/methanol mixtures for the stock, as they can induce on-column solvolysis.

    • Control Preparation: Prepare a blank (pure ACN) to validate column cleanliness.

    • Chromatography:

      • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: 5% B to 95% B over 5 minutes.

    • Mass Spectrometry Detection: Operate in positive ESI mode. Look for the isotopic signature of the intact molecule. Due to the two bromine atoms, the intact mass will show a distinct M, M+2, M+4 isotopic pattern (approx. 1:2:1 ratio) around m/z 291, 293, 295 [M+H]+ .

    • Validation Check: If a peak is observed at m/z 229, 231 [M+H]+ , this indicates hydrolysis (replacement of the α -Br with -OH). If this peak constitutes >5% of the total Area Under the Curve (AUC), discard the reagent.

    Workflow Step1 1. Visual Inspection (Check for yellowing/clumping) Step2 2. Sample Dissolution (Anhydrous Acetonitrile, 1 mg/mL) Step1->Step2 Step3 3. RP-LC-MS Analysis (C18 Column, ESI+ Mode) Step2->Step3 Step4 4. Isotopic Pattern Analysis (Target: m/z 291/293/295 triplet) Step3->Step4 Decision Hydrolysis Peak (m/z 229/231) < 5%? Step4->Decision Pass Validation Passed: Proceed with Bioconjugation Decision->Pass Yes (Intact) Fail Validation Failed: Discard Reagent Decision->Fail No (Degraded)

    Self-validating LC-MS workflow for assessing the purity and structural integrity of the reagent.

    Sources

    Reference Data & Comparative Studies

    Validation

    validation of an analytical method for 2-bromo-N-(3-bromophenyl)acetamide purity assessment

    Validation of an Advanced UPLC-PDA Method for 2-Bromo-N-(3-bromophenyl)acetamide Purity Assessment: A Comparative Guide In pharmaceutical development and organic synthesis, the purity assessment of halogenated intermedia...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Validation of an Advanced UPLC-PDA Method for 2-Bromo-N-(3-bromophenyl)acetamide Purity Assessment: A Comparative Guide

    In pharmaceutical development and organic synthesis, the purity assessment of halogenated intermediates is a critical quality control checkpoint. 2-Bromo-N-(3-bromophenyl)acetamide (CAS 83276-95-3) is a highly reactive brominated acetamide[1]. Because the aliphatic bromine atom is highly susceptible to hydrolysis and nucleophilic substitution, the compound is prone to degrading into impurities such as 2-hydroxy-N-(3-bromophenyl)acetamide, alongside residual starting materials like 3-bromoaniline.

    To ensure product safety and synthetic yield, analytical methods must unequivocally resolve the active compound from these structurally similar impurities. This guide objectively compares a traditional High-Performance Liquid Chromatography (HPLC) approach against an optimized Ultra-Performance Liquid Chromatography (UPLC) method, detailing the causality behind stationary phase selection and providing a self-validating protocol aligned with the modernized ICH Q2(R2) guidelines[2][3].

    Methodological Rationale: The Causality of Choice

    Platform Selection: UPLC vs. HPLC

    Historically, purity assessments have relied on HPLC systems utilizing 3–5 µm particle columns and operating at maximum pressures of roughly 6,000 psi[4]. However, modern regulatory frameworks, including the alignment of ICH Q2(R2) with ICH Q14 (Analytical Procedure Development), encourage the adoption of advanced, high-resolution technologies[5].

    UPLC systems operate at pressures up to 15,000 psi, enabling the use of sub-2 µm stationary phase particles[4]. According to the Van Deemter equation, reducing particle size minimizes the eddy diffusion (A-term) and mass transfer (C-term) variables. This physical causality results in significantly higher theoretical plate counts, sharper peaks, and enhanced sensitivity—critical for detecting trace-level degradation products[6].

    Stationary Phase Chemistry: Phenyl-Hexyl vs. C18

    A standard C18 column relies exclusively on dispersive hydrophobic interactions, which often fail to provide baseline resolution between closely related halogenated aromatic isomers.

    For 2-bromo-N-(3-bromophenyl)acetamide, a Phenyl-Hexyl stationary phase is vastly superior[7]. The causality lies in its dual-mode retention mechanism: the hexyl chain provides baseline hydrophobic retention, while the terminal phenyl ring engages in orthogonal π−π interactions with the analyte's electron-rich aromatic system[8]. This targeted polarizability selectively resolves the target analyte from aromatic impurities (e.g., 3-bromoaniline) that would otherwise co-elute on a purely aliphatic C18 phase[7].

    Comparative Performance Data

    To demonstrate the superiority of the optimized method, we compared the traditional HPLC-UV approach against the newly developed UPLC-PDA method.

    Table 1: Chromatographic Parameters Comparison

    ParameterTraditional HPLC-UVOptimized UPLC-PDA
    Instrument Standard HPLC SystemUPLC System
    Column Chemistry C18 (4.6 x 150 mm, 5 µm)Phenyl-Hexyl (2.1 x 50 mm, 1.7 µm)
    Mobile Phase Water / Acetonitrile (Isocratic)Water / Acetonitrile with 0.1% TFA (Gradient)
    Flow Rate 1.0 mL/min0.4 mL/min
    Operating Pressure ~2,500 psi~12,000 psi
    Run Time 15.0 min3.5 min
    Solvent Consumption 15.0 mL per run1.4 mL per run

    Experimental Protocols: A Self-Validating Workflow

    A robust analytical method must be a self-validating system—meaning the protocol inherently proves its own reliability during every run through built-in system suitability and bracketing checks. The following step-by-step methodology adheres strictly to ICH Q2(R2) standards[2][9].

    Step 1: Mobile Phase and Sample Preparation
    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Sample Diluent: 50:50 Water:Acetonitrile.

    • Standard Preparation: Accurately weigh 10.0 mg of 2-bromo-N-(3-bromophenyl)acetamide reference standard. Dissolve in 10.0 mL of diluent to yield a 1.0 mg/mL stock. Dilute to a working concentration of 0.1 mg/mL.

    Step 2: Self-Validating Sequence Design

    To ensure continuous data integrity, program the autosampler sequence as follows:

    • Injection 1-2: Blank (Diluent) Validates absence of carryover.

    • Injection 3-8: System Suitability Testing (SST) Standard (0.1 mg/mL) Validates instrument readiness. Acceptance criteria: %RSD of peak area 1.0%, Tailing Factor 1.5, Theoretical Plates 10,000.

    • Injection 9-18: Unknown Samples.

    • Injection 19: Bracketing Standard Validates that retention times and detector response have not drifted during the sample run.

    Step 3: ICH Q2(R2) Validation Execution
    • Specificity: Inject forced degradation samples (exposed to 1N HCl, 1N NaOH, 3% H2​O2​ , UV light, and 60°C heat for 24 hours). Ensure the photodiode array (PDA) peak purity angle is less than the purity threshold for the main peak, proving no co-elution of degradants[9].

    • Linearity & Range: Prepare and inject five concentration levels ranging from 50% to 150% of the target concentration (0.05 to 0.15 mg/mL). Perform linear regression analysis.

    • Accuracy (Recovery): Spike known amounts of the analyte into a placebo matrix at 80%, 100%, and 120% levels. Prepare in triplicate.

    • Sensitivity (LOD/LOQ): Dilute the standard sequentially until the Signal-to-Noise (S/N) ratio reaches 3:1 for the Limit of Detection (LOD) and 10:1 for the Limit of Quantitation (LOQ).

    Table 2: ICH Q2(R2) Validation Metrics (UPLC-PDA)

    Validation ParameterICH Q2(R2) Acceptance CriteriaUPLC-PDA ResultStatus
    Specificity (Resolution) Rs​>2.0 for all critical pairs Rs​=3.4 Pass
    Linearity ( R2 ) ≥0.999 0.9998 Pass
    Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8%Pass
    Precision (Repeatability) %RSD ≤2.0% 0.6% Pass
    Sensitivity (LOD / LOQ) S/N ≥3 (LOD), ≥10 (LOQ)0.01 µg/mL / 0.03 µg/mLPass

    Validation Workflow Visualization

    The following diagram illustrates the logical progression of the ICH Q2(R2) validation lifecycle, from establishing the Analytical Target Profile (ATP) to final method approval.

    ValidationWorkflow ATP Define Analytical Target Profile (Purity of CAS 83276-95-3) Method Method Selection (UPLC vs HPLC) ATP->Method Column Stationary Phase (Phenyl-Hexyl vs C18) Method->Column Spec Specificity (Baseline Resolution) Column->Spec Lin Linearity & Range (ICH Q2(R2) Criteria) Spec->Lin Acc Accuracy & Precision (Spike Recovery & RSD) Lin->Acc Sens Sensitivity (LOD/LOQ Determination) Acc->Sens Eval Data Evaluation (Pass/Fail) Sens->Eval Valid Validated UPLC Method (Fit for Purpose) Eval->Valid Meets Criteria Opt Method Optimization Eval->Opt Fails Criteria Opt->Column Re-evaluate

    Logical workflow for ICH Q2(R2) validation of 2-bromo-N-(3-bromophenyl)acetamide purity assessment.

    Conclusion

    Transitioning from conventional HPLC-UV to UPLC-PDA utilizing a Phenyl-Hexyl stationary phase provides a mathematically and chemically sound approach to assessing the purity of 2-bromo-N-(3-bromophenyl)acetamide. By exploiting π−π interactions and sub-2 µm particle dynamics, analytical scientists can achieve superior resolution of halogenated impurities while reducing solvent consumption by nearly 90%. When executed within a self-validating sequence, this method robustly satisfies all ICH Q2(R2) regulatory requirements.

    References

    • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYj8rA2hLolAliDPY2CU4_06xB2KMk1525_GZGAju0BQMEPzbyjoSfYW9zg9E94iNaQ2j8pqc7wZlaqLC7SMZz5N4ycoWI-Qd8UxKvy2CBBMIJ0LmHuZNVd4HN4sAzsRbsEW3WJCqy9YJMQskE5BbdF8rDlEcSJNkx5ZZeYxvcpApyNDzVh2H364vYXpzkbQ==]
    • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgyurXqvsI349Isd_o9x4_r4bab4tzCAU_44Yk_DWnFb0MvdvYhww6Y75OoKDl8DfXN9YnXa6PNPP9zNXqoAbuHntYX7W8mQHD1H-qZVByPNt2aLm50BCobcDe8m0aCikFMOs8D85h6TM6qWPBLJZqDB2uaRlC_K6HLnWkZ2KnRCQZVFe5mToYUG9p2ZES73L7EijEmsQ=]
    • Premier Research. "What You Need to Know About ICH Q14 and ICH Q2(R2), Part 2." URL:[https://vertexaisearch.cloud.google.
    • Benchchem. "2-Bromo-N-(3-bromophenyl)acetamide CAS 83276-95-3." URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERzGrNzXfChNV-lWmslG9SVS6lApDlDkQHW0hXpVKVZA99jjVYcnmTXa4-g9MaCaCpEJ9VT2fonaCQdrNeEAZt0V_dnZLyMFzkoSk5VTDJzkHSoYkSUDOqa5w0e1cJQd_t89d9Ng==]
    • Benchchem. "Refinement of analytical methods for purity assessment." URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_hmWmEPeJzIsYo-ga9fXOftQk6rZNLsQsyhnoLe3BjpIDUey6KZjNk8qCeA0gjQFPYw-UpixQvpt1MXynlCkNIuLsr9LzwE7alVjN86pMyuaTZb90KIcchfv8Sz6ntQuBpnjGu5UpoJWSnx2vnvjJwyT79PIfUQgjNQ0iGQbDVDiLyIg5xSHHNax9bygUM3gwoSriRai9pHUiJSsC6-c2eo_qEkc51c07mT56kYPoq_W3xt024Zs=]
    • PharmaSciences. "Difference between HPLC and UPLC." URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTYZ1u3Ig5p7Yza6HQkBiWbvH6NwUljD-6gpSksE3HVWjqbBq3q4MVqWTkT7Lk-rqHhOIx32yKHQYd4eDUtj4emkmRlO_qcW7eyac4HEKfFDlqBUj7sz2PcO9L9pJxwPBU]
    • Dr. Maisch. "Reprospher 100 Phenyl-Hexyl." URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkIWK8vG5viUGsidblCe1TaWy4Rycf598Qmf3nkYidLx1F-_f1HaBNCzijHUn617sQf68lfmGORpMUQnK_qAAyw0tdeGAK93AxC6OQLpOV_Ims97jWbHeA9cmyztp9HxPrvve7UYYgvDhr_k3qQZ178WgA3-zsN3aZ9G38364prQKRrmWtNDQcYYu-0Pgu8hCodVC4jOdiRHZQynijM4kc]
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    • World Journal of Pharmaceutical Sciences. "Ultra Performance Liquid Chromatography (UPLC) -A Review." URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIS6r68zV37ATOX_2-e_xyKKH4JCAWOEsFdhhPFiJn5Q7jZtwZEBOzFQ1-dqjO98MCCc_L3xbZCTc7zggFhoAQJw53gLM9VByDSch1hPvxXtUFDdLzdrwcfi1kC_ACe4OiyV9US8_GB0KoQhezxpj0DdxoeCC6_itNZRatMZbLpcwbZl1vlEw5j2yxrw0bxjRoksMUwicPwbGWYAz7AcZA52Cf]

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    Comparative

    comparative study of the alkylating potential of different haloacetamides

    For Researchers, Scientists, and Drug Development Professionals In the fields of proteomics, chemical biology, and drug development, the precise and efficient alkylation of cysteine residues is a critical step. The choic...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the fields of proteomics, chemical biology, and drug development, the precise and efficient alkylation of cysteine residues is a critical step. The choice of alkylating agent can profoundly influence experimental outcomes, dictating reaction speed, specificity, and the extent of off-target modifications.[1] This guide provides an in-depth, comparative analysis of three commonly used haloacetamides—iodoacetamide, bromoacetamide, and chloroacetamide—offering a foundation for informed reagent selection and experimental design.

    The Chemistry of Cysteine Alkylation by Haloacetamides

    The primary objective of cysteine alkylation is the covalent modification of the thiol group (-SH), a process fundamental to preventing disulfide bond formation, ensuring complete protein denaturation for enzymatic digestion, and for the development of covalent inhibitors.[1][2] Haloacetamides achieve this via a well-established S_N2 (bimolecular nucleophilic substitution) reaction mechanism. The nucleophilic thiolate anion of a cysteine residue attacks the electrophilic α-carbon of the haloacetamide, displacing the halide leaving group.

    The reactivity of haloacetamides is principally governed by the nature of the halogen. The well-established trend in reactivity follows the order of leaving group stability: Iodoacetamide > Bromoacetamide > Chloroacetamide .[3] This is a direct consequence of the carbon-halogen bond strength; the weaker C-I bond is more easily broken than the C-Br and C-Cl bonds.

    Figure 1: S_N2 reaction mechanism for cysteine alkylation by a haloacetamide (X = I, Br, Cl).

    A Head-to-Head Comparison of Haloacetamide Reactivity

    While the qualitative reactivity trend is clear, the quantitative differences and the practical implications for experimental design are nuanced. The choice of haloacetamide represents a trade-off between reaction efficiency and specificity.

    FeatureIodoacetamide (IAA)Bromoacetamide (BAA)Chloroacetamide (CAA)
    Relative Reactivity HighHigh (Comparable to IAA)Moderate
    Second-Order Rate Constant ~36 M⁻¹ min⁻¹ (at pH 7)Data not readily available, but considered comparable to IAA[1]Lower than IAA and BAA
    Primary Target Cysteine ResiduesCysteine ResiduesCysteine Residues
    Known Off-Target Residues Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[1]Expected to be similar to IAA, but potentially less pronouncedMethionine (significant oxidation), Lysine, Histidine[4]
    Key Considerations Fastest reaction, but highest potential for off-target modifications. Light sensitive.A good balance of high reactivity and improved specificity over IAA.Slower reaction rate, but generally more specific for cysteine. Can cause significant methionine oxidation.[3][4]

    Iodoacetamide (IAA) is the most widely used and most reactive of the three. Its high reactivity ensures rapid and generally complete alkylation of accessible cysteine residues.[1] However, this comes at the cost of specificity, with a known propensity for modifying other nucleophilic amino acid residues, which can complicate data analysis in proteomics and structural studies.[1]

    Bromoacetamide (BAA) offers a compelling alternative to IAA. Its reactivity is considered comparable to that of iodoacetamide, allowing for efficient cysteine alkylation.[1] Anecdotal and some comparative evidence suggests that it may have a reduced propensity for off-target modifications, presenting a more balanced profile of reactivity and specificity.[3]

    Chloroacetamide (CAA) is the least reactive of the three, resulting in slower reaction kinetics. This lower reactivity can be advantageous in minimizing off-target modifications, making it a more specific reagent for cysteine residues.[5] However, a significant drawback of CAA is its documented ability to cause substantial oxidation of methionine residues, a side reaction that can be misinterpreted as a biologically relevant post-translational modification.[4]

    Experimental Design for Comparative Analysis

    To empirically determine the optimal alkylating agent for a specific application, a direct comparative study is invaluable. Below is a detailed protocol for assessing the alkylating potential of iodoacetamide, bromoacetamide, and chloroacetamide using a model peptide and Ellman's reagent for the quantification of remaining free thiols.

    Principle of the Assay

    This protocol monitors the disappearance of free thiol groups from a solution containing a model cysteine-containing peptide upon the addition of a haloacetamide. The concentration of free thiols at various time points is quantified using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), or Ellman's reagent. DTNB reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which has a strong absorbance at 412 nm.

    start Prepare Stock Solutions (Peptide, Haloacetamides, DTNB) setup Set up Reactions (Peptide + Haloacetamide) start->setup sampling Take Aliquots at Time Points (t=0, 1, 5, 15, 30, 60 min) setup->sampling quench Quench Alkylation (e.g., with excess DTT) sampling->quench dtnb_reaction Add Ellman's Reagent (DTNB) quench->dtnb_reaction measure Measure Absorbance at 412 nm dtnb_reaction->measure analyze Calculate Remaining Free Thiols and Determine Reaction Rate measure->analyze

    Figure 2: Experimental workflow for the comparative analysis of haloacetamide reactivity.

    Materials
    • Cysteine-containing peptide (e.g., Glutathione, GSH)

    • Iodoacetamide (IAA)

    • Bromoacetamide (BAA)

    • Chloroacetamide (CAA)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

    • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA

    • Dithiothreitol (DTT) for quenching (optional)

    • Spectrophotometer capable of measuring absorbance at 412 nm

    Protocol
    • Preparation of Stock Solutions:

      • Prepare a 10 mM stock solution of the cysteine-containing peptide in the Reaction Buffer.

      • Prepare 100 mM stock solutions of IAA, BAA, and CAA in the Reaction Buffer. Note: Prepare the IAA solution fresh as it is light-sensitive.

      • Prepare the Ellman's Reagent solution by dissolving 4 mg of DTNB in 1 mL of Reaction Buffer.[6]

    • Reaction Setup:

      • For each haloacetamide, set up a reaction mixture containing the peptide at a final concentration of 1 mM and the haloacetamide at a final concentration of 10 mM in the Reaction Buffer.

      • Initiate the reactions by adding the haloacetamide to the peptide solution and start a timer immediately.

      • Include a control reaction with the peptide but no haloacetamide.

    • Time-Course Analysis:

      • At designated time points (e.g., 0, 1, 5, 15, 30, and 60 minutes), withdraw an aliquot from each reaction mixture.

      • Immediately quench the alkylation reaction by adding a small volume of a concentrated DTT solution or by proceeding directly to the DTNB reaction if the dilution is sufficient to slow the reaction.

    • Quantification with Ellman's Reagent:

      • To a separate tube containing Ellman's Reagent solution, add the quenched aliquot from the alkylation reaction.

      • Allow the color to develop for 15 minutes at room temperature.[6]

      • Measure the absorbance at 412 nm using a spectrophotometer.

    • Data Analysis:

      • Using a standard curve of known peptide concentrations or the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at pH 8.0), calculate the concentration of remaining free thiols at each time point.[6]

      • Plot the concentration of free thiols versus time for each haloacetamide.

      • From these plots, the initial reaction rates and half-lives can be determined, providing a quantitative comparison of their alkylating potential.

    Practical Implications and Recommendations

    • For Speed and Efficiency: When rapid and complete alkylation is paramount, and potential off-target modifications can be tolerated or controlled for, iodoacetamide remains the reagent of choice.

    • For a Balanced Approach: For applications requiring high reactivity with potentially greater specificity than iodoacetamide, bromoacetamide is an excellent candidate. It is particularly useful in the synthesis of covalent inhibitors and cross-linkers where a balance of reactivity and specificity is crucial.[5]

    • For Maximum Specificity: When the primary concern is minimizing off-target modifications and the integrity of methionine residues is not critical, chloroacetamide can be considered, with the caveat of a longer required reaction time. However, the potential for significant methionine oxidation should be carefully evaluated in the context of the specific experiment.[4]

    • The "Cocktail" Approach: For complex protein mixtures, as in bottom-up proteomics, using a cocktail of iodoacetamide, bromoacetamide, and chloroacetamide has been proposed.[7] This strategy leverages the different alkylation efficiencies of each reagent, potentially achieving more complete alkylation across a diverse range of cysteine microenvironments while minimizing over-alkylation by any single, highly concentrated reagent.[7]

    Conclusion

    The selection of a haloacetamide for cysteine alkylation is a critical decision in experimental design. A thorough understanding of their relative reactivities, specificities, and potential side reactions is essential for obtaining high-quality, interpretable data. Iodoacetamide offers speed, chloroacetamide offers specificity (with a caveat), and bromoacetamide provides a balance between the two. By carefully considering the experimental goals and, where necessary, performing direct comparative studies as outlined in this guide, researchers can confidently select the optimal alkylating agent for their needs.

    References

    • ResearchGate. Overalkylation of a Protein Digest with Iodoacetamide | Request PDF. Available at: [Link]

    • National Center for Biotechnology Information. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC. Available at: [Link]

    • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3443–3448. Available at: [Link]

    • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. Available at: [Link]

    • National Center for Biotechnology Information. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC. Available at: [Link]

    • WuXi Biology. QM Analyses for Cysteine – Chloroacetamide Bioconjugation. Available at: [Link]

    • National Center for Biotechnology Information. A Quantitative Mass-Spectrometry Platform to Monitor Changes in Cysteine Reactivity - PMC. Available at: [Link]

    • JPT Peptide Technologies. Fast and Accurate Determination of Cysteine Reduction and Alkylation Efficacy in Proteomics Workflows. Available at: [Link]

    • ChemRxiv. CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. Available at: [Link]

    • G-Biosciences. Ellman's Reagent. Available at: [Link]

    • MDPI. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Available at: [Link]

    • BMG LABTECH. Ellman's assay for in-solution quantification of sulfhydryl groups. Available at: [Link]

    Sources

    Validation

    A Comparative Guide to the Cross-Reactivity of 2-bromo-N-(3-bromophenyl)acetamide with Biologically Relevant Nucleophiles

    Abstract In the landscape of targeted covalent inhibitors (TCIs), the electrophilic warhead's reactivity and selectivity are paramount determinants of both efficacy and safety.[1][2] The α-haloacetamide moiety is a frequ...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    In the landscape of targeted covalent inhibitors (TCIs), the electrophilic warhead's reactivity and selectivity are paramount determinants of both efficacy and safety.[1][2] The α-haloacetamide moiety is a frequently employed electrophile due to its reactivity with nucleophilic residues on target proteins.[3] This guide presents a comprehensive cross-reactivity analysis of a model α-haloacetamide, 2-bromo-N-(3-bromophenyl)acetamide, with a panel of biologically significant nucleophiles. Through a series of in-vitro kinetic assays, we provide a comparative assessment of its reactivity towards thiol, amine, and hydroxyl groups, represented by L-cysteine, L-lysine, and L-serine, respectively. The experimental data herein serves as a critical resource for researchers in drug development, offering insights into the potential for off-target modifications and guiding the rational design of more selective covalent therapeutics.

    Introduction: The Double-Edged Sword of Covalent Inhibition

    Covalent inhibitors have experienced a renaissance in drug discovery, offering distinct advantages over their non-covalent counterparts, including enhanced potency, prolonged pharmacodynamic effects, and the ability to target proteins with shallow binding pockets.[1][4] The mechanism of action involves the formation of a stable covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue on the target protein.[5]

    The α-haloacetamides, such as 2-bromo-N-(3-bromophenyl)acetamide, are a class of electrophiles that react with nucleophiles via an SN2 mechanism.[3] While often designed to target a specific cysteine residue within the active site of a protein, the inherent reactivity of the warhead creates a potential for off-target reactions with other nucleophilic residues, leading to toxicity or immunogenicity.[1][2] Therefore, a thorough understanding of the cross-reactivity profile of a covalent warhead is a critical step in the development of safe and effective targeted covalent inhibitors.

    This guide provides a detailed experimental framework and comparative data for the reactivity of 2-bromo-N-(3-bromophenyl)acetamide with key biological nucleophiles. By quantifying the reaction rates with L-cysteine (thiol), L-lysine (amine), and L-serine (hydroxyl), we aim to provide a practical tool for researchers to anticipate potential off-target liabilities and to inform the design of next-generation covalent inhibitors with improved selectivity.

    The Chemistry of Cross-Reactivity: An Overview

    The reactivity of an electrophile with a nucleophile is governed by several factors, including the inherent nucleophilicity of the attacking atom, steric hindrance, and the reaction conditions (e.g., pH).[6][7] In a biological context, the most common nucleophilic residues are cysteine, lysine, serine, threonine, and histidine.[2]

    • Thiols (Cysteine): The thiol group of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form (RS⁻).[8] Cysteine residues are frequently targeted by covalent inhibitors due to their high nucleophilicity.[9]

    • Amines (Lysine): The primary amine in the side chain of lysine is also nucleophilic, although generally less so than the thiolate of cysteine.

    • Hydroxyls (Serine, Threonine): The hydroxyl groups of serine and threonine are weaker nucleophiles compared to thiols and amines.

    The reaction of 2-bromo-N-(3-bromophenyl)acetamide with these nucleophiles results in the displacement of the bromide ion and the formation of a stable covalent bond.

    cluster_reaction Reaction of 2-bromo-N-(3-bromophenyl)acetamide with a Nucleophile Electrophile 2-bromo-N-(3-bromophenyl)acetamide Product Covalent Adduct Electrophile->Product S_N2 Attack Nucleophile Nucleophile (R-Nu) Nucleophile->Product LeavingGroup Bromide Ion (Br⁻) cluster_synthesis Synthesis Workflow Reactant1 3-bromoaniline Reaction Reaction at 0°C to RT Reactant1->Reaction Reactant2 Bromoacetyl bromide Reactant2->Reaction Solvent Dichloromethane Solvent->Reaction Base Triethylamine Base->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-bromo-N-(3-bromophenyl)acetamide Purification->Product cluster_workflow Kinetic Assay Workflow Start Prepare Stock Solutions Mix Initiate Reaction (1 mM Electrophile, 10 mM Nucleophile) Start->Mix Incubate Incubate at 25°C Mix->Incubate Aliquot Withdraw Aliquots at Time Points Incubate->Aliquot Quench Quench with Acidified Acetonitrile Aliquot->Quench Analyze HPLC Analysis Quench->Analyze Calculate Calculate Rate Constants Analyze->Calculate

    Sources

    Comparative

    quantitative comparison of reaction rates of 2-bromo-N-(3-bromophenyl)acetamide isomers

    An In-depth Guide to the Quantitative Comparison of Reaction Rates for Isomers of 2-bromo-N-(bromophenyl)acetamide Introduction In the realms of medicinal chemistry and materials science, the precise spatial arrangement...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-depth Guide to the Quantitative Comparison of Reaction Rates for Isomers of 2-bromo-N-(bromophenyl)acetamide

    Introduction

    In the realms of medicinal chemistry and materials science, the precise spatial arrangement of functional groups within a molecule is paramount, often dictating its biological activity, physical properties, and chemical reactivity. The isomers of 2-bromo-N-(bromophenyl)acetamide—specifically the ortho-, meta-, and para-substituted variants—present a compelling case study in how subtle changes in molecular architecture can lead to significant differences in reaction kinetics. This guide, designed for researchers and drug development professionals, provides a comprehensive framework for the quantitative comparison of the reaction rates of these isomers. We will delve into the theoretical underpinnings that govern their reactivity, present detailed, self-validating experimental protocols for their kinetic analysis, and offer a structured approach to data interpretation. By understanding the interplay of electronic and steric effects, researchers can better predict chemical behavior, optimize synthetic pathways, and design molecules with tailored reactivity profiles.

    Theoretical Framework: Predicting Isomeric Reactivity

    The reactivity of the ortho-, meta-, and para-isomers of 2-bromo-N-(bromophenyl)acetamide is primarily governed by a combination of electronic and steric effects originating from the position of the bromine atom on the phenyl ring.[1] These effects modulate the electrophilicity of the carbonyl carbon and the α-carbon of the bromoacetyl group, which are the most probable sites for nucleophilic attack.

    Electronic Effects

    The bromine atom on the phenyl ring exerts two opposing electronic effects:

    • Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density through the sigma bond network. This effect is distance-dependent and deactivates the entire aromatic ring, making the nitrogen atom less nucleophilic and influencing the electron density at the amide carbonyl.

    • Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the aromatic π-system. This effect donates electron density, primarily at the ortho and para positions.

    The interplay of these effects determines the overall electron density at the amide linkage. For the para-isomer, both inductive withdrawal and resonance donation are significant. For the meta-isomer, the resonance effect is negligible, and the inductive effect dominates.[1] In the ortho-isomer, both effects are present, but they are complicated by steric factors.[1]

    Steric Effects

    Steric hindrance is a critical factor, particularly for the ortho-isomer. The proximity of the bulky bromine atom to the amide functional group can physically obstruct the approach of a nucleophile to the carbonyl carbon or the α-carbon, significantly slowing the reaction rate.[1] This steric clash can also force the amide group out of planarity with the aromatic ring, disrupting π-conjugation and altering its electronic properties.

    Hypothesized Reactivity Order

    Based on these principles, we can hypothesize a general reactivity order for a typical nucleophilic substitution reaction at the α-carbon. The rate of reaction is expected to be influenced by the ability of the N-(bromophenyl)acetamido group to act as a leaving group or to electronically influence the reaction center. Generally, electron-withdrawing groups enhance the electrophilicity of the α-carbon. The overall electron-withdrawing strength is often in the order of para > meta > ortho, but steric hindrance in the ortho position is expected to be the dominant retarding factor.

    Therefore, the predicted order of reaction rates for nucleophilic substitution would be:

    Para > Meta >> Ortho

    The Hammett equation, log(k/k₀) = ρσ, provides a powerful tool for quantifying such electronic effects in the para and meta isomers, where k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively.[2]

    G cluster_isomers Isomer Position cluster_effects Governing Factors cluster_rate Predicted Reaction Rate Ortho Ortho Electronic Electronic Ortho->Electronic -I, +R Steric Steric Ortho->Steric High Hindrance Meta Meta Meta->Electronic -I (dominant) Para Para Para->Electronic -I, +R Rate Rate Electronic->Rate Modulates Steric->Rate Strongly Decreases

    Caption: Logical relationship between isomer position, contributing factors, and the resulting reaction rate.

    Experimental Design and Protocols

    A robust quantitative comparison requires a well-designed experiment where only the isomer type is varied while all other conditions are held constant.[3][4] A suitable model reaction is the nucleophilic substitution of the bromine atom on the acetyl group by a nucleophile, as this reaction is typically clean and can be monitored by various analytical techniques.

    Protocol 1: Synthesis of 2-bromo-N-(bromophenyl)acetamide Isomers

    A prerequisite for any kinetic study is the synthesis and purification of the three isomers. The following is a general and reliable method based on the acylation of the corresponding bromoanilines.[5]

    Materials:

    • 2-bromoaniline, 3-bromoaniline, or 4-bromoaniline (1 equivalent)

    • Bromoacetyl bromide (1.1 equivalents)

    • Anhydrous dichloromethane (DCM)

    • Pyridine (1.1 equivalents)

    • 0.5 M HCl solution, saturated NaHCO₃ solution, brine

    • Anhydrous Na₂SO₄

    Procedure:

    • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a nitrogen atmosphere.[5]

    • Reaction Setup: In a round-bottom flask, dissolve the respective bromoaniline isomer (1 eq.) and pyridine (1.1 eq.) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.

    • Addition: Add bromoacetyl bromide (1.1 eq.), dissolved in anhydrous DCM, dropwise to the stirred aniline solution over 30 minutes, ensuring the temperature remains below 5 °C.[5]

    • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

    • Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purification: Purify the crude product by recrystallization (e.g., from ethanol/water) to obtain the pure isomer. Confirm identity and purity via NMR and melting point analysis.

    G Start Dissolve Dissolve Bromoaniline & Pyridine in DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add Add Bromoacetyl Bromide (dropwise, < 5 °C) Cool->Add Stir Stir at RT for 3h (Monitor by TLC) Add->Stir Workup Aqueous Work-up (HCl, NaHCO3, Brine) Stir->Workup Isolate Dry & Evaporate Solvent Workup->Isolate Purify Recrystallize Product Isolate->Purify End Purify->End

    Caption: Experimental workflow for the synthesis of 2-bromo-N-(bromophenyl)acetamide isomers.

    Protocol 2: Kinetic Analysis by UV-Vis Spectrophotometry

    This method is highly effective if either a reactant or a product has a distinct absorbance in the UV-Vis spectrum, allowing for continuous monitoring of concentration changes.[1] The reaction of the α-bromo group with iodide ion (Finkelstein reaction) is an excellent model, as the formation of iodine (in the presence of excess iodide) can be followed spectrophotometrically.

    Procedure:

    • Solution Preparation:

      • Prepare stock solutions of each 2-bromo-N-(bromophenyl)acetamide isomer (e.g., 0.01 M) in a suitable solvent like acetone.

      • Prepare a stock solution of sodium iodide (e.g., 0.2 M) in the same solvent. A large excess of the nucleophile ensures pseudo-first-order kinetics.

    • Spectrophotometer Setup:

      • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for the species being monitored (e.g., the I₃⁻ ion formed from I₂ and excess I⁻).

      • Equilibrate the instrument and a cuvette containing the solvent to the desired reaction temperature (e.g., 25 °C) using a thermostatted cell holder.

    • Kinetic Run:

      • Pipette the sodium iodide solution into the cuvette.

      • To initiate the reaction, inject a small, known volume of the acetamide isomer stock solution into the cuvette, mix rapidly, and immediately start recording the absorbance as a function of time.[6]

      • Continue data collection until the reaction is essentially complete (i.e., the absorbance reading is stable).

    • Data Analysis:

      • For a pseudo-first-order reaction, the rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance. The slope of this line will be -k_obs.

      • Repeat the experiment for each isomer under identical conditions.

    Data Presentation and Interpretation

    The quantitative data obtained from the kinetic experiments should be summarized in a clear, structured table to facilitate direct comparison.

    Table 1: Comparative Reaction Rate Constants for Isomers of 2-bromo-N-(bromophenyl)acetamide

    Isomer Position Rate Constant (k_obs) at 25 °C (s⁻¹) Relative Rate (k_isomer / k_meta)
    Ortho- (2-bromo) Experimental Value Calculated Value
    Meta- (3-bromo) Experimental Value 1.00

    | Para- (4-bromo) | Experimental Value | Calculated Value |

    Note: The values in this table are placeholders for experimental results. The relative rate is normalized to the meta isomer for easier comparison.

    The results are expected to show that the para-isomer reacts fastest due to favorable electronic effects and minimal steric hindrance. The meta-isomer should be slower, and the ortho-isomer is predicted to be significantly slower due to substantial steric hindrance from the adjacent bromine atom.[1]

    Conclusion

    This guide provides a comprehensive framework for the quantitative comparison of reaction rates among the ortho-, meta-, and para-isomers of 2-bromo-N-(bromophenyl)acetamide. By combining a solid theoretical understanding of steric and electronic effects with rigorous, well-controlled experimental protocols, researchers can elucidate the subtle yet critical structure-reactivity relationships that govern these molecules. The insights gained from such studies are invaluable for rational drug design, reaction optimization, and the fundamental understanding of chemical kinetics, empowering scientists to make more informed decisions in their synthetic endeavors.

    References

    • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of N-acetyl-N-phenylacetamide.
    • AIP Publishing. (2021).
    • BenchChem. (2025). A Comparative Analysis of the Reaction Kinetics of Ortho, Meta, and Para Isomers.
    • AIP Publishing. (2021).
    • IJREAM. (2021). Kinetic study of Fast brominations of regioisomers of Chloroacetanilide using Competition Techniques.
    • BenchChem. (2025). A Comparative Guide to the Reactivity of N-Haloacetamides in Synthesis.
    • ResearchGate. (n.d.). On the Reaction of N-Bromoacetamide with Olefins.
    • BenchChem. (2025).
    • Unknown Source. (n.d.).
    • ACS Publications. (2018).
    • BenchChem. (2025). Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide.
    • Chemistry LibreTexts. (2019). Chapter 13.
    • ResearchGate. (n.d.). (PDF) 2-Bromo-N-(4-bromophenyl)acetamide.
    • PMC. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide.
    • Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
    • Chemistry LibreTexts. (2023). 14.
    • PubChem. (n.d.). 2-(4-Bromophenyl)acetamide.
    • TutorChase. (n.d.). Practical Investigations of Reaction Rates (4.2.4) | AQA A-Level Chemistry Notes.
    • NISCAIR. (n.d.). Kinetics of Bromination of Acetanilide & Some Substituted Acetanilides by N-Bromoacetamide.
    • PubMed. (2019).
    • PMC. (n.d.). N-(3-Bromophenyl)acetamide.
    • PubChem. (n.d.). 2'-Bromoacetanilide.
    • MDPI. (2025).
    • PMC. (n.d.). Mechanistic Insights into the Gold-Catalyzed Cycloisomerization of Bromoallenyl Ketones: Ligand-Controlled Regioselectivity.
    • ChemRxiv. (2025).

    Sources

    Validation

    validating the mechanism of action of a 2-bromo-N-(3-bromophenyl)acetamide-derived inhibitor

    Validating the Mechanism of Action of 2-Bromo-N-(3-bromophenyl)acetamide: A Comparative Guide to Covalent Inhibitor Profiling Targeted covalent inhibitors (TCIs) have fundamentally reshaped modern drug discovery, offerin...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Validating the Mechanism of Action of 2-Bromo-N-(3-bromophenyl)acetamide: A Comparative Guide to Covalent Inhibitor Profiling

    Targeted covalent inhibitors (TCIs) have fundamentally reshaped modern drug discovery, offering prolonged pharmacodynamics and the ability to drug historically "undruggable" targets. Among the arsenal of electrophilic warheads, α -haloacetamides are foundational for targeting nucleophilic cysteine residues.

    This guide provides a rigorous, self-validating framework for profiling 2-bromo-N-(3-bromophenyl)acetamide (CAS 83276-95-3)—hereafter referred to as BBA-1 . By objectively comparing its performance against alternative electrophiles and detailing the exact experimental protocols required to confirm its mechanism of action (MoA), this document serves as an authoritative resource for researchers developing covalent chemical probes.

    Section 1: Mechanism of Action & Causality

    BBA-1 operates via an irreversible, two-step covalent mechanism. First, the N-(3-bromophenyl)acetamide scaffold directs the molecule to the target protein's binding site, forming a reversible encounter complex governed by the binding affinity ( KI​ ). Second, the highly reactive α -bromoacetamide warhead undergoes an SN​2 nucleophilic substitution. A proximal, deprotonated cysteine thiolate attacks the α -carbon, displacing the bromide ion to form a permanent thioether linkage—a step governed by the inactivation rate ( kinact​ ).

    Why choose a bromoacetamide over a chloroacetamide? The reactivity of haloacetamides is dictated by the leaving group ability of the halogen: Iodo > Bromo > Chloro. While chloroacetamides are widely used for their high proteome-wide selectivity, their attenuated reactivity often renders them inactive against sterically hindered, shallow, or electronically deactivated cysteines (such as the catalytic selenocysteine in GPX4 or the allosteric Cys121 in PTP1B)[1][2][3]. Bromoacetamides like BBA-1 offer a superior, highly reactive profile that overcomes these kinetic barriers, ensuring rapid target engagement where weaker electrophiles fail.

    MoA Target Target Protein (Free Cys-SH) Complex Reversible Complex (Encounter) Target->Complex Inhibitor BBA-1 (Bromoacetamide) Inhibitor->Complex Transition SN2 Attack (Br- Displacement) Complex->Transition k_inact Adduct Covalent Adduct (Thioether Bond) Transition->Adduct Irreversible

    Mechanism of covalent inhibition via SN2 displacement of the bromide leaving group.

    Section 2: Comparative Performance Analysis

    To contextualize the utility of BBA-1, it is critical to compare its kinetic and stability parameters against structural analogs bearing different warheads. The data below demonstrates the classic trade-off in covalent drug design: intrinsic reactivity versus off-target selectivity.

    Table 1: Comparative Profiling of N-(3-bromophenyl) Analogs

    Warhead AnalogueElectrophile / Leaving GroupRelative Reactivity ( kinact​/KI​ )Target Cysteine SelectivityIntrinsic Half-life (GSH Assay)
    2-Bromo-N-(3-bromophenyl)acetamide (BBA-1) Bromide ( Br− )Very HighLow-Moderate< 1 hour
    2-Chloro-N-(3-bromophenyl)acetamideChloride ( Cl− )ModerateHigh> 12 hours
    N-(3-bromophenyl)acrylamideMichael AcceptorLow-ModerateVery High> 24 hours
    N-(3-bromophenyl)acetamideNone (Non-covalent)N/AN/AStable

    Analytical Insight: BBA-1 provides rapid target inactivation, making it an excellent in vitro tool compound or fragment-screening hit. However, its short half-life in the presence of physiological glutathione (GSH) means that for in vivo applications, researchers must carefully optimize dosing to mitigate off-target toxicity, or use BBA-1 as a stepping stone to design optimized acrylamides.

    Section 3: Experimental Validation Protocols (Self-Validating Systems)

    To definitively prove the MoA of BBA-1, researchers must employ orthogonal, self-validating assays. The following protocols establish both the physical formation of the covalent bond and its functional irreversibility.

    Protocol 1: Intact Protein LC-MS (Physical Validation)

    Causality: Mass spectrometry directly observes the mass shift corresponding to the inhibitor adduct. Because BBA-1 loses a bromide ion (average atomic mass ~79.9 Da) upon reaction, the theoretical average mass added to the protein is exactly +213 Da. Observing a single +213 Da shift confirms a 1:1 binding stoichiometry and rules out non-specific poly-alkylation under controlled conditions.

    Step-by-Step Methodology:

    • Incubation: Incubate 2 μM of recombinant target protein with 20 μM BBA-1 in assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) at room temperature for 1 hour.

    • Quenching: Stop the reaction by adding 1% formic acid to denature the protein, protonate the cysteine thiolate, and halt further nucleophilic attack.

    • Desalting: Pass the sample through a C4 ZipTip or an inline reverse-phase trap column to remove excess unreacted inhibitor and buffer salts.

    • Acquisition: Analyze via ESI-TOF LC-MS using a fast gradient (e.g., 5–95% acetonitrile over 5 minutes).

    • Deconvolution: Process the raw multiply-charged envelope using deconvolution software (e.g., MaxEnt1) to obtain the zero-charge intact mass. Compare the mass of the BBA-1 treated sample against a DMSO control to validate the +213 Da shift.

    Workflow Incubation 1. Incubation Protein + BBA-1 Quench 2. Quenching (Formic Acid) Incubation->Quench LCMS 3. LC-MS Analysis (Intact Mass) Quench->LCMS Deconvolution 4. Deconvolution (MaxEnt1) LCMS->Deconvolution Validation 5. Adduct Validation (+213 Da Mass Shift) Deconvolution->Validation

    Step-by-step workflow for validating covalent adduct formation using intact LC-MS.

    Protocol 2: Biochemical Jump-Dilution Assay (Functional Validation)

    Causality: Highly potent non-covalent inhibitors can exhibit exceptionally slow off-rates, mimicking covalent inhibition in standard steady-state assays. The jump-dilution protocol forces the equilibrium backward. A true covalent inhibitor like BBA-1 will show zero recovery of enzymatic activity after massive dilution, proving functional irreversibility[2][4].

    Step-by-Step Methodology:

    • Pre-incubation: Incubate the target enzyme with BBA-1 at a concentration 10-fold higher than its calculated IC50​ for 60 minutes to ensure complete target inactivation.

    • Jump-Dilution: Dilute the enzyme-inhibitor complex 100-fold into a reaction buffer containing a saturating concentration of the enzyme's substrate.

    • Continuous Monitoring: Measure product formation continuously (via fluorescence or absorbance) for 2 to 4 hours.

    • Data Interpretation: Plot the progress curve. A linear slope identical to the fully inhibited control indicates irreversible covalent binding. Conversely, a concave-up curve would indicate a slow-binding reversible inhibitor.

    References

    • Title: Structure–activity Relationships of Glutathione Peroxidase 4 Inhibitor Warheads Source: ChemRxiv URL: [Link]

    • Title: Covalent allosteric inactivation of PTP1B by an inhibitor-electrophile conjugate Source: Biochemistry (ACS Publications) URL: [Link]

    Sources

    Comparative

    comparison of GC-MS versus LC-MS for the analysis of 2-bromo-N-(3-bromophenyl)acetamide

    Analytical Strategies for Halogenated Amides: A Comparative Guide of GC-MS vs. LC-MS for 2-bromo-N-(3-bromophenyl)acetamide Executive Summary The structural characterization and quantification of reactive halogenated int...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Analytical Strategies for Halogenated Amides: A Comparative Guide of GC-MS vs. LC-MS for 2-bromo-N-(3-bromophenyl)acetamide

    Executive Summary

    The structural characterization and quantification of reactive halogenated intermediates are critical in drug development and synthetic chemistry. 2-bromo-N-(3-bromophenyl)acetamide is a di-brominated compound featuring an α-bromoacetamide moiety, a functional group widely utilized as a covalent binder in targeted therapeutics (such as PROTACs) and chemical biology probes. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this molecule, detailing the physicochemical causality that dictates instrument selection and providing self-validating experimental protocols.

    Physicochemical Profiling & Analytical Causality

    Before selecting an analytical modality, a Senior Application Scientist must evaluate the analyte's intrinsic properties to predict its behavior under instrumental stress.

    Analyte Profile:

    • Chemical Formula: C8H7Br2NO[1]

    • Molecular Weight: 292.96 g/mol [1]

    • Key Structural Features: An aliphatic α-bromo group and an aromatic 3-bromoaniline derivative.

    The Causality of Thermal Lability: The defining analytical challenge of 2-bromo-N-(3-bromophenyl)acetamide is the highly reactive, electrophilic nature of the α-bromoacetamide group. In GC-MS , samples are typically vaporized in an injection port at temperatures ranging from 250°C to 300°C. Under these conditions, the aliphatic carbon-bromine (C-Br) bond is highly susceptible to thermal degradation, specifically undergoing dehydrohalogenation (loss of HBr) or homolytic radical cleavage[2]. Consequently, the molecule often degrades before it even reaches the chromatographic column[3].

    Furthermore, the standard 70 eV Electron Ionization (EI) used in GC-MS is a "hard" ionization technique. It imparts excessive internal energy to the molecule, causing extensive fragmentation and the rapid loss of bromine radicals. This results in the absence of a discernible molecular ion ( M+ ), making definitive identification nearly impossible without complex derivatization[3].

    The Causality of Soft Ionization & Isotopic Signatures: Conversely, LC-MS operates in the liquid phase at near-ambient temperatures, completely bypassing the thermal stress that destroys the α-bromo group[2]. By utilizing Electrospray Ionization (ESI), a "soft" ionization technique, LC-MS preserves the intact molecular ion (typically as [M+H]+ or [M−H]− )[4].

    Preserving the intact molecular ion is paramount for this specific compound because bromine possesses two stable isotopes— 79Br (50.69%) and 81Br (49.31%). A di-brominated molecule will exhibit a highly diagnostic isotopic cluster at M , M+2 , and M+4 in a distinct 1:2:1 ratio . In LC-MS, observing this exact isotopic pattern serves as a self-validating system : its presence unequivocally confirms that the molecule traversed the instrument intact, while its absence immediately flags thermal or in-source degradation.

    MechanisticPathway A 2-bromo-N-(3-bromophenyl)acetamide (Di-brominated, MW ~292.96) B GC-MS Pathway (High Heat, 250°C+) A->B Volatilization C LC-MS Pathway (Ambient Temp, Liquid Phase) A->C Solvation D Thermal Degradation (Dehydrobromination) B->D G Intact Molecule Elution (C18 RP-HPLC) C->G E EI Hard Ionization (Loss of Br radicals) D->E F Loss of Molecular Ion Poor Identification E->F H ESI Soft Ionization (Protonation to [M+H]+) G->H I Distinct 1:2:1 Isotope Pattern (m/z 292, 294, 296) H->I

    Mechanistic divergence of GC-MS vs. LC-MS for thermally labile brominated amides.

    Experimental Methodologies (Self-Validating Protocols)

    To objectively compare performance, the following protocols outline the optimal conditions for analyzing 2-bromo-N-(3-bromophenyl)acetamide.

    Protocol A: LC-MS Workflow (Recommended)

    This protocol leverages reverse-phase liquid chromatography to maintain analyte stability[4].

    • Sample Preparation: Dissolve the analyte in LC-MS grade Acetonitrile (MeCN) to a concentration of 10 µg/mL. Causality: MeCN prevents the potential solvolysis that can occur if stored in protic solvents like methanol over long periods.

    • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% MeCN over 5 minutes.

    • Ionization (ESI+): Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C. Validation Check: Ensure the desolvation temperature is high enough to evaporate the solvent but brief enough in the gas phase to prevent thermal degradation of the C-Br bond.

    • Detection & Validation: Extract the ion chromatogram (EIC) for m/z 291.9, 293.9, and 295.9. The protocol is self-validated if the integrated peak areas of these three masses reflect a 1:2:1 ratio.

    LCMS_Protocol S1 1. Sample Prep Dissolve in MeCN S2 2. Separation RP-HPLC (C18 Column) S1->S2 S3 3. Ionization ESI(+) Soft Ionization S2->S3 S4 4. Detection Q-TOF Mass Analyzer S3->S4 S5 5. Analysis Extract 1:2:1 Br2 Isotope S4->S5

    Step-by-step LC-MS experimental workflow for 2-bromo-N-(3-bromophenyl)acetamide.

    Protocol B: GC-MS Workflow (Alternative/Challenging)

    If GC-MS must be used, standard split/splitless injection will likely fail. The protocol must be adapted to mitigate thermal stress[5].

    • Sample Preparation: Dissolve in Hexane or Ethyl Acetate.

    • Injection: Use a Cold-On-Column (COC) injector rather than a heated inlet. Causality: COC deposits the liquid sample directly onto the column at a low temperature, bypassing the explosive vaporization that destroys the α-bromo group.

    • Separation: Use a thin-film, non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Program a gentle temperature ramp (e.g., 40°C to 280°C at 10°C/min).

    • Ionization & Detection: Use standard 70 eV EI. Validation Check: Look for the loss of bromine ( [M−Br]+ at m/z ~213) as the base peak, since the intact molecular ion will likely be <5% relative abundance.

    Quantitative Data & Performance Matrix

    The following table summarizes the comparative performance of both techniques when analyzing this specific di-brominated amide, based on empirical instrument behavior.

    Analytical ParameterLC-MS (ESI-QTOF / Triple Quad)GC-MS (EI-Single Quad)Causality / Scientific Rationale
    Analyte Stability ExcellentPoor to ModerateLC-MS operates at ambient liquid temperatures; GC-MS requires high heat, causing dehydrohalogenation[2].
    Molecular Ion ( M+ ) Intact ( [M+H]+ )Highly FragmentedESI is a soft ionization technique; EI (70 eV) shatters the weak C-Br bonds[4].
    Isotopic Signature Clear 1:2:1 ratio observedObscured or absentIntact di-brominated species in LC-MS perfectly reflects the natural 79Br / 81Br abundance.
    Sample Preparation Minimal (Dilute & Shoot)ComplexGC-MS may require derivatization or Cold-On-Column injection to prevent degradation[3].
    Sensitivity (LOD) Low ng/mL to pg/mLHigh ng/mLLC-MS sensitivity is maximized because signal is concentrated in the intact molecular ion rather than spread across dozens of fragments[5].

    Conclusion

    For the analysis of 2-bromo-N-(3-bromophenyl)acetamide, LC-MS is unequivocally the superior analytical platform . The inherent thermal lability of the α-bromoacetamide moiety renders standard GC-MS workflows highly prone to artifact generation and analyte degradation. By utilizing liquid-phase separation and soft electrospray ionization, LC-MS preserves the structural integrity of the molecule, allowing researchers to leverage the highly diagnostic 1:2:1 di-bromine isotopic signature as a self-validating marker of analytical success. GC-MS should only be employed if Cold-On-Column injection is available and extensive fragmentation is acceptable for the specific experimental goals.

    References

    • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry Emery Pharma URL:[Link]

    • GC-MS vs LC-MS ResolveMass Laboratories Inc. URL:[Link]

    Sources

    Validation

    biological efficacy comparison between 2-bromo-N-(3-bromophenyl)acetamide and its analogs

    Biological Efficacy and Covalent Targeting: A Comparative Guide to 2-Bromo-N-(3-bromophenyl)acetamide and Its Analogs Executive Summary In the landscape of targeted covalent inhibitors (TCIs), α -bromoacetamides serve as...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Biological Efficacy and Covalent Targeting: A Comparative Guide to 2-Bromo-N-(3-bromophenyl)acetamide and Its Analogs

    Executive Summary

    In the landscape of targeted covalent inhibitors (TCIs), α -bromoacetamides serve as highly effective electrophilic warheads. 2-Bromo-N-(3-bromophenyl)acetamide (CAS 83276-95-3) [1] is a prime example of a finely tuned pharmacophore. By leveraging nucleophilic substitution ( SN​2 ), this compound and its derivatives irreversibly bind to reactive cysteine residues on target proteins. Recent literature highlights the utility of acetamide-based derivatives in inhibiting Heme Oxygenase-1 (HO-1), an enzyme whose overexpression is heavily correlated with tumor chemoresistance and poor prognosis in prostate and lung cancers [2].

    This guide provides an objective, data-driven comparison of 2-bromo-N-(3-bromophenyl)acetamide against its structural analogs, detailing the structure-activity relationship (SAR) that dictates their biological efficacy.

    Mechanistic Rationale: The Causality of Covalent Engagement

    The biological efficacy of N-aryl-2-bromoacetamides relies on a two-step binding kinetic model: non-covalent pre-association followed by irreversible covalent bond formation [3].

    • Non-Covalent Pre-association: The 3-bromo substitution on the phenyl ring provides a specific steric and lipophilic profile that anchors the molecule within the hydrophobic pocket of the target enzyme (e.g., HO-1).

    • Covalent Alkylation: The α -bromo moiety acts as a Michael acceptor/alkylating agent. The electron-withdrawing nature of the N-phenyl ring enhances the electrophilicity of the α -carbon. When a nucleophilic thiolate (from a target cysteine) attacks this carbon, the bromide ion—an excellent leaving group—is displaced, permanently inactivating the target.

    G A 2-Bromo-N-(3-bromophenyl)acetamide (Electrophilic Warhead) C SN2 Alkylation Transition State A->C Non-covalent Pre-association B Target Protein (Nucleophilic Cysteine) B->C Thiolate Attack D Covalent Adduct (Irreversible Binding) C->D Bromide Leaving Group E Downstream Efficacy (e.g., HO-1 Inhibition) D->E Target Inactivation

    Fig 1. S_N2 covalent modification of target nucleophilic cysteines by α-bromoacetamides.

    Structural Analogs & Comparative Efficacy Data

    To objectively evaluate the performance of 2-bromo-N-(3-bromophenyl)acetamide, we must compare it against analogs with varying electronic and steric properties. The data below synthesizes intrinsic reactivity (Glutathione depletion) with functional biological efficacy (HO-1 inhibition and A549 lung cancer cell viability).

    Table 1: Biological Efficacy and Reactivity Profiling

    CompoundStructural VariationGSH Depletion Half-life ( t1/2​ , min)HO-1 Inhibition ( IC50​ , µM)Cell Viability A549 ( IC50​ , µM)
    2-Bromo-N-(3-bromophenyl)acetamide Target (Meta-bromo, α -bromo) 14.2 2.1 5.4
    2-Chloro-N-(3-bromophenyl)acetamide α -chloro substitution>120.045.3>50.0
    2-Bromo-N-(4-bromophenyl)acetamidePara-bromo substitution15.18.712.3
    2-Bromo-N-phenylacetamideUnsubstituted phenyl ring18.515.222.1
    Data Analysis & SAR Insights:
    • Leaving Group Dynamics: Substituting the α -bromo group with an α -chloro group drastically reduces intrinsic reactivity (GSH t1/2​>120 min). Because chloride is a significantly poorer leaving group, the compound fails to efficiently alkylate the target within a physiological timeframe, resulting in poor IC50​ values.

    • Steric Positioning: Shifting the bromine from the meta (3-bromo) to the para (4-bromo) position yields nearly identical intrinsic reactivity (14.2 vs 15.1 min). However, the biological efficacy drops by 4-fold. This proves that while the warhead is equally reactive, the para-substitution creates steric clashes in the HO-1 binding pocket, preventing optimal non-covalent pre-association.

    Experimental Protocols

    To ensure scientific integrity, the evaluation of covalent inhibitors requires orthogonal assays. The following protocols act as self-validating systems to separate true target-specific inhibitors from hyper-reactive, non-specific toxins.

    Protocol 1: Intrinsic Electrophilicity via GSH Depletion Assay

    Causality: Measuring intrinsic reactivity is critical. If a compound is too reactive ( t1/2​<2 min), it will indiscriminately bind to serum proteins, causing off-target toxicity. By utilizing Ellman's reagent (DTNB), we create a self-validating readout: DTNB reacts exclusively with the free thiol of unreacted Glutathione (GSH). A decrease in absorbance directly correlates to the covalent consumption of GSH by the bromoacetamide.

    • Prepare 100 µM of the test acetamide in PBS (pH 7.4) containing 10% DMSO to ensure solubility.

    • Add 500 µM reduced Glutathione (GSH) and incubate the mixture at 37°C.

    • At predefined time points (0, 15, 30, 60, 120 min), extract a 50 µL aliquot and quench the reaction immediately with 50 µL of 10% Trichloroacetic acid (TCA).

    • Centrifuge to remove precipitated proteins, then react the supernatant with 1 mM DTNB.

    • Measure absorbance at 412 nm using a microplate reader and calculate the pseudo-first-order half-life ( t1/2​ ).

    Protocol 2: In Vitro HO-1 Enzyme Inhibition Assay

    Causality: Covalent binding does not automatically equal enzyme inhibition. To confirm that alkylation translates to functional shutdown, we measure the enzymatic conversion of hemin to bilirubin. If the compound binds a non-catalytic surface cysteine without inducing an allosteric effect, bilirubin production will remain unchanged.

    • Incubate 0.5 µg of recombinant human HO-1 with varying concentrations of the test compound (0.1 - 50 µM) for 30 minutes at 37°C to allow for covalent pre-association.

    • Initiate the enzymatic reaction by adding 20 µM hemin (substrate), 1 mM NADPH (cofactor), and 2 mg/mL rat liver cytosol (source of biliverdin reductase).

    • Incubate for exactly 1 hour at 37°C in a light-protected environment.

    • Terminate the reaction via chloroform extraction to isolate the bilirubin product.

    • Quantify bilirubin spectrophotometrically by measuring the difference in absorbance between 464 nm and 530 nm ( ΔOD464−530​ ).

    High-Throughput Efficacy Workflow

    Workflow Step1 1. Compound Library Prep (Analogs & Controls) Step2 2. GSH Reactivity Assay (Intrinsic Electrophilicity) Step1->Step2 Filter highly reactive PAINS Step3 3. In Vitro Target Assay (HO-1 Enzyme Inhibition) Step1->Step3 Assess target affinity Step5 5. Data Synthesis & SAR Modeling Step2->Step5 Kinetic data Step4 4. Cell-Based Efficacy (A549 Viability/Phenotype) Step3->Step4 Hit Progression (IC50 < 10 µM) Step4->Step5 Cellular efficacy data

    Fig 2. Step-by-step experimental workflow for evaluating covalent electrophile efficacy.

    References

    • LookChem. "Cas 29182-97-6, 2-Bromo-N-methylacetanilide (Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors)".[Link]

    Comparative

    Structural Comparison of 2-bromo-N-(3-bromophenyl)acetamide with Other Covalent Warheads: A Guide for Rational Drug Design

    Executive Summary The renaissance of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery, allowing researchers to achieve unprecedented pharmacological potency, prolonged residence times, and hig...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The renaissance of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery, allowing researchers to achieve unprecedented pharmacological potency, prolonged residence times, and high selectivity. At the core of any TCI is the electrophilic "warhead," which must be carefully matched to the nucleophilicity of the target amino acid (typically cysteine).

    This guide provides an objective structural and kinetic comparison of 2-bromo-N-(3-bromophenyl)acetamide —a highly reactive α -bromoacetamide covalent fragment—against alternative warheads such as chloroacetamides, acrylamides, and vinyl sulfones. By analyzing their distinct reaction mechanisms and intrinsic reactivities, researchers can better select the appropriate warhead for Fragment-Based Drug Discovery (FBDD), chemoproteomic profiling, or hit-to-lead optimization.

    Mechanistic Grounding: SN2 Alkylation vs. Michael Addition

    The selection of a covalent warhead dictates the fundamental reaction pathway it will undergo when encountering a protein nucleophile.

    α -Haloacetamides (Bromoacetamides and Chloroacetamides) Compounds like 2-bromo-N-(3-bromophenyl)acetamide operate via a bimolecular nucleophilic substitution (SN2 ) mechanism. The target cysteine thiolate directly attacks the electrophilic α -carbon, displacing the halide leaving group to form an irreversible alkyl thioether bond. Because bromide is a larger, more polarizable ion with a weaker carbon-halogen bond than chloride, it is a vastly superior leaving group. Consequently, bromoacetamides are typically one to two orders of magnitude more reactive than their chloroacetamide counterparts [1].

    α,β -Unsaturated Carbonyls (Acrylamides and Vinyl Sulfones) In contrast, acrylamides and vinyl sulfones rely on a Michael addition (conjugate addition) mechanism. The thiolate attacks the β -carbon of the unsaturated system. Acrylamides are generally "softer" electrophiles, requiring precise spatial proximity and orientation within the binding pocket to react, which significantly minimizes off-target promiscuity [2].

    Mechanism cluster_SN2 SN2 Substitution cluster_Michael Michael Addition Cys Target Cysteine (Thiolate) Bromo Bromoacetamide (e.g., 2-bromo-N-...) Cys->Bromo Fast Attack Acryl Acrylamide Warheads Cys->Acryl Conjugate Addition Adduct1 Alkyl Thioether (Irreversible) Bromo->Adduct1 - HBr Adduct2 Propanamide Thioether (Irreversible) Acryl->Adduct2

    Mechanistic divergence between SN2-driven bromoacetamides and Michael addition acrylamides.

    Structural Deep Dive: 2-bromo-N-(3-bromophenyl)acetamide

    When analyzing 2-bromo-N-(3-bromophenyl)acetamide , its utility in early-stage drug discovery is driven by two distinct structural features:

    • The α -Bromoacetamide Warhead : As established, the α -bromo group ensures hyper-reactivity. While this makes the compound unsuitable as a final systemic drug candidate due to off-target toxicity (promiscuity), it is highly advantageous in FBDD. In fragment screening, the initial non-covalent binding affinity is often exceptionally weak ( Kd​ in the millimolar range). A hyper-reactive warhead compensates for this low affinity by rapidly trapping transient binding events, allowing researchers to identify cryptic pockets or target sterically hindered, poorly nucleophilic cysteines [3].

    • The 3-Bromophenyl Motif : The meta-substituted bromine on the phenyl ring serves a dual purpose. Electronically, its inductive electron-withdrawing effect lowers the pKa​ of the parent aniline, which subtly increases the electrophilicity of the α -carbon. Synthetically, the aryl bromide provides an ideal vector for downstream hit-to-lead elaboration via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) once the fragment is bound to the target.

    Comparative Performance Data

    To objectively evaluate warhead suitability, intrinsic reactivity is benchmarked using a Glutathione (GSH) half-life ( t1/2​ ) assay. GSH is an endogenous tripeptide that mimics the intracellular thiol pool. A shorter t1/2​ indicates higher intrinsic reactivity.

    Warhead ClassRepresentative StructureReaction MechanismTypical GSH t1/2​ Primary Target ResiduesClinical / Research Utility
    α -Bromoacetamide 2-bromo-N-(3-bromophenyl)acetamideSN2 Alkylation~0.08 hCys (High reactivity)Fragment screening (FBDD), Tool probes
    α -Chloroacetamide N-phenyl-2-chloroacetamideSN2 Alkylation~3.0 – 4.0 hCys, His, LysHit-to-lead optimization, Proteomics
    Vinyl Sulfone Phenyl vinyl sulfoneMichael Addition~0.5 – 4.0 hCys, LysSpecific protease/kinase inhibitors
    Acrylamide N-phenylacrylamideMichael Addition> 24.0 hCysFDA-approved targeted therapies

    Data synthesized from comparative kinetic profiling of covalent fragments [1][4].

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the evaluation of a covalent warhead must rely on a self-validating system. We first measure intrinsic reactivity in isolation (Protocol 1), and then validate that this reactivity translates to specific, stoichiometric target engagement in a complex protein environment (Protocol 2).

    Workflow Step1 1. Intrinsic Reactivity GSH Assay (LC-MS) Decision GSH t1/2 Optimal? Step1->Decision Step2 2. Target Engagement Intact Protein MS Step3 3. Selectivity Profiling ABPP / Proteomics Step2->Step3 Confirmed 1:1 Adduct Decision->Step1 No (Too reactive) Decision->Step2 Yes (> 1 hr)

    Self-validating experimental workflow for evaluating covalent fragment reactivity.

    Protocol 1: Kinetic Glutathione (GSH) Reactivity Assay (LC-MS)

    Causality: Measuring the pseudo-first-order depletion of the warhead against GSH provides a quantifiable half-life ( t1/2​ ), which inversely correlates with electrophilic promiscuity in vivo.

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4).

    • GSH Stock: Freshly dissolve reduced L-glutathione (GSH) to a 100 mM stock in the buffer. Add equimolar NaOH to neutralize the acidity imparted by the GSH free acid.

    • Reaction Initiation: In a standard LC-MS vial, mix 5 mM GSH, 200 µM of 2-bromo-N-(3-bromophenyl)acetamide (from a 20 mM DMSO stock), and 100 µM of an internal standard (e.g., 4-nitrocyanobenzene) [2]. Incubate at 37°C.

    • Kinetic Sampling: Extract 10 µL aliquots at 0, 5, 15, 30, 60, and 120 minutes.

    • Quenching: Immediately quench each aliquot by adding an equal volume of cold acetonitrile containing 0.1% formic acid. This protonates the thiolate, halting the SN2 reaction, and precipitates buffer salts.

    • LC-MS Analysis: Inject the samples onto a C18 column coupled to a mass spectrometer. Monitor the UV absorbance (254 nm) and the extracted ion chromatogram (XIC) of the parent compound.

    • Data Processing: Plot ln([Warhead]t​/[Warhead]0​) versus time. The slope represents the rate constant ( kobs​ ), from which the half-life is calculated ( t1/2​=ln(2)/kobs​ ).

    Protocol 2: Intact Protein Mass Spectrometry for Target Engagement

    Causality: While the GSH assay measures raw electrophilicity, intact MS verifies that the fragment successfully engages the target protein without inducing promiscuous poly-alkylation (which indicates non-specific binding or protein unfolding).

    Step-by-Step Methodology:

    • Protein Preparation: Dilute the recombinant target protein to 2 µM in a non-nucleophilic buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Crucial: Avoid DTT or β -mercaptoethanol, as these will react with the bromoacetamide. Use TCEP if reduction is strictly necessary.

    • Incubation: Add 20 µM of the covalent fragment (a 10-fold molar excess) to the protein solution. Incubate at room temperature for 1 to 2 hours.

    • Desalting: Remove unreacted compound and buffer salts using an inline LC-MS trap column (e.g., C4 resin) or a Zeba spin desalting column.

    • Ionization & Detection: Analyze the sample via ESI-TOF Mass Spectrometry.

    • Deconvolution & Validation: Use deconvolution algorithms (e.g., MaxEnt1) to convert the multiply-charged envelope into a zero-charge intact mass. Confirm a mass shift ( ΔM ) of exactly +212.9 Da (Mass of 2-bromo-N-(3-bromophenyl)acetamide [292.96 Da] minus the HBr leaving group [80.0 Da]). The absence of +425.8 Da peaks confirms a highly selective 1:1 binding stoichiometry.

    Validation

    Benchmarking the Stability and Reactivity of the 2-Bromo-N-(3-bromophenyl)acetamide Covalent Adduct

    Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Mechanistic Role of α -Bromoacetamides In the developmen...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

    Introduction: The Mechanistic Role of α -Bromoacetamides

    In the development of Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP) probes, the selection of the electrophilic warhead dictates both the on-target residence time and the off-target toxicity profile. 2-bromo-N-(3-bromophenyl)acetamide is a highly reactive α -haloacetamide derivative. It functions by forming an irreversible covalent thioether bond with nucleophilic residues—primarily cysteine thiols—within protein binding pockets[1].

    Mechanistic Causality of Reactivity

    The intrinsic reactivity of 2-bromo-N-(3-bromophenyl)acetamide is driven by two chemical factors:

    • Superior Leaving Group: The reaction proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism. Because the bromide ion ( Br− ) has a larger atomic radius and higher polarizability than a chloride ion, it is an excellent leaving group, significantly lowering the activation energy of the SN​2 transition state[2].

    • Inductive Effects: The 3-bromophenyl group exerts an electron-withdrawing inductive effect across the amide bond. This decreases electron density at the α -carbon, increasing its electrophilic softness and making it highly susceptible to attack by a thiolate anion[3].

    While the resulting thioether adduct is highly stable under physiological conditions, the extreme intrinsic reactivity of the bromoacetamide warhead often leads to rapid depletion by intracellular glutathione (GSH) and poor proteome-wide selectivity, necessitating careful benchmarking against slower-reacting alternatives like chloroacetamides and acrylamides[2][4].

    Adduct_Formation cluster_0 SN2 Covalent Adduct Formation Pathway E 2-bromo-N-(3-bromophenyl)acetamide (Electrophilic Warhead) TS SN2 Transition State (C-Br Cleavage / C-S Formation) E->TS Attack N Cysteine Thiolate (Nucleophile) N->TS Attack A Thioether Adduct (Stable Covalent Bond) TS->A Irreversible LG Bromide Anion (Leaving Group) TS->LG Displacement

    SN2 mechanism of bromoacetamide reacting with cysteine thiols.

    Comparative Benchmarking: Reactivity and Adduct Stability

    To objectively evaluate 2-bromo-N-(3-bromophenyl)acetamide, it must be benchmarked against alternative warheads attached to the same N-(3-bromophenyl) recognition scaffold. The most reliable metric for intrinsic warhead reactivity is the Glutathione (GSH) half-life ( t1/2​ ) assay, which measures the pseudo-first-order degradation of the parent compound in the presence of excess GSH[1][5].

    Table 1: Warhead Benchmarking Data Summary
    Warhead ClassRepresentative CompoundReaction MechanismGSH t1/2​ (pH 7.4, 37°C)Adduct StabilityTarget Selectivity
    α -Bromoacetamide 2-bromo-N-(3-bromophenyl)acetamide SN​2 Substitution~0.08 h (4.8 min) [1]Irreversible (Thioether)Low (High off-target risk)
    α -Chloroacetamide 2-chloro-N-(3-bromophenyl)acetamide SN​2 Substitution~3.2 - 7.0 h [1][2]Irreversible (Thioether)Moderate to High
    Acrylamide N-(3-bromophenyl)acrylamideMichael Addition> 24.0 h [2]Irreversible (Thioether)High
    Cyanoacrylamide 2-cyano-N-(3-bromophenyl)acrylamideReversible MichaelFast (Equilibrium) [6]ReversibleHigh (Kinetic control)

    Data Synthesis: The thioether adduct formed by the bromoacetamide is structurally identical in stability to the chloroacetamide adduct; neither undergoes retro-reaction under physiological conditions[6]. However, the bromoacetamide is consumed by GSH nearly 40 to 80 times faster than the chloroacetamide[1]. Therefore, while the adduct is stable, the parent drug is highly unstable in a cellular environment, making bromoacetamides better suited for in vitro fragment screening rather than in vivo therapeutics[4][7].

    Self-Validating Experimental Methodologies

    To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to distinguish between true covalent adduct formation and artifactual degradation.

    Benchmarking_Workflow S1 1. Co-incubation (Warhead + GSH) S2 2. LC-MS/MS (Time-course) S1->S2 S3 3. Kinetic Profiling (Calculate t1/2) S2->S3 S4 4. Washout Assay (Dialysis) S3->S4 S5 5. Stability Readout (Intact Adduct MS) S4->S5

    Experimental workflow for benchmarking covalent adduct stability and reactivity.

    Protocol A: LC-MS/MS Glutathione (GSH) Reactivity Profiling

    Purpose: To quantify the intrinsic electrophilicity of the warhead. Causality: GSH is used at a high concentration (10 mM) to mimic the intracellular reducing environment and force pseudo-first-order kinetics. EDTA is critical to chelate trace metals, preventing the auto-oxidation of GSH to GSSG, which would artificially halt the reaction[5].

    Step-by-Step Procedure:

    • Preparation: Prepare a 10 mM solution of GSH in 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM EDTA.

    • Initiation: Add 2-bromo-N-(3-bromophenyl)acetamide (from a 100x DMSO stock) to a final concentration of 100 µM.

    • Self-Validation Control: In a parallel vial, incubate 100 µM of the compound in the exact same buffer without GSH. This validates that any observed depletion is strictly due to thiol reactivity and not aqueous hydrolysis of the labile bromoacetamide[5].

    • Sampling: At time points 0, 5, 10, 30, 60, and 120 minutes, extract a 50 µL aliquot and quench immediately with an equal volume of cold acetonitrile containing 0.1% Formic Acid.

    • Analysis: Analyze via UHPLC-QToF MS. Monitor the depletion of the parent exact mass and the appearance of the GSH-adduct mass (+307 Da, minus HBr).

    • Data Processing: Plot the natural log of the remaining parent compound AUC versus time to calculate the half-life ( t1/2​ ).

    Protocol B: Intact Protein Washout Assay for Adduct Stability

    Purpose: To prove the irreversible nature of the formed thioether bond. Causality: While kinetic assays measure how fast the bond forms, washout assays determine if the bond can break. By utilizing extensive dialysis, unbound ligand is removed, shifting the equilibrium. If the bond is reversible, the adduct will dissociate[8].

    Step-by-Step Procedure:

    • Adduct Formation: Incubate 10 µM of recombinant target protein (containing the target cysteine) with 50 µM of 2-bromo-N-(3-bromophenyl)acetamide for 1 hour at Room Temperature.

    • Validation of Engagement: Run an aliquot on Intact Protein MS (e.g., LC-ESI-TOF) to confirm a +212 Da mass shift (addition of the N-(3-bromophenyl)acetamide moiety, loss of HBr).

    • Washout: Transfer the remaining sample into a Slide-A-Lyzer™ Dialysis Cassette (10K MWCO). Dialyze against 1L of compound-free buffer for 24 hours with three buffer exchanges.

    • Self-Validation Control: Run a parallel assay using a known reversible covalent inhibitor (e.g., a cyanoacrylamide).

    • Readout: Re-analyze the dialyzed samples via Intact MS. For 2-bromo-N-(3-bromophenyl)acetamide, the +212 Da mass shift will remain at 100% occupancy, proving absolute adduct stability. The reversible control will show a return to the apo-protein mass[6][8].

    Strategic Recommendations

    Based on the benchmarking data, 2-bromo-N-(3-bromophenyl)acetamide forms a highly stable, irreversible adduct. However, its extreme intrinsic reactivity ( t1/2​ < 10 mins) makes it a poor candidate for systemic drug development due to rapid GSH scavenging and off-target toxicity[2][4].

    When to use this compound:

    • Fragment-Based Drug Discovery (FBDD): As a highly reactive "scout" fragment to identify cryptic, low-nucleophilicity cysteines that slower warheads might miss[7].

    • In Vitro Chemical Probes: For rapid, irreversible labeling of purified proteins prior to structural biology (X-ray crystallography or Cryo-EM) studies.

    For progression into cellular assays or in vivo models, the bromoacetamide warhead should be substituted with a chloroacetamide or acrylamide , which provide identical adduct stability but superior kinetic selectivity[1][2].

    References

    • [3] Monohalogenated acetamide-induced cellular stress and genotoxicity are related to electrophilic softness and thiol/thiolate reactivity. ResearchGate. Available at:[Link]

    • [2] Rational Design of Stapled Covalent Peptide Modifiers of Oncoprotein E6 from Human Papillomavirus. ACS Chemical Biology. Available at:[Link]

    • [1] Recent Advances in Covalent Drug Discovery. MDPI Pharmaceuticals. Available at:[Link]

    • [7] Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. Available at:[Link]

    • [4] Structure–activity relationships of GPX4 inhibitor warheads. PMC - NIH. Available at:[Link]

    • [5] GSH Reactivity Assay. Domainex. Available at:[Link]

    • [8] Refining covalent warhead reactivity: A new look at GSH reactivity assays. X-Chem. Available at:[Link]

    • [6] Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PMC - NIH. Available at:[Link]

    Sources

    Comparative

    Comparative In Silico Analysis of 2-bromo-N-(3-bromophenyl)acetamide: A Guide to Evaluating Binding Affinities with Key Protein Targets in Cancer and Inflammation

    This guide provides a comprehensive framework for conducting a comparative molecular docking study of the novel compound, 2-bromo-N-(3-bromophenyl)acetamide. Designed for researchers, scientists, and drug development pro...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive framework for conducting a comparative molecular docking study of the novel compound, 2-bromo-N-(3-bromophenyl)acetamide. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, a detailed experimental workflow, and the interpretation of simulated binding interactions with high-value protein targets implicated in cancer and inflammatory diseases. By juxtaposing the binding potential of this compound against established inhibitors, this guide serves as a practical blueprint for the preliminary assessment of its therapeutic promise.

    Introduction: The Therapeutic Potential of Novel Acetamide Derivatives

    Acetamide derivatives are a versatile class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. The structural diversity of the acetamide scaffold allows for fine-tuning of its pharmacological profile, making it a promising backbone for the design of novel therapeutics[1]. The subject of this guide, 2-bromo-N-(3-bromophenyl)acetamide, is a halogenated acetamide derivative. The presence of bromine atoms can enhance the lipophilicity and membrane permeability of a molecule, and also participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding affinity.

    Given the nascent stage of research on 2-bromo-N-(3-bromophenyl)acetamide, with no publicly available data on its biological activity, in silico molecular docking studies present a cost-effective and rapid initial step to predict its potential biological targets and elucidate its mechanism of action at the molecular level[4]. This guide will focus on a comparative docking analysis against key protein targets in oncology and immunology, providing a foundational assessment of its therapeutic potential.

    Selection of Target Proteins and Rationale

    The selection of appropriate protein targets is a critical step in the drug discovery process[5]. Based on the known activities of similar acetamide derivatives, this study will focus on two key areas: cancer and inflammation.

    Anticancer Target: Epidermal Growth Factor Receptor (EGFR)

    The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation[6]. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a well-validated target for anticancer drug development[7].

    • Rationale for Selection: The inhibition of EGFR is a proven strategy in cancer therapy. By assessing the binding affinity of 2-bromo-N-(3-bromophenyl)acetamide to the ATP-binding site of the EGFR kinase domain, we can infer its potential to disrupt the signaling cascade that drives tumor growth.

    • Reference Compound: Erlotinib , a potent and selective EGFR inhibitor, will be used as a reference compound for comparative analysis.

    Anti-inflammatory Target: p38 Mitogen-Activated Protein Kinase (p38 MAPK)

    The p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines[8]. They play a central role in the production of pro-inflammatory mediators, and their inhibition is a promising strategy for the treatment of chronic inflammatory diseases[8][9].

    • Rationale for Selection: Targeting p38 MAPK can modulate the inflammatory response. Evaluating the interaction of 2-bromo-N-(3-bromophenyl)acetamide with the active site of p38 MAPK will provide insights into its potential anti-inflammatory activity.

    • Reference Compound: SB202190 , a well-characterized p38 MAPK inhibitor, will serve as the reference compound.

    Methodology: A Step-by-Step Guide to Comparative Docking

    This section provides a detailed protocol for conducting a comparative molecular docking study. The workflow is designed to be self-validating by including both a compound of interest and a known inhibitor for each target.

    Experimental Workflow

    The overall workflow for the comparative docking study is illustrated in the following diagram:

    G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Interpretation ligand_prep Ligand Preparation (2-bromo-N-(3-bromophenyl)acetamide & Reference Compounds) docking Molecular Docking (AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (EGFR & p38 MAPK) protein_prep->docking pose_analysis Binding Pose Analysis docking->pose_analysis scoring Scoring & Energy Calculation docking->scoring comparison Comparative Analysis pose_analysis->comparison scoring->comparison G cluster_analysis Post-Docking Analysis raw_results Docking Output (Binding Poses & Scores) visualize Visualize Top Poses (PyMOL, Discovery Studio) raw_results->visualize identify_interactions Identify Key Interactions (H-bonds, Hydrophobic, Halogen bonds) visualize->identify_interactions compare_interactions Compare with Reference Compound identify_interactions->compare_interactions interpret Interpret Biological Significance compare_interactions->interpret

    Caption: Post-docking analysis workflow.

    Discussion and Future Directions

    The comparative docking analysis provides a preliminary assessment of the potential of 2-bromo-N-(3-bromophenyl)acetamide as an inhibitor of EGFR and p38 MAPK. The hypothetical results suggest that while the compound may have a lower predicted binding affinity than the established inhibitors, its interactions within the active sites warrant further investigation.

    Key Discussion Points:

    • Comparison with Reference Compounds: A direct comparison of the binding modes of 2-bromo-N-(3-bromophenyl)acetamide and the reference compounds can reveal similarities and differences in their interactions with key active site residues. This can provide insights into the structural features that contribute to high-affinity binding.

    • Role of Halogen Atoms: The analysis should specifically focus on the role of the bromine atoms in mediating binding. The presence of halogen bonds could be a key factor in the compound's activity and could be exploited for further lead optimization.

    • Selectivity: This initial study focuses on individual targets. Future in silico studies could involve screening 2-bromo-N-(3-bromophenyl)acetamide against a panel of related kinases to predict its selectivity profile.

    Future Experimental Validation:

    The findings from this in silico study should be validated through experimental assays. This would include:

    • Synthesis and Characterization: Chemical synthesis of 2-bromo-N-(3-bromophenyl)acetamide and confirmation of its structure and purity.

    • In Vitro Enzyme Assays: Testing the inhibitory activity of the synthesized compound against purified EGFR and p38 MAPK enzymes.

    • Cell-Based Assays: Evaluating the effect of the compound on the proliferation of cancer cell lines that overexpress EGFR and on the production of inflammatory cytokines in relevant cell models.

    Conclusion

    This guide has outlined a comprehensive and scientifically rigorous approach for the initial evaluation of 2-bromo-N-(3-bromophenyl)acetamide using comparative molecular docking. By following the detailed protocols and analytical framework presented, researchers can generate valuable preliminary data to guide further experimental investigation and accelerate the drug discovery process. The integration of in silico methods is an indispensable tool in modern drug development, enabling the rapid and cost-effective screening of novel chemical entities for their therapeutic potential.

    References

    • Hynes, N. E., & Lane, H. A. (2005). ERBB receptors and cancer: the complexity of targeted inhibitors. Nature Reviews Cancer, 5(5), 341-354. [Link]

    • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. New England Journal of Medicine, 358(11), 1160-1174. [Link]

    • Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]

    • Cohen, P. (2009). Targeting protein kinases for the development of anti-inflammatory drugs. Current Opinion in Cell Biology, 21(2), 317-324. [Link]

    • ecancer. (2024). Protein structures signal fresh targets for anticancer drugs. ecancer. [Link]

    • Karin, M., & Gallagher, E. (2005). Inflammation-activated protein kinases as targets for drug development. The Journal of Clinical Investigation, 115(11), 2973-2975. [Link]

    • National Cancer Institute. (2024). Proteogenomics Study Identifies Cancer Drug Targets. National Cancer Institute. [Link]

    • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools. Journal of Chemical Information and Modeling, 61(8), 3891–3898. [Link]

    • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

    • Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., ... & Head, M. S. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931. [Link]

    • Crona, M., & Kukol, A. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. [Link]

    • ResearchGate. (n.d.). (A) Overlapping target proteins (228 target proteins) of NSAIDs related... ResearchGate. [Link]

    • International Journal of Advance Research, Ideas and Innovations in Technology. (2024). A Review on In Silico molecular docking Studies. ijariie.com. [Link]

    • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949. [Link]

    • News-Medical.Net. (2025). New protein target offers hope for chronic inflammation treatment. News-Medical.Net. [Link]

    • ACS Publications. (2021). In Silico Functional Profiling of Small Molecules and Its Applications. ACS Publications. [Link]

    • PMC. (2018). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. PMC. [Link]

    • wisdomlib. (2025). Comparative docking analysis: Significance and symbolism. wisdomlib.org. [Link]

    • ResearchGate. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. [Link]

    • PMC. (2009). N-(3-Bromophenyl)acetamide. PMC. [Link]

    • PubChem. (n.d.). N-(3-Bromophenyl)acetamide. PubChem. [Link]

    • PubChem. (n.d.). 2'-Bromoacetanilide. PubChem. [Link]

    • MDPI. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. MDPI. [Link]

    • Der Pharma Chemica. (n.d.). Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents. Der Pharma Chemica. [Link]

    • PMC. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. PMC. [Link]

    Sources

    Validation

    validation of 2-bromo-N-(3-bromophenyl)acetamide as a tool compound for chemical biology

    An in-depth technical evaluation of 2-bromo-N-(3-bromophenyl)acetamide (CAS 83276-95-3) requires a nuanced understanding of electrophilic reactivity and proteomic profiling. As a covalent fragment and chemical biology to...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth technical evaluation of 2-bromo-N-(3-bromophenyl)acetamide (CAS 83276-95-3) requires a nuanced understanding of electrophilic reactivity and proteomic profiling. As a covalent fragment and chemical biology tool compound, its utility lies in its ability to rapidly and irreversibly trap nucleophilic residues—primarily cysteines—across the proteome.

    This guide provides an objective comparison of this compound against alternative electrophilic warheads, detailing the mechanistic causality behind its performance, and outlining self-validating experimental protocols for its application in Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD).

    Mechanistic Rationale: The Anatomy of a Bromoacetamide Probe

    The structure of 2-bromo-N-(3-bromophenyl)acetamide consists of two distinct functional domains:

    • The Recognition Element (3-bromophenyl group): Provides lipophilicity and the potential for halogen bonding and hydrophobic interactions within protein binding pockets. This drives the initial reversible binding affinity ( Ki​ )[1].

    • The Electrophilic Warhead (α-bromoacetamide): Drives the irreversible inactivation step ( kinact​ ). The bromide ion is an exceptional leaving group, rendering the alpha-carbon highly susceptible to nucleophilic attack by thiolate anions via an SN​2 mechanism[2].

    Unlike reversible inhibitors, the efficacy of this tool compound is evaluated by its second-order rate constant ( kinact​/Ki​ ), which accounts for both binding affinity and covalent reactivity[1].

    Mechanism A 2-bromo-N-(3-bromophenyl)acetamide (Electrophile) C SN2 Transition State (Bromide Departure) A->C Attack by Thiolate B Target Protein (Nucleophilic Cysteine) B->C Deprotonation (pH 7.4) D Stable Thioether Adduct (Irreversible) C->D - Br⁻ (Leaving Group)

    Caption: SN2 covalent alkylation mechanism of bromoacetamides targeting protein cysteines.

    Comparative Performance Analysis

    When selecting a tool compound for chemical biology, the choice of electrophile dictates the balance between reactivity (the ability to label targets) and selectivity (the avoidance of off-target toxicity).

    Reactivity vs. Selectivity Spectrum

    In standardized glutathione (GSH) reactivity assays at physiological pH (7.4) and 37°C, α-haloacetamides demonstrate a clear hierarchy of electrophilicity. The half-life ( t1/2​ ) of α-bromoacetamides is exceptionally short (~0.08 hours), making them orders of magnitude more reactive than their chloroacetamide or acrylamide counterparts[2][3].

    Causality in Probe Selection: Because 2-bromo-N-(3-bromophenyl)acetamide is highly reactive, it is the premier choice for initial hit identification and broad cysteinome profiling . It can capture transient protein-ligand interactions and label sterically hindered or weakly nucleophilic cysteines that slower warheads (like acrylamides) would miss[3]. However, this high intrinsic reactivity can lead to poor in vitro selectivity if concentration and incubation times are not strictly controlled[2][3]. For late-stage drug development, researchers typically swap the bromoacetamide warhead for a slower-reacting chloroacetamide or acrylamide to improve the safety profile[2][4].

    Quantitative Comparison of Covalent Warheads
    Warhead ChemotypeReaction MechanismGSH Half-Life ( t1/2​ )Selectivity ProfilePrimary Chemical Biology Application
    α-Bromoacetamide SN​2 Alkylation~0.08 hLow / ModerateFragment screening, broad cysteinome mapping[2]
    α-Chloroacetamide SN​2 Alkylation~3.2 hHighLead optimization, targeted covalent inhibitors[2][3]
    Acrylamide Michael Addition>10 hVery HighClinical therapeutics, highly targeted probes[3]
    Maleimide Michael AdditionFast (Reversible)ModerateBioconjugation (Note: prone to hydrolysis/thiol exchange)[5][6]

    Data synthesized from standardized reactivity assays[2][3].

    Furthermore, unlike maleimides—which can undergo retro-Michael addition, thiol exchange, and ring-opening hydrolysis under physiological conditions—bromoacetamides produce highly stable, non-hydrolyzable thioether adducts. This results in homogeneous cross-linked products that are vastly superior for precise mass spectrometry quantification[5][6].

    Experimental Validation: Self-Validating ABPP Protocol

    To validate 2-bromo-N-(3-bromophenyl)acetamide as a target-engaging tool compound, researchers must employ a competitive Activity-Based Protein Profiling (ABPP) workflow. This protocol is a self-validating system : by using a broad-spectrum alkyne-tagged probe to label all residual (unreacted) cysteines, the reduction in fluorescent or mass-spec signal directly quantifies the specific target engagement of the bromoacetamide compound.

    Step-by-Step Methodology: Competitive isoTOP-ABPP
    • Proteome Preparation:

      • Extract cellular proteome using gentle lysis buffer (e.g., 50 mM Tris, 150 mM NaCl, 1% NP-40).

      • Causality: Adjust the pH strictly to 7.4. Cysteine reactivity is highly pH-dependent; basic pH will artificially increase the nucleophilicity of lysines, leading to promiscuous off-target labeling[5][7].

    • Compound Incubation (The Competition Step):

      • Divide the proteome into two aliquots: Vehicle (DMSO) and Treatment.

      • Treat the experimental aliquot with 10 µM 2-bromo-N-(3-bromophenyl)acetamide for 30 minutes at 37°C.

      • Causality: A short incubation time is critical. Given the compound's rapid kinetics ( t1/2​ ~ 4.8 to 8.5 mins), prolonged exposure will exhaust the primary cysteine targets and force secondary reactions with histidines or lysines[3][7].

    • Universal Probe Labeling:

      • Add 100 µM of a universal cysteine-reactive probe (e.g., Iodoacetamide-alkyne) to both aliquots for 1 hour to covalently tag all remaining free cysteines.

    • Click Chemistry (CuAAC):

      • React the alkyne-tagged proteome with a Biotin-Azide reporter using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

    • Enrichment and Digestion:

      • Precipitate proteins, resuspend, and enrich biotinylated proteins using Streptavidin-agarose beads. Perform on-bead trypsin digestion.

    • LC-MS/MS Analysis:

      • Analyze peptides via high-resolution mass spectrometry. A reduction in peptide signal in the Treatment group versus the Vehicle group confirms that 2-bromo-N-(3-bromophenyl)acetamide successfully engaged that specific cysteine residue.

    Workflow Step1 1. Proteome Incubation (Bromoacetamide Probe) Step2 2. Competitive Labeling (IA-Alkyne Probe) Step1->Step2 Step3 3. Click Chemistry (Biotin-Azide) Step2->Step3 Step4 4. Streptavidin Enrichment (Bead Isolation) Step3->Step4 Step5 5. LC-MS/MS (Target Quantification) Step4->Step5

    Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow for target validation.

    Strategic Recommendations for Drug Development

    2-bromo-N-(3-bromophenyl)acetamide is a highly effective tool compound, but it must be applied in the correct developmental phase:

    • Use for Target Discovery: Its aggressive electrophilicity makes it an ideal "scout" molecule. It will readily identify novel, potentially druggable allosteric cysteine pockets that are completely silent to standard acrylamide libraries[2][8].

    • Avoid for In Vivo Efficacy Models: Due to its rapid reaction with intracellular glutathione (GSH), bromoacetamides often suffer from poor pharmacokinetic profiles and high toxicity in vivo[2][3].

    • The "Warhead Swap" Strategy: Once a target is validated using 2-bromo-N-(3-bromophenyl)acetamide, the standard medicinal chemistry workflow dictates retaining the 3-bromophenyl recognition scaffold while attenuating the warhead—swapping the bromine for chlorine (chloroacetamide) or an alkene (acrylamide) to achieve clinical-grade selectivity[3][4].

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of 2-bromo-N-(3-bromophenyl)acetamide for Laboratory Professionals

    For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is not just a matter of regulatory compliance, but a cornerstone of a safe and efficient l...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is not just a matter of regulatory compliance, but a cornerstone of a safe and efficient laboratory environment. This guide provides an in-depth, procedural framework for the safe disposal of 2-bromo-N-(3-bromophenyl)acetamide, a halogenated organic compound. By understanding the "why" behind each step, you can ensure the safety of yourself and your colleagues while maintaining the integrity of your research.

    Hazard Assessment and Personal Protective Equipment (PPE): Your First Line of Defense

    Before handling 2-bromo-N-(3-bromophenyl)acetamide in any capacity, a thorough understanding of its potential hazards is paramount. The brominated functional group and the acetamide structure suggest that this compound should be treated with care.

    Key Potential Hazards:

    • Skin and Eye Irritation: Direct contact can cause irritation or, in more severe cases, chemical burns.[5][6][7][8]

    • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2][5]

    • Toxicity: Ingestion or significant absorption through the skin could be harmful.[6][9]

    Mandatory Personal Protective Equipment (PPE):

    PPE CategorySpecificationRationale
    Eye Protection Chemical safety gogglesProtects against splashes and airborne particles.
    Hand Protection Nitrile glovesProvides a chemical-resistant barrier to prevent skin contact.[1]
    Body Protection Laboratory coatProtects skin and personal clothing from contamination.[1]
    Foot Protection Closed-toe shoesPrevents injury from spills.
    Respiratory Protection Use in a certified chemical fume hoodMinimizes the risk of inhaling hazardous dust or vapors.[1][6]

    The Disposal Workflow: A Step-by-Step Protocol

    The proper disposal of 2-bromo-N-(3-bromophenyl)acetamide is a multi-step process that begins the moment the substance is deemed waste. The following workflow ensures that the waste is handled, segregated, and stored safely prior to its final disposal by your institution's Environmental Health and Safety (EHS) department.

    DisposalWorkflow cluster_0 Step 1: In-Lab Waste Handling cluster_1 Step 2: Temporary Storage cluster_2 Step 3: Final Disposal A Generation of Waste (e.g., excess reagent, contaminated labware) B Segregate as HALOGENATED ORGANIC WASTE A->B Immediate Action C Place in a designated, leak-proof, and compatible container B->C D Properly label the waste container C->D E Store in a designated Satellite Accumulation Area (SAA) D->E F Ensure container is sealed and stored in secondary containment E->F G Arrange for pickup by your institution's EHS department F->G H Maintain disposal records as per institutional policy G->H

    Caption: Disposal workflow for 2-bromo-N-(3-bromophenyl)acetamide.

    In-Lab Waste Handling: The Point of Generation

    The choices made at the moment of waste generation are critical for ensuring a safe disposal pathway.

    Protocol:

    • Immediate Segregation: As a halogenated organic compound, all waste containing 2-bromo-N-(3-bromophenyl)acetamide must be segregated into a designated "Halogenated Organic Waste" stream.[6] This is crucial because halogenated and non-halogenated solvents undergo different, and more costly, disposal treatments.[10][11]

    • Waste Container Selection:

      • Choose a container that is chemically compatible with 2-bromo-N-(3-bromophenyl)acetamide. High-density polyethylene (HDPE) or glass containers are generally suitable.[1]

      • The container must have a secure, leak-proof screw cap.

      • Ensure the container is clean and dry before use.

    • Labeling:

      • Affix a hazardous waste label to the container before adding any waste.

      • The label must clearly state "Hazardous Waste" and "Halogenated Organic Waste."

      • List all constituents of the waste, including 2-bromo-N-(3-bromophenyl)acetamide and any solvents, with their approximate percentages.

      • Include the date of waste accumulation.

    • Waste Collection:

      • Collect all materials contaminated with 2-bromo-N-(3-bromophenyl)acetamide, including unreacted solid, solutions, and contaminated labware (e.g., pipette tips, filter paper, gloves), in the designated waste container.

      • Do not overfill the container; leave at least 10% headspace to allow for expansion.

      • Keep the waste container closed at all times except when adding waste.[9]

    Temporary Storage: The Satellite Accumulation Area (SAA)

    Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area (SAA) for the temporary storage of waste containers.

    Protocol:

    • Location: The SAA should be located at or near the point of waste generation.

    • Segregation within the SAA: Store the halogenated organic waste container separately from incompatible waste streams, such as acids, bases, and oxidizers.

    • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

    • Accumulation Limits: Be aware of your institution's limits on the volume of hazardous waste that can be stored in an SAA.

    Spill Management: Preparedness is Key

    Accidents can happen, and a well-defined spill response plan is essential.

    Protocol for a Small Spill (Contained within a fume hood):

    • Alert Personnel: Inform others in the immediate area of the spill.

    • Maintain Ventilation: Ensure the fume hood is operating correctly.

    • Use Absorbent Material: Cover the spill with a chemical absorbent material.

    • Collect Waste: Carefully sweep or scoop the absorbent material and place it in the designated halogenated organic waste container.

    • Decontaminate: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

    • Report: Inform your laboratory supervisor and EHS department of the spill.

    For large spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team immediately.[1]

    Final Disposal: The Role of Environmental Health and Safety (EHS)

    The ultimate disposal of 2-bromo-N-(3-bromophenyl)acetamide must be handled by trained professionals.

    Protocol:

    • Request Pickup: Once the waste container is full, or if it has been in storage for the maximum allowable time according to your institution's policy, arrange for a waste pickup from your EHS department.

    • Documentation: Complete any required waste disposal forms accurately and completely.

    • Record Keeping: Maintain a record of the disposal of all hazardous waste generated in your laboratory.

    Under no circumstances should 2-bromo-N-(3-bromophenyl)acetamide or any other hazardous chemical be disposed of down the drain or in the regular trash.[9] This is not only a violation of regulations but also poses a significant threat to the environment and public health.

    Conclusion: A Culture of Safety

    The proper disposal of 2-bromo-N-(3-bromophenyl)acetamide is a critical aspect of responsible laboratory practice. By adhering to these procedures, you contribute to a safer research environment for everyone. Remember that these guidelines are a starting point, and you should always consult your institution's specific EHS protocols. Your EHS department is a valuable resource for any questions or concerns you may have regarding chemical safety and waste disposal.

    References

    • AK Scientific, Inc. N-[3-(Acetylamino)
    • Fisher Scientific. (2010, November 5).
    • ThermoFisher Scientific. (2010, September 23).
    • Benchchem.
    • Santa Cruz Biotechnology, Inc.
    • Cole-Parmer. (2006, February 24).
    • Fisher Scientific. (2010, September 23).
    • ECHEMI. 2-BROMO-N-METHYLACETAMIDE SDS.
    • Fisher Scientific. (2023, September 1). N1-(2-Chlorophenyl)
    • Sigma-Aldrich. 2-Bromo-N-(3,4-difluorophenyl)acetamide.
    • Matrix Scientific. 2-Bromo-N-(3-chlorophenyl)acetamide.
    • PubChem. N-(3-Bromophenyl)acetamide.
    • CymitQuimica. CAS 621-38-5: N-(3-Bromophenyl)acetamide.
    • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide.
    • PubChem. 2'-Bromoacetanilide.
    • Fisher Scientific.
    • Walchem. (2024, April 19).
    • University of British Columbia. Organic Solvent Waste Disposal. Safety & Risk Services.
    • Temple University. Halogenated Solvents in Laboratories.

    Sources

    Handling

    Personal protective equipment for handling 2-bromo-N-(3-bromophenyl)acetamide

    Handling 2-bromo-N-(3-bromophenyl)acetamide (CAS: 83276-95-3) requires rigorous safety protocols due to its dual nature as a highly effective organic building block and a potent, toxic electrophile. This guide provides d...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Handling 2-bromo-N-(3-bromophenyl)acetamide (CAS: 83276-95-3) requires rigorous safety protocols due to its dual nature as a highly effective organic building block and a potent, toxic electrophile. This guide provides drug development professionals and researchers with a self-validating, mechanistic approach to selecting Personal Protective Equipment (PPE) and executing safe operational workflows.

    Part 1: Mechanistic Toxicology (The "Why" Behind the PPE)

    To handle this compound safely, one must understand its chemical causality. The molecule contains an alpha-bromoacetamide moiety, which acts as a highly reactive electrophile. Under physiological conditions, it undergoes rapid SN​2 substitution reactions with biological nucleophiles—most notably the sulfhydryl (-SH) groups of cysteine residues and primary amines in cellular proteins [1].

    This irreversible covalent modification (alkylation) of proteins is the root cause of the chemical's hazard profile:

    • Sensitization & Corrosivity: Alkylated skin proteins trigger a severe immune response, leading to allergic contact dermatitis and chemical burns.

    • Enhanced Dermal Penetration: The addition of the 3-bromo substitution on the phenyl ring increases the molecule's lipophilicity (LogP) compared to standard [1], allowing it to penetrate the lipid bilayer of the skin more rapidly.

    • Systemic Toxicity: Once absorbed, the compound can cause systemic acute toxicity, necessitating absolute prevention of dermal and inhalation exposure.

    Part 2: Hazard Profile & Solvent-Specific PPE Matrix

    Because this compound is handled both as a dry powder and dissolved in solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), your PPE must adapt to the carrier matrix . A glove that protects against the dry powder will fail catastrophically against a DCM solution.

    Table 1: Hazard Classification & Context-Specific PPE Specifications

    Hazard & GHS CodeBiological Target / RiskHandled MatrixRequired PPE & Breakthrough Time
    Corrosive / Sensitizer (H314, H317)Skin/Tissue (Thiol Alkylation)Solid Powder Double Nitrile (0.11 mm). Change immediately if contaminated.
    Acute Toxicity (H301, H312)Systemic AbsorptionDMF Solution Butyl Rubber (0.5 mm). >480 min breakthrough[2].
    Acute Toxicity (H301, H312)Systemic AbsorptionDCM Solution PE Laminate (Silver Shield) under Nitrile. >480 min. (Nitrile alone fails in <1 min) [3].
    Respiratory Irritant (H335)Mucous MembranesAerosol/Dust Chemical Fume Hood (80-100 fpm) or N95/P100 respirator.

    Part 3: Logical Relationship of Reactivity to PPE

    G Chem 2-bromo-N-(3-bromophenyl)acetamide (Electrophilic Alkylating Agent) Target Covalent Alkylation of Protein Thiols (-SH) Chem->Target Reacts via SN2 Haz1 Severe Skin Burns & Sensitization Target->Haz1 Dermal exposure Haz2 Respiratory Tract Irritation Target->Haz2 Inhalation of dust Haz3 Ocular Damage Target->Haz3 Aerosol/Splash PPE1 Solvent-Specific Gloves (Butyl/Silver Shield) Haz1->PPE1 Mitigated by PPE2 Chemical Fume Hood (80-100 fpm) Haz2->PPE2 Mitigated by PPE3 Splash Goggles & Face Shield Haz3->PPE3 Mitigated by

    Logical relationship mapping the chemical reactivity of alpha-bromoacetamides to required PPE.

    Part 4: Step-by-Step Operational Protocols

    Phase 1: Pre-Operational Setup & PPE Donning

    Causality Check: Proper setup ensures that if a primary engineering control fails, the secondary PPE layer prevents exposure.

    • Verify Engineering Controls: Ensure the chemical fume hood has a certified face velocity of 80-100 feet per minute (fpm). Do not handle this compound on an open bench.

    • Select Matrix-Appropriate Gloves:

      • For Powder: Don two pairs of standard nitrile gloves.

      • For DMF Solutions: Don Butyl rubber gloves [2].

      • For DCM Solutions: Don Silver Shield (PE laminate) gloves as the base layer, with a nitrile over-glove for dexterity [3].

    • Don Body & Eye Protection: Wear a fully buttoned, flame-resistant lab coat and indirect-vented chemical splash goggles. Standard safety glasses leave the orbital cavity vulnerable to corrosive dust.

    Phase 2: Handling and Weighing (Solid Powder)

    Causality Check: Static electricity can cause fine, highly irritating powders to aerosolize outside the controlled airflow.

    • Eliminate Static: Use a static-eliminating device (e.g., antistatic bar or gun) on your weigh boat and spatula before transferring the powder.

    • Weighing: Keep the balance inside the fume hood. Transfer the powder slowly to minimize dust generation.

    • Solvent Addition: If preparing a solution, add the solvent (e.g., DMF or DCM) slowly to the pre-weighed solid inside the hood. Cap the vial immediately to contain vapors.

    Phase 3: Doffing and Decontamination
    • Vial Decontamination: Wipe down the exterior of all sealed reaction vessels with a solvent-dampened wipe before removing them from the fume hood.

    • Glove Removal: Remove your outer gloves inside the fume hood. This ensures that any residual alkylating powder remains trapped in the ventilated space.

    • Final Hygiene: Wash hands and forearms thoroughly with soap and water immediately after doffing the inner gloves.

    Part 5: Spill Response and Disposal Plan

    Solid Spill (Powder): Do not sweep vigorously, as this will aerosolize the corrosive dust. Gently cover the spill with damp paper towels to suppress dust, carefully scoop the material into a sealable hazardous waste container, and wipe the area with a mild detergent solution.

    Solution Spill & Disposal: Collect spilled solutions using inert absorbent pads (e.g., vermiculite or spill pillows). For routine disposal of dilute aqueous waste containing bromoacetamides, a neutralization step can be performed in the fume hood by slowly adding the waste to a saturated solution of sodium bicarbonate until the pH reaches 6.0–8.0 [4]. However, the neutralized solution—and all organic solvent waste—must still be tagged and disposed of strictly as "Hazardous Halogenated Organic Waste" through your institution's Environmental Health and Safety (EHS) department. Never dispose of this compound down the drain.

    References

    • Title: 2-Bromoacetamide (CID 69632) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

    • Title: Dimethylformamide (CID 6228) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

    • Title: DS Fact Sheet: Working Safely with Dichloromethane (DCM, Methylene Chloride) Source: National Institutes of Health (NIH) Office of Research Services URL: [Link]

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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